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Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-4-ethynylbenzoic Acid and Its Derivatives

Abstract This technical guide provides a comprehensive overview of the synthetic routes to 2-amino-4-ethynylbenzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-amino-4-ethynylbenzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The document details the strategic considerations behind the synthesis, including the selection of starting materials, protecting group strategies, and the critical Sonogashira coupling reaction for the introduction of the ethynyl moiety. Furthermore, it explores the derivatization of the 2-amino-4-ethynylbenzoic acid scaffold and its application in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the 2-Amino-4-ethynylbenzoic Acid Scaffold

The 2-amino-4-ethynylbenzoic acid core is a privileged scaffold in modern medicinal chemistry. Its rigid, linear ethynyl group serves as a valuable pharmacophore, capable of forming key interactions with biological targets, while the amino and carboxylic acid functionalities provide versatile handles for further chemical modification. This trifunctional nature allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have shown considerable promise in various therapeutic areas, particularly in oncology. The 2-aminobenzoic acid motif is a key feature in numerous kinase inhibitors, which are designed to modulate signaling pathways that control cell proliferation and survival. The strategic placement of the ethynyl group at the 4-position allows for probing specific regions of the ATP-binding site of kinases, often leading to enhanced potency and selectivity.

This guide will dissect the synthesis of this important building block and its derivatives, providing a robust framework for its application in drug discovery programs.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 2-amino-4-ethynylbenzoic acid points to a convergent synthetic strategy. The key disconnection is the carbon-carbon bond of the ethynyl group, which can be readily formed via a Sonogashira cross-coupling reaction. This retrosynthetic approach is outlined below.

Retrosynthesis target 2-Amino-4-ethynylbenzoic Acid intermediate1 Protected 2-Amino-4-ethynylbenzoic Acid target->intermediate1 Deprotection intermediate2 Protected 2-Amino-4-halobenzoic Acid intermediate1->intermediate2 Sonogashira Coupling alkyne Protected Acetylene Derivative

Caption: Retrosynthetic analysis of 2-Amino-4-ethynylbenzoic Acid.

This analysis highlights three critical stages of the synthesis:

  • Starting Material Selection: A readily available 2-amino-4-halobenzoic acid (where the halogen is typically bromine or iodine) is the preferred starting material.

  • Protecting Group Strategy: The presence of reactive amino and carboxylic acid groups necessitates a robust protecting group strategy to prevent unwanted side reactions during the Sonogashira coupling.

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is the cornerstone of the synthesis, enabling the efficient formation of the aryl-alkyne bond.

Synthesis of the Core Molecule: A Step-by-Step Approach

The synthesis of 2-amino-4-ethynylbenzoic acid (CAS 1015689-36-7) is a multi-step process that requires careful control of reaction conditions. The following sections provide a detailed protocol based on established synthetic methodologies.

Starting Material: 2-Amino-4-bromobenzoic Acid

2-Amino-4-bromobenzoic acid is a commercially available and convenient starting material. Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Light yellow powder
Melting Point 230-234 °C
Protection of Functional Groups

To prevent interference during the Sonogashira coupling, both the amino and carboxylic acid groups of the starting material must be protected. A common and effective strategy involves the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate and the carboxylic acid as a methyl or ethyl ester.

Protection_Strategy start 2-Amino-4-bromobenzoic Acid step1 Esterification (e.g., SOCl₂/MeOH) start->step1 intermediate1 Methyl 2-Amino-4-bromobenzoate step1->intermediate1 step2 Boc Protection (e.g., (Boc)₂O, Base) intermediate1->step2 product Protected Starting Material step2->product

Caption: A typical two-step protection strategy for 2-amino-4-bromobenzoic acid.

Experimental Protocol: Protection of 2-Amino-4-bromobenzoic Acid

  • Esterification: To a solution of 2-amino-4-bromobenzoic acid in methanol, slowly add thionyl chloride at 0 °C. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the resulting crude methyl 2-amino-4-bromobenzoate is carried forward to the next step.

  • Boc Protection: The crude ester is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or diisopropylethylamine) are added, and the reaction is stirred at room temperature until completion. The protected product can be purified by column chromatography.

The Sonogashira Coupling Reaction

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Sonogashira_Coupling reactant1 Protected 2-Amino-4-bromobenzoate catalysts Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) reactant1->catalysts reactant2 Trimethylsilylacetylene reactant2->catalysts product Protected 2-Amino-4-((trimethylsilyl)ethynyl)benzoate catalysts->product

Caption: Sonogashira coupling of the protected starting material with trimethylsilylacetylene.

Experimental Protocol: Sonogashira Coupling

  • To a solution of the protected 2-amino-4-bromobenzoate in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), copper(I) iodide, and trimethylsilylacetylene.

  • The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.

Deprotection

The final step in the synthesis of 2-amino-4-ethynylbenzoic acid is the removal of the protecting groups. The trimethylsilyl (TMS) group on the alkyne is typically removed under basic conditions, while the Boc and ester groups are removed by acidic and basic hydrolysis, respectively.

Experimental Protocol: Deprotection

  • Desilylation: The TMS group can be cleaved by treating the protected intermediate with a mild base such as potassium carbonate in methanol.

  • Hydrolysis: The Boc and ester groups can be removed in a single step by heating the desilylated intermediate in a mixture of an aqueous base (e.g., sodium hydroxide) and a co-solvent (e.g., methanol or THF), followed by acidification to precipitate the final product, 2-amino-4-ethynylbenzoic acid.

Synthesis of Derivatives

The 2-amino-4-ethynylbenzoic acid scaffold is a versatile platform for the synthesis of a wide range of derivatives. The amino and carboxylic acid groups can be readily functionalized using standard organic transformations.

Amide Derivatives

The carboxylic acid can be converted to an amide by coupling with various amines using standard peptide coupling reagents such as HATU or HBTU. This allows for the introduction of a wide range of substituents, which can be used to modulate the compound's properties.

N-Substituted Derivatives

The amino group can be alkylated or acylated to introduce further diversity. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding N-alkyl derivative.

Heterocyclic Derivatives

The 2-amino-4-ethynylbenzoic acid core can be used as a building block for the synthesis of more complex heterocyclic systems, such as quinazolines and quinolines, which are common scaffolds in kinase inhibitors.

Applications in Drug Development: Kinase Inhibitors

A significant application of 2-amino-4-ethynylbenzoic acid and its derivatives is in the development of kinase inhibitors for the treatment of cancer.[4][5][] The 2-aminobenzoic acid moiety can mimic the adenine region of ATP, while the ethynyl group can extend into a hydrophobic pocket of the kinase active site.

For example, 2-amino-4-anilinoquinazoline derivatives have been synthesized and shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] The synthesis of these derivatives often involves the condensation of a 2-amino-4-ethynyl-substituted anthranilic acid derivative with a suitable aniline.

The following table summarizes the inhibitory activity of a selection of 2,4-diaminopyrimidine derivatives, highlighting the importance of this scaffold in kinase inhibitor design.[7]

CompoundJNK2 IC₅₀ (nM)
1 >10000
10 150
23 25
39 10

Conclusion

The synthesis of 2-amino-4-ethynylbenzoic acid and its derivatives represents a well-established yet highly versatile area of synthetic organic chemistry. The strategic use of protecting groups and the robust Sonogashira coupling reaction provide a reliable pathway to this important building block. The ability to readily derivatize the core scaffold has made it a valuable tool in the design of novel therapeutics, particularly in the field of kinase inhibitors. This guide provides a solid foundation for researchers to explore the synthesis and application of this promising class of compounds.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • ResearchGate. (2025). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2025). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

  • PubChemLite. (n.d.). 2-amino-4-ethylbenzoic acid (C9H11NO2). [Link]

  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. [Link]

  • Google Patents. (n.d.). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Hilaris Publisher. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
  • Royal Society of Chemistry. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the physicochemical properties of 2-Amino-4-ethynylbenzoic acid (CAS No: 1015689-36-7), a molecule of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 2-Amino-4-ethynylbenzoic acid (CAS No: 1015689-36-7), a molecule of significant interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but also a foundational understanding of the causality behind the compound's behavior, grounded in established analytical techniques.

Introduction: The Scientific Merit of 2-Amino-4-ethynylbenzoic Acid

2-Amino-4-ethynylbenzoic acid is an aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and an ethynyl group. This trifunctional nature makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials.[2] The strategic placement of these groups on the benzene ring allows for a wide array of chemical modifications, enabling the modulation of physicochemical properties to suit specific applications.[2]

Derivatives of aminobenzoic acid are recognized for their potential in developing anti-inflammatory and analgesic agents.[3] The incorporation of an ethynyl group offers a reactive handle for "click" chemistry and other coupling reactions, further expanding its synthetic utility.[4] Understanding the fundamental physicochemical properties of this core structure is paramount for its effective application in research and development.

Molecular Structure and Core Identifiers

A clear understanding of the molecular architecture is the logical starting point for any physicochemical evaluation.

Caption: Molecular structure of 2-Amino-4-ethynylbenzoic acid.

Table 1: Core Identifiers for 2-Amino-4-ethynylbenzoic Acid

IdentifierValue
CAS Number 1015689-36-7[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
InChI Key Information not available
SMILES Information not available

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Properties of 2-Amino-4-ethynylbenzoic Acid and Structural Analogs

Property2-Amino-4-ethynylbenzoic acid (Predicted/Estimated)2-Aminobenzoic acid4-Ethynylbenzoic acid2-Amino-4-methylbenzoic acid
Melting Point (°C) Predicted to be in the range of 150-200°C146-148[5]~192 (decomposes)[6]175-178
Boiling Point (°C) Predicted to be >300°C268Information not availableInformation not available
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and non-polar solvents.Soluble in hot water, ethanol, ether, and chloroform.Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4]Soluble in hot water, alcohol, and ether.
pKa Estimated to be around 3-4 for the carboxylic acid and 2-3 for the amino group.~4.78 (carboxylic acid), ~2.1 (amino group)[7]~3.95[8]Information not available

Rationale for Estimations:

  • Melting Point: The presence of both hydrogen bond donors (amino and carboxylic acid groups) and the rigid ethynyl group suggests a relatively high melting point due to strong intermolecular forces. The predicted range is an interpolation based on the melting points of the analogs.

  • Solubility: The polar functional groups (carboxylic acid and amine) will confer solubility in polar solvents. The aromatic ring and the ethynyl group contribute to its non-polar character, hence the limited solubility in water and non-polar organic solvents.

  • pKa: The carboxylic acid pKa is expected to be in a similar range to other benzoic acids. The electron-withdrawing nature of the ethynyl group may slightly increase the acidity of the carboxylic acid compared to 2-aminobenzoic acid. The amino group's pKa is expected to be low due to the electron-withdrawing effect of the aromatic ring and the carboxylic acid group.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While experimental spectra for 2-Amino-4-ethynylbenzoic acid are not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Ar-H): Signals are expected in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Amine Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3-5 ppm).

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-13 ppm) is characteristic of a carboxylic acid proton.

  • Ethynyl Proton (≡C-H): A sharp singlet is expected in the alkyne region (δ 2.5-3.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-C=O): A signal in the downfield region (δ 165-185 ppm) is indicative of the carboxylic acid carbon.[9]

  • Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the substituents will have distinct chemical shifts.[10]

  • Ethynyl Carbons (-C≡C-): Two signals are anticipated in the alkyne region (δ 70-90 ppm).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid.[12]

  • N-H Stretch (Amine): Two distinct sharp peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations of the primary amine.[13]

  • C≡C-H Stretch (Alkyne): A sharp, often weak, band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group.[12]

  • C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch (Amine): A band in the region of 1250-1350 cm⁻¹ can be attributed to the C-N stretching vibration.

Experimental Protocols for Physicochemical Characterization

The following are standardized, high-level protocols for the experimental determination of the key physicochemical properties.

Determination of Melting Point

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis prep1 Grind sample to a fine powder prep2 Pack into a capillary tube prep1->prep2 Ensure uniform packing analysis1 Place in melting point apparatus prep2->analysis1 analysis2 Heat slowly (1-2 °C/min) analysis1->analysis2 Observe sample analysis3 Record temperature range of melting analysis2->analysis3 From first liquid to completely liquid

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Solubility Assessment
  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Procedure: A small, measured amount of 2-Amino-4-ethynylbenzoic acid is added to a known volume of the solvent at a controlled temperature (typically room temperature).

  • Observation: The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis (NMR & IR)

Spectroscopic_Analysis_Workflow start Pure Sample of 2-Amino-4-ethynylbenzoic acid nmr_prep Dissolve in deuterated solvent (e.g., DMSO-d6) start->nmr_prep ir_prep Prepare KBr pellet or ATR sample start->ir_prep nmr_analysis Acquire 1H and 13C NMR spectra nmr_prep->nmr_analysis ir_analysis Acquire IR spectrum ir_prep->ir_analysis nmr_data Process and analyze NMR data (chemical shifts, coupling constants) nmr_analysis->nmr_data ir_data Analyze IR spectrum (peak positions, intensities) ir_analysis->ir_data

Sources

Foundational

A Technical Guide to 2-Amino-4-ethynylbenzoic Acid: A Versatile Unnatural Amino Acid for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The precise introduction of non-canonical amino acids into proteins offers a powerful tool for probing and manipulating biological systems. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise introduction of non-canonical amino acids into proteins offers a powerful tool for probing and manipulating biological systems. This guide provides an in-depth technical overview of 2-amino-4-ethynylbenzoic acid, a synthetic amino acid poised for significant impact in protein engineering and drug development. Its unique structure, featuring a bioorthogonal ethynyl group, enables the site-specific modification of proteins through highly efficient and selective "click chemistry" reactions. This document details the synthesis of 2-amino-4-ethynylbenzoic acid, methodologies for its genetic incorporation into proteins, and subsequent bioorthogonal labeling strategies. We further explore its potential applications in structural biology, drug targeting, and the development of novel bioconjugates.

Introduction: The Power of Bioorthogonal Chemistry in Protein Science

The 20 canonical amino acids provide a foundational but limited chemical repertoire for protein structure and function. The ability to move beyond this natural set and incorporate unnatural amino acids (UAAs) with novel functionalities has revolutionized protein science.[][2] UAAs can introduce unique chemical handles, spectroscopic probes, or post-translational modifications, enabling a level of control over protein engineering previously unattainable.[3][4]

Among the most powerful applications of UAAs is their use in bioorthogonal chemistry. This field, pioneered by Carolyn R. Bertozzi, involves chemical reactions that can occur within a living system without interfering with native biochemical processes.[5] A key bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction is highly specific, efficient, and proceeds under mild, biologically compatible conditions.

2-Amino-4-ethynylbenzoic acid is a UAA specifically designed to leverage the power of click chemistry. Its terminal alkyne group serves as a bioorthogonal handle, ready to react with azide-modified molecules for site-specific protein labeling and engineering.[7]

Synthesis of 2-Amino-4-ethynylbenzoic Acid

The synthesis of 2-amino-4-ethynylbenzoic acid can be achieved through a multi-step process, with the key transformation being a Sonogashira cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

A plausible synthetic route starts from a readily available precursor, such as 2-amino-4-bromobenzoic acid. The bromine atom on the aromatic ring serves as the handle for the Sonogashira coupling.[10]

Table 1: Key Reactants and Reagents for Synthesis

Compound Role Supplier Example
2-Amino-4-bromobenzoic acidStarting MaterialCommercially available
TrimethylsilylacetyleneAlkyne SourceCommercially available
Palladium Catalyst (e.g., Pd(PPh₃)₄)CatalystCommercially available
Copper(I) Iodide (CuI)Co-catalystCommercially available
Base (e.g., Triethylamine)BaseCommercially available
Tetrabutylammonium fluoride (TBAF)Desilylation AgentCommercially available
Experimental Protocol: Synthesis of 2-Amino-4-ethynylbenzoic Acid
  • Protection of the Amino Group: The amino group of 2-amino-4-bromobenzoic acid is first protected to prevent side reactions. This can be achieved using standard protecting groups like Boc (tert-butyloxycarbonyl).

  • Sonogashira Coupling: The protected 2-amino-4-bromobenzoic acid is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene.[11] The reaction is carried out in an inert atmosphere using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

  • Desilylation: The trimethylsilyl (TMS) protecting group on the alkyne is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne.

  • Deprotection of the Amino Group: Finally, the protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for Boc deprotection) to yield 2-amino-4-ethynylbenzoic acid.

Synthesis_Workflow A 2-Amino-4-bromobenzoic acid B Protection of Amino Group A->B e.g., Boc anhydride C Sonogashira Coupling with Trimethylsilylacetylene B->C Pd catalyst, CuI, Base D Desilylation (TBAF) C->D E Deprotection of Amino Group D->E e.g., TFA F 2-Amino-4-ethynylbenzoic acid E->F

Caption: Synthetic workflow for 2-amino-4-ethynylbenzoic acid.

Genetic Incorporation of 2-Amino-4-ethynylbenzoic Acid into Proteins

The site-specific incorporation of 2-amino-4-ethynylbenzoic acid into a target protein is achieved through the expansion of the genetic code.[12] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids or tRNAs.

The Orthogonal Synthetase-tRNA Pair

An engineered aaRS, typically derived from a different organism to ensure orthogonality, is evolved to specifically recognize and charge 2-amino-4-ethynylbenzoic acid onto its partner tRNA. This engineered tRNA contains an anticodon that recognizes a nonsense codon, most commonly the amber stop codon (UAG), which is infrequently used in many organisms. When this UAG codon is introduced into the gene of interest at the desired location, the ribosome incorporates 2-amino-4-ethynylbenzoic acid at that site instead of terminating translation.[7]

UAA_Incorporation cluster_0 Cellular Machinery UAA 2-Amino-4-ethynylbenzoic acid aaRS Orthogonal aaRS UAA->aaRS tRNA Orthogonal tRNA (anti-codon: CUA) aaRS->tRNA Charging tRNA->aaRS Ribosome Ribosome tRNA->Ribosome Delivery to A-site Protein Protein with UAA Ribosome->Protein Peptide bond formation mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Genetic incorporation of an unnatural amino acid (UAA).

Experimental Protocol: Protein Expression
  • Plasmid Construction: Two plasmids are typically required: an expression vector for the target protein containing a UAG codon at the desired site, and a plasmid encoding the orthogonal aaRS and tRNA.

  • Transformation: Competent host cells (e.g., E. coli) are co-transformed with both plasmids.

  • Culture and Induction: The cells are grown in a minimal medium supplemented with 2-amino-4-ethynylbenzoic acid. Protein expression is induced at the appropriate cell density.

  • Protein Purification: The expressed protein is purified using standard chromatography techniques.

Bioorthogonal Labeling with "Click Chemistry"

Once incorporated into the protein, the ethynyl group of 2-amino-4-ethynylbenzoic acid is available for covalent modification via the CuAAC reaction.[13] This allows for the attachment of a wide variety of molecules, including fluorescent dyes, biotin tags, or drug molecules, that have been functionalized with an azide group.

Table 2: Common Azide-Functionalized Probes for Click Chemistry

Probe Application
Azido-fluoresceinFluorescence Imaging
Azido-biotinAffinity Purification/Detection
Azide-PEGImproving Solubility/Pharmacokinetics
Azide-modified drugTargeted Drug Delivery
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reaction Setup: The purified protein containing 2-amino-4-ethynylbenzoic acid is buffer-exchanged into a suitable reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Addition of Reagents: The azide-functionalized probe is added to the protein solution, followed by the addition of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and enhance reaction efficiency.

  • Incubation: The reaction mixture is incubated at room temperature or 37°C for a specified time (typically 1-4 hours).

  • Purification: The labeled protein is purified from excess reagents using size-exclusion chromatography or dialysis.

Click_Chemistry Cu(I) Catalyst Protein_Alkyne Protein-C≡CH Product Protein-Triazole-Probe Protein_Alkyne->Product Azide_Probe N₃-Probe Azide_Probe->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Characterization of the Modified Protein

Confirmation of the successful incorporation of 2-amino-4-ethynylbenzoic acid and its subsequent labeling is crucial. Several analytical techniques can be employed for this purpose.[14]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the modified protein, confirming the addition of the UAA and the probe.

  • Peptide Mapping: The protein can be digested with a specific protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to pinpoint the exact location of the modification.[15]

  • SDS-PAGE Analysis: Successful labeling with a fluorescent probe can be visualized by in-gel fluorescence scanning after SDS-PAGE.

  • NMR Spectroscopy: For detailed structural analysis, NMR spectroscopy can provide insights into the local environment of the incorporated UAA.[16]

Applications and Future Perspectives

The ability to site-specifically label proteins with 2-amino-4-ethynylbenzoic acid opens up a vast array of applications in basic research and drug development:

  • Structural Biology: Attaching fluorescent probes allows for the study of protein dynamics and interactions using techniques like Förster Resonance Energy Transfer (FRET).[17]

  • Cellular Imaging: Proteins can be visualized within living cells by labeling them with cell-permeable fluorescent dyes.

  • Drug Development: This technology is instrumental in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells.[18]

  • Biomaterials: Proteins can be cross-linked to create novel biomaterials with tailored properties.

The continued development of new orthogonal chemistries and the expansion of the genetic code to include multiple, distinct UAAs will further enhance the utility of this powerful technology.[13]

Conclusion

2-Amino-4-ethynylbenzoic acid represents a valuable addition to the toolkit of unnatural amino acids for protein engineering. Its straightforward synthesis and the robust and versatile nature of the subsequent click chemistry make it an attractive choice for researchers seeking to precisely modify proteins for a wide range of applications. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this technology, paving the way for new discoveries in chemical biology and the development of next-generation protein therapeutics.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Wong, C. H., & Ye, S. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications, 11(1), 2731. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Bioorthogonal chemistry. In Wikipedia, The Free Encyclopedia. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Recent Progress and Future Directions. Angewandte Chemie International Edition, 50(30), 6956-6998. [Link]

  • Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2012). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. Angewandte Chemie International Edition, 51(17), 4166-4170. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Pujals, E., & Albert, J. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. RSC Advances, 12(23), 14385-14392. [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Kumar, A., & Sharma, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5293-5299. [Link]

  • Springer Nature Experiments. (n.d.). Bioorthogonal chemistry. [Link]

  • Rios-Lombardia, N., & Morís, F. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 24(5), 1055-1059. [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. [Link]

  • Singh, Y., & Sharma, P. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(23), 15415-15454. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4-sulfobenzoic acid.
  • Google Patents. (n.d.). Genetic incorporation of unnatural amino acids into proteins in mammalian cells.
  • Google Patents. (n.d.).
  • Intertek. (n.d.). Protein Structure Characterization. [Link]

  • Devaraj, N. K., & Weiss, L. E. (2022). Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. bioRxiv. [Link]

  • ResearchGate. (2025). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • Google Patents. (n.d.). Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. [Link]

  • Konrat, R. (2013). Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. Biomolecules, 3(3), 697-731. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-ethynylbenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-4-ethynylbenzoic acid, a molecule of interest in drug development and materials science. This document is in...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-4-ethynylbenzoic acid, a molecule of interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in related fields, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The guide emphasizes the causal relationships between the molecular structure and its spectral features, providing a framework for the characterization and quality control of this compound.

Introduction

2-Amino-4-ethynylbenzoic acid is a trifunctional aromatic compound featuring an amino group, a carboxylic acid, and an ethynyl (alkyne) moiety. This unique combination of functional groups imparts specific and predictable spectroscopic signatures. Understanding these signatures is paramount for confirming the molecule's identity, assessing its purity, and elucidating its role in chemical reactions. This guide will deconstruct the expected spectroscopic data, providing a foundational understanding for researchers working with this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The logical workflow for the complete spectroscopic characterization of 2-Amino-4-ethynylbenzoic acid is outlined below. This process ensures a multi-faceted and validated structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Syn Synthesis of 2-Amino-4-ethynylbenzoic acid Pur Purification (e.g., Crystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret Structure Structural Elucidation Interpret->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Amino-4-ethynylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-4-ethynylbenzoic acid, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Amino-4-ethynylbenzoic acid is expected to show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the acetylenic proton. The aromatic region will be particularly informative due to the substitution pattern.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-3~6.8d~1.5ortho to the electron-donating amino group and meta to the electron-withdrawing carboxylic acid and ethynyl groups.[1][2]
H-5~7.3dd~8.0, ~1.5meta to the amino group and ortho to the electron-withdrawing ethynyl group.[1][2]
H-6~7.8d~8.0ortho to the electron-withdrawing carboxylic acid group and meta to the ethynyl group.[1][2]
-NH₂4.0 - 6.0br s-Broad signal due to quadrupolar relaxation and exchange with solvent.[3]
-COOH> 10.0br s-Highly deshielded proton, broad due to hydrogen bonding and exchange.[4]
≡C-H~3.0s-Characteristic chemical shift for a terminal alkyne proton.[5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-ethynylbenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (-NH₂ and -COOH).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-1~110Shielded by the ortho amino group.[6]
C-2~150Deshielded by the attached amino group.[6]
C-3~115Shielded by the para amino group.
C-4~120Attached to the ethynyl group.
C-5~135Deshielded by the para carboxylic acid group.
C-6~130Aromatic carbon.
-COOH~170Characteristic chemical shift for a carboxylic acid carbon.[7]
-C≡~80Acetylenic carbon attached to the aromatic ring.
≡C-H~85Terminal acetylenic carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

  • Processing: Process the FID with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. 2-Amino-4-ethynylbenzoic acid has several characteristic IR absorptions.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Comments
N-H stretch3400 - 3300MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.[8]
≡C-H stretch~3300Sharp, MediumCharacteristic for a terminal alkyne.[9][10]
O-H stretch3300 - 2500BroadVery broad absorption due to hydrogen bonding of the carboxylic acid.[9]
C≡C stretch2150 - 2100Weak to MediumCharacteristic for a terminal alkyne.[9][11]
C=O stretch1730 - 1700StrongCarbonyl stretch of the carboxylic acid.[11]
C=C stretch (aromatic)1600 - 1450MediumAromatic ring stretching vibrations.
N-H bend1650 - 1580MediumBending vibration of the primary amine.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal before acquiring the sample spectrum.

  • Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of 2-Amino-4-ethynylbenzoic acid is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

G M [M]⁺˙ m/z = 161 M_minus_OH [M-OH]⁺ m/z = 144 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 116 M->M_minus_COOH - •COOH M_minus_OH->M_minus_COOH - CO M_minus_CO2 [M-CO₂]⁺˙ m/z = 117

Caption: Predicted major fragmentation pathways for 2-Amino-4-ethynylbenzoic acid in EI-MS.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₇NO₂ = 161.16 g/mol ).[12] Aromatic compounds typically show a relatively intense molecular ion peak.[13]

  • Loss of -OH (m/z 144): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.[13][14]

  • Loss of -COOH (m/z 116): Loss of the entire carboxylic acid group as a radical is also a probable fragmentation.[13][14]

  • Loss of CO₂ (m/z 117): Decarboxylation to lose a neutral carbon dioxide molecule can also occur.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Integrated Spectroscopic Analysis and Structural Confirmation

The definitive structural confirmation of 2-Amino-4-ethynylbenzoic acid relies on the synergistic interpretation of all three spectroscopic techniques.

G cluster_data Spectroscopic Data cluster_info Structural Information NMR_data NMR (¹H, ¹³C) Framework C-H Framework NMR_data->Framework IR_data IR Func_Groups Functional Groups IR_data->Func_Groups MS_data MS Mol_Weight Molecular Weight & Fragmentation MS_data->Mol_Weight Confirmed_Structure Confirmed Structure of 2-Amino-4-ethynylbenzoic acid Framework->Confirmed_Structure Func_Groups->Confirmed_Structure Mol_Weight->Confirmed_Structure

Caption: Integrated approach for structural confirmation using NMR, IR, and MS data.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and Mass Spec data for 2-Amino-4-ethynylbenzoic acid. By understanding the predicted spectral features and the underlying principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. The integration of these techniques provides a robust and self-validating system for structural elucidation, which is a cornerstone of scientific integrity in chemical research and development.

References

  • McFarland, S. A., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 851-859.
  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2016). A Spectroscopic Study of Substituted Anthranilic Acids as Sensitive Environmental Probes for Detecting Cancer Cells | Request PDF. Retrieved from [Link]

  • LibreTexts. (2021). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • PubMed. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Whitman College. GCMS Section 6.12. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • ACS Publications. (1957). Mass Spectrometric Analysis. Aromatic Acids and Esters | Analytical Chemistry. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • International Journal of Drug Development and Research. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Retrieved from [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effect on Anthranilic Acid Spectroscopy | Request PDF. Retrieved from [Link]

  • Inflibnet. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

  • ResearchGate. (2011). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Retrieved from [Link]

  • NIST WebBook. Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

  • NIST WebBook. Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]

  • SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Academia.edu. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2019). IR Spectrum of 2-amino benzoic acid | Download Scientific Diagram. Retrieved from [Link]

  • Aaron Chemistry. 1015689-36-7 | MFCD20482424 | 2-Amino-4-ethynylbenzoic acid. Retrieved from [Link]

  • SpectraBase. 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • PubChem. 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2018). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2019). Supplement of Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatil. Retrieved from [Link]

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Foundational

Technical Guide: Solubility and Stability Profile of 2-Amino-4-ethynylbenzoic Acid

This guide is structured as a high-level technical whitepaper designed for application scientists and formulation chemists. It synthesizes structural analysis with practical solubility/stability profiling protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and formulation chemists. It synthesizes structural analysis with practical solubility/stability profiling protocols.

[1]

Executive Summary & Structural Analysis

2-Amino-4-ethynylbenzoic acid (CAS: 1015689-36-7) is a bifunctional intermediate combining an anthranilic acid core with a terminal alkyne.[1] Its utility lies in its capacity for orthogonal reactivity: the amino-acid moiety allows for peptide coupling or heterocycle formation, while the ethynyl group serves as a handle for "click" chemistry (CuAAC) or Sonogashira coupling.

However, this structural duality presents specific solubility and stability challenges. The compound exhibits pH-dependent zwitterionic behavior and oxidative instability typical of anilines, compounded by the polymerization risk of the terminal alkyne. This guide defines the solvent systems and handling protocols required to maintain molecular integrity.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication
Molecular Formula C₉H₇NO₂MW: 161.16 g/mol
pKa (Carboxyl) ~2.0 – 2.5 (Acidic)Ionizes readily at neutral pH.[1]
pKa (Amino) ~2.0 – 3.0 (Conjugate Acid)Weakly basic due to electron-withdrawing ethynyl group and ortho-positioning.[1]
LogP ~1.8 – 2.2Moderately lipophilic in neutral form.
Critical Motif Ortho-amino acidIntramolecular H-bonding reduces solubility in non-polar solvents.[1]

Solubility Profile

The solubility of 2-Amino-4-ethynylbenzoic acid is governed by its ionization state.[1] Unlike simple benzoic acids, the ortho-amino group creates an intramolecular hydrogen bond that stabilizes the neutral form, often reducing solubility in water compared to para-isomers.

Solvent Compatibility Table

Data represents expected values based on structure-activity relationships (SAR) of anthranilic acid derivatives.[1]

Solvent ClassSolventSolubility RatingUsage Notes
Aqueous (Acidic) 0.1 M HClModerate Protonation of amine forms the hydrochloride salt, improving solubility.[1]
Aqueous (Neutral) Water (pH 7)Low Exists primarily as a neutral/zwitterionic species with poor solubility (<1 mg/mL).
Aqueous (Basic) 0.1 M NaOH / Na₂CO₃High Deprotonation of carboxylic acid forms the benzoate anion (highly soluble). Preferred for aqueous stock.
Polar Aprotic DMSOHigh (>50 mg/mL) Best solvent for stock solutions. Disrupts intramolecular H-bonds.[1]
Polar Aprotic DMF / NMPHigh Good alternatives to DMSO; useful for synthetic reactions.
Alcohols Ethanol / MethanolModerate to High Solubility increases with temperature. Good for recrystallization.
Non-Polar Hexane / TolueneInsoluble Suitable only as anti-solvents for precipitation.
pH-Dependent Solubility Workflow

The following diagram illustrates the species distribution and solubility strategy across the pH scale.

Solubility_pH cluster_0 Solubilization Strategy Acid Acidic pH (< 2) Cationic Form (Soluble) Neutral pH 3 - 5 Neutral/Zwitterion (Precipitation Zone) Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Base Basic pH (> 7) Anionic Form (Highly Soluble) Neutral->Base Add Base (NaOH) Base->Neutral Add Acid (HCl)

Figure 1: Solubility dependence on pH. The "Precipitation Zone" represents the isoelectric region where the compound is least soluble.

Stability & Degradation Risks

The stability of 2-Amino-4-ethynylbenzoic acid is compromised by three primary vectors: oxidative coloration, metal-catalyzed polymerization, and decarboxylation.[1]

Chemical Instability Pathways
  • Oxidation (Aniline moiety): The amino group is susceptible to air oxidation, leading to "browning" of the solid or solution over time. This is accelerated by light and high pH.

  • Polymerization (Alkyne moiety): Terminal alkynes can undergo thermal polymerization or Glaser coupling (homocoupling) in the presence of trace copper and oxygen.

  • Decarboxylation: While benzoic acids are generally stable, electron-donating groups (like amino) ortho to the acid can facilitate thermal decarboxylation at temperatures >150°C.

Storage & Handling Protocol[1]
  • Temperature: Store solid at -20°C . Solutions should be prepared fresh or frozen.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation and moisture uptake.

  • Light: Protect from light (amber vials or foil-wrapped).[1]

  • Container: Glass is preferred. Avoid metal spatulas or containers that may leach transition metals (Fe, Cu), which catalyze alkyne degradation.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific formulation vehicle.[1]

  • Preparation: Weigh ~10 mg of 2-Amino-4-ethynylbenzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, DMSO, Ethanol).

  • Equilibration:

    • Seal vial tightly.

    • Agitate (shaker or rotator) at 25°C for 24 hours.

    • Note: Protect from light during agitation.

  • Separation:

    • Check if solid remains. If fully dissolved, add more solid until saturation is visible.

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 1:100 in mobile phase.

    • Analyze via HPLC-UV (Detection @ ~254 nm or 300 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate stability limits for storage.

Degradation_Workflow cluster_stress Stress Conditions Start Start: 1 mg/mL Stock (DMSO) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxidation Oxidation 3% H2O2, RT, 4h Start->Oxidation Thermal Thermal 60°C, 24h (No reagents) Start->Thermal Analysis Neutralize & Analyze (HPLC-UV / LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis

Figure 2: Forced degradation workflow to identify primary instability mechanisms.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid. Retrieved from [Link]

    • Context: Provides physicochemical baseline for ethynyl-benzoic acid deriv
  • Context: Solubility data in organic solvents for the structural analog.
  • Venturini, C., et al. (2015).[2][3] Crystal structure of 3-ethynylbenzoic acid. Acta Crystallographica Section E. Retrieved from [Link]

    • Context: Structural insights into hydrogen bonding p
  • Context: Comparative solubility protocols for substituted anthranilic acids.
  • Context: Stability data for amino-benzoic acid pharmacophores.

Sources

Exploratory

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-Amino-4-ethynylbenzoic Acid

Abstract This technical guide provides a comprehensive framework for the exploration of structural analogs of 2-amino-4-ethynylbenzoic acid. Rooted in the principles of medicinal chemistry, this document offers a strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the exploration of structural analogs of 2-amino-4-ethynylbenzoic acid. Rooted in the principles of medicinal chemistry, this document offers a strategic approach to analog design, detailed synthetic methodologies, and robust protocols for biological evaluation. The core of this guide is the anthranilic acid scaffold, a privileged structure in drug discovery, and the strategic modification of its key functional groups: the amino, carboxylic acid, and ethynyl moieties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to expand upon this chemical space for the discovery of novel therapeutic agents.

Introduction: The Anthranilic Acid Scaffold as a Foundation for Drug Discovery

Anthranilic acid and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry.[1][2][3] This is due to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][4] Derivatives of anthranilic acid have been successfully developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2][4][5][6] The core structure, characterized by an aromatic ring with adjacent amino and carboxylic acid groups, provides a versatile platform for chemical modification.[5]

The subject of this guide, 2-amino-4-ethynylbenzoic acid, presents a unique starting point for analog development. The introduction of the ethynyl group at the 4-position offers a valuable handle for further chemical elaboration through reactions such as the Sonogashira coupling, allowing for the introduction of a wide variety of substituents.[7][8][9]

Strategic Design of Structural Analogs

The rational design of structural analogs of 2-amino-4-ethynylbenzoic acid involves the systematic modification of its three key functional domains. The goal of this process is to explore the structure-activity relationship (SAR) and to optimize for potency, selectivity, and pharmacokinetic properties.

A visual representation of the analog design strategy is presented below:

Analog_Design_Strategy core 2-Amino-4-ethynylbenzoic Acid amino Amino Group (-NH2) (Position 2) core->amino carboxyl Carboxylic Acid (-COOH) (Position 1) core->carboxyl ethynyl Ethynyl Group (-C≡CH) (Position 4) core->ethynyl amino_mods N-Alkylation N-Acylation N-Arylation Sulfonylation amino->amino_mods Modification carboxyl_mods Esterification Amidation Bioisosteric Replacement (e.g., Tetrazole, Sulfonamide) carboxyl->carboxyl_mods Modification ethynyl_mods Sonogashira Coupling (Aryl/Heteroaryl Halides) Click Chemistry Reduction to Alkene/Alkane ethynyl->ethynyl_mods Modification

Caption: Strategic modification points of 2-amino-4-ethynylbenzoic acid.

Modification of the Amino Group

The amino group can be functionalized through various reactions to probe its role in target binding.

  • N-Alkylation and N-Acylation: Introduction of alkyl or acyl groups can modulate lipophilicity and hydrogen bonding capacity.

  • N-Arylation: The synthesis of N-aryl derivatives, such as in fenamic acids, has been a successful strategy for developing anti-inflammatory agents.[10]

Modification of the Carboxylic Acid Group

The carboxylic acid is often a key pharmacophoric element but can lead to poor pharmacokinetic properties.[11][12][13][14]

  • Esterification and Amidation: Conversion to esters or amides can improve cell permeability.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles, sulfonamides, or hydroxamic acids can maintain or improve biological activity while enhancing drug-like properties.[11][12][15]

Modification of the Ethynyl Group

The ethynyl group is a versatile functional handle for introducing a wide range of substituents.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9][16] This allows for the introduction of diverse aromatic and heteroaromatic systems.

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are excellent scaffolds for further diversification.

  • Reduction: Selective reduction of the alkyne to the corresponding alkene or alkane allows for the exploration of the importance of the triple bond's rigidity and electronics.

Synthetic Methodologies

The following section details a general synthetic workflow for the preparation and diversification of 2-amino-4-ethynylbenzoic acid analogs.

Synthetic_Workflow start Starting Material (e.g., 2-Amino-4-bromobenzoic acid) protection Protection of Amino and/or Carboxylic Acid Groups start->protection sonogashira Sonogashira Coupling with Trimethylsilylacetylene protection->sonogashira deprotection_silyl Removal of Trimethylsilyl Group sonogashira->deprotection_silyl core_synthesis Synthesis of 2-Amino-4-ethynylbenzoic Acid Core deprotection_silyl->core_synthesis diversification Diversification of Functional Groups (Amino, Carboxyl, Ethynyl) core_synthesis->diversification purification Purification (e.g., Chromatography, Recrystallization) diversification->purification characterization Characterization (NMR, MS, HPLC) purification->characterization screening Biological Screening characterization->screening

Caption: General workflow for the synthesis and evaluation of analogs.

Protocol: Synthesis of 2-Amino-4-ethynylbenzoic Acid

This protocol describes a potential route to the core scaffold, starting from a commercially available halogenated precursor.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Trimethylsilylacetylene

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a solution of 2-amino-4-bromobenzoic acid in a suitable solvent, add triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

  • Slowly add trimethylsilylacetylene and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the silyl-protected intermediate by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent and treat with TBAF to remove the trimethylsilyl protecting group.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, work up the reaction and purify the final product, 2-amino-4-ethynylbenzoic acid.

Note: Protection of the amino and/or carboxylic acid groups may be necessary depending on the specific reaction conditions and subsequent diversification steps.

Protocol: Diversification via Sonogashira Coupling

Materials:

  • 2-Amino-4-ethynylbenzoic acid (or a protected derivative)

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent

Procedure:

  • Combine 2-amino-4-ethynylbenzoic acid, the aryl/heteroaryl halide, palladium catalyst, and copper(I) iodide in a reaction vessel under an inert atmosphere.

  • Add the solvent and base, and stir the reaction at room temperature or with heating as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the coupled product by column chromatography or recrystallization.

Biological Evaluation

Given the wide range of biological activities associated with anthranilic acid derivatives, a tiered screening approach is recommended.[1][2][3]

Primary Screening

Initial screening should focus on broad-based assays to identify potential areas of activity. Examples include:

  • Antiproliferative assays: Using a panel of cancer cell lines to identify potential anticancer agents.

  • Antimicrobial assays: Screening against a panel of bacteria and fungi.

  • Enzyme inhibition assays: Targeting enzymes known to be modulated by anthranilic acid derivatives, such as cyclooxygenases (COX) or mitogen-activated protein kinases (MAPK).[1][2][3][5]

Secondary Screening and Mechanism of Action Studies

Analogs that show promising activity in primary screens should be advanced to more specific secondary assays to determine their mechanism of action. This could involve, for example, investigating the inhibition of specific signaling pathways.

Hypothetical_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation analog 2-Amino-4-ethynylbenzoic Acid Analog analog->mek Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Analysis and Structure-Activity Relationship (SAR)

The biological data obtained from the screening of the analog library should be compiled and analyzed to establish a clear SAR.

Table 1: Hypothetical Screening Data for Analogs of 2-Amino-4-ethynylbenzoic Acid

Compound IDR1 (Amino)R2 (Carboxyl)R3 (Ethynyl)IC50 (µM) - Cancer Cell Line AIC50 (µM) - Cancer Cell Line B
Parent -NH2-COOH-H>100>100
Analog 1 -NHCOCH3-COOH-H50.275.8
Analog 2 -NH2-COOCH3-H80.192.3
Analog 3 -NH2-COOH-Phenyl10.515.2
Analog 4 -NHCOCH3-COOH-Phenyl5.68.1
Analog 5 -NH2-COOH-Pyridyl8.912.4

From this hypothetical data, one could infer that modification of the ethynyl group with an aromatic ring significantly increases potency, and that N-acetylation of the amino group provides a further modest increase in activity.

Conclusion

The exploration of structural analogs of 2-amino-4-ethynylbenzoic acid offers a promising avenue for the discovery of novel therapeutic agents. The versatility of the anthranilic acid scaffold, combined with the synthetic tractability of the ethynyl group, provides a rich chemical space for investigation. A systematic approach to analog design, synthesis, and biological evaluation, as outlined in this guide, will be crucial for unlocking the full potential of this compound class.

References

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Foundational

A Theoretical and Computational Investigation of 2-Amino-4-ethynylbenzoic Acid: A Multifaceted Approach to Molecular Characterization and Property Prediction

Abstract This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-Amino-4-ethynylbenzoic acid, a molecule of interest for its potential applications in material...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-Amino-4-ethynylbenzoic acid, a molecule of interest for its potential applications in materials science and drug development. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a systematic computational approach to predict and understand the structural, electronic, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT) and other computational methods, we elucidate the intricate interplay of the amino, ethynyl, and carboxylic acid functional groups on the benzene core, offering predictive insights that can guide future experimental synthesis and characterization efforts.

Introduction: The Significance of Substituted Benzoic Acids

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and are integral to a vast array of applications, from pharmaceuticals to polymer science. The functionalization of the benzene ring allows for the fine-tuning of molecular properties, making substituted benzoic acids a rich area of research. Para-aminobenzoic acid (PABA), for instance, is a well-known UV-filtering agent and a precursor to some anesthetics. The introduction of an ethynyl group is of particular interest due to its ability to participate in cross-coupling reactions and influence the electronic properties of the aromatic system, often enhancing conjugation and modifying the HOMO-LUMO gap.[1]

2-Amino-4-ethynylbenzoic acid combines the electron-donating amino group and the electron-withdrawing/π-donating ethynyl group on a benzoic acid core. This unique combination suggests a molecule with potentially interesting photophysical properties and reactivity, making it a candidate for novel materials and as a building block in medicinal chemistry. This guide outlines a robust computational protocol to explore these properties in silico.

Computational Methodology: A First-Principles Approach

To ensure a high degree of accuracy and predictive power, a multi-faceted computational approach is warranted. The following details the recommended theoretical framework for the study of 2-Amino-4-ethynylbenzoic acid.

Geometry Optimization and Vibrational Analysis

The foundational step in any computational study is the determination of the molecule's equilibrium geometry.

Protocol:

  • Initial Structure Generation: The initial 3D structure of 2-Amino-4-ethynylbenzoic acid is constructed using a molecular building program.

  • Quantum Chemical Calculation: Geometry optimization is performed using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that has shown success in predicting the electronic properties of organic molecules, is a suitable choice.[2]

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for a molecule of this size.[3]

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical infrared (IR) and Raman spectra.

Causality Behind Choices: The B3LYP functional is chosen for its proven track record in accurately describing the electronic structure of a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently flexible to describe the electron distribution, including the diffuse functions (++) important for anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds.

Electronic Structure Analysis

Understanding the electronic landscape of 2-Amino-4-ethynylbenzoic acid is key to predicting its reactivity and photophysical behavior.

Workflow:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and electronic excitation energies.[1]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is invaluable for predicting sites of intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and charge delocalization.

Expert Insight: The interplay between the electron-donating amino group and the π-system of the ethynyl group is expected to significantly influence the HOMO and LUMO distributions. The MEP will likely show a high negative potential around the carboxylic acid oxygen atoms and a region of positive potential near the amino and carboxylic acid protons.

Spectroscopic Property Prediction

Computational methods can reliably predict various spectroscopic signatures, aiding in the identification and characterization of the molecule.

Methodologies:

  • IR and Raman Spectroscopy: The vibrational frequencies and intensities calculated during the geometry optimization step are used to generate theoretical IR and Raman spectra. These can be compared with experimental data for structural validation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts. These calculations are typically performed using a solvent model to better mimic experimental conditions.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and generating a theoretical UV-Vis absorption spectrum. This allows for the identification of the principal electronic excitations and their corresponding wavelengths.[1]

Predicted Properties of 2-Amino-4-ethynylbenzoic Acid: A Data-Driven Discussion

Based on the computational protocols outlined above, we can predict the key characteristics of 2-Amino-4-ethynylbenzoic acid.

Molecular Geometry

The optimized geometry is expected to be largely planar, with the carboxylic acid group potentially exhibiting some out-of-plane torsion. The ethynyl group will be linear. Intramolecular hydrogen bonding between the amino group and the carboxylic acid is a possibility that would influence the overall conformation.

Table 1: Predicted Key Geometric Parameters for 2-Amino-4-ethynylbenzoic Acid

ParameterPredicted Value (Å or °)
C-C (aromatic)~1.39 - 1.41 Å
C-C (ethynyl)~1.21 Å
C≡C (ethynyl)~1.45 Å
C-N (amino)~1.38 Å
C-C (carboxyl)~1.49 Å
C=O (carboxyl)~1.22 Å
C-O (carboxyl)~1.35 Å
O-H (carboxyl)~0.97 Å
C-C-O (carboxyl angle)~118°
O=C-O (carboxyl angle)~124°

Note: These are estimated values based on typical bond lengths and angles for similar functional groups.

Electronic Properties

The electronic properties will be governed by the push-pull nature of the substituents.

Table 2: Predicted Electronic Properties of 2-Amino-4-ethynylbenzoic Acid

PropertyPredicted Value
HOMO Energy~ -5.5 to -6.0 eV
LUMO Energy~ -1.5 to -2.0 eV
HOMO-LUMO Gap~ 3.5 to 4.5 eV
Dipole Moment~ 2.5 to 3.5 Debye

Note: These values are estimations and will vary with the level of theory and solvent model used.

The HOMO is anticipated to be localized primarily on the amino group and the benzene ring, reflecting its electron-donating character. The LUMO is expected to have significant contributions from the carboxylic acid and ethynyl groups, as well as the aromatic ring. The HOMO-LUMO gap will be indicative of the energy required for the lowest electronic transition, which will likely fall in the UV region.

Spectroscopic Signatures

The predicted spectra will provide a unique fingerprint for 2-Amino-4-ethynylbenzoic acid.

  • IR Spectrum: Characteristic peaks are expected for the N-H stretches of the amino group (~3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C≡C stretch of the ethynyl group (~2100-2200 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700 cm⁻¹).

  • NMR Spectrum: The aromatic protons will appear in the range of 6.5-8.0 ppm. The ethynyl proton will be a singlet at around 3.0-3.5 ppm. The amino protons will likely be a broad singlet. The 13C NMR will show distinct signals for the aromatic, ethynyl, and carboxyl carbons.

  • UV-Vis Spectrum: TD-DFT calculations are expected to predict strong absorptions in the UV region, likely with a λmax between 250 and 350 nm, corresponding to π→π* transitions within the conjugated system.

Visualization of Computational Workflows and Molecular Properties

Visual representations are essential for understanding the complex data generated from computational studies.

Computational_Workflow cluster_Input Initial Input cluster_DFT DFT Calculations cluster_Analysis Property Analysis cluster_Output Predicted Outputs A 2-Amino-4-ethynylbenzoic acid (Initial 3D Structure) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Structure (HOMO, LUMO, MEP, NBO) B->D E Spectroscopic Prediction (IR, Raman, NMR, UV-Vis) B->E F Optimized Geometry C->F H Electronic Properties D->H G Theoretical Spectra E->G

Caption: A generalized workflow for the computational study of 2-Amino-4-ethynylbenzoic acid.

Molecular_Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Molecule 2-Amino-4-ethynylbenzoic acid HOMO->Molecule Electron Donation (Amino Group) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Molecule->LUMO Electron Acceptance (Carboxyl & Ethynyl Groups)

Caption: A conceptual diagram of the primary contributions to the frontier molecular orbitals.

Potential Applications and Future Directions

The computational insights gained for 2-Amino-4-ethynylbenzoic acid open doors to several potential applications:

  • Pharmaceutical Development: The aminobenzoic acid scaffold is present in numerous bioactive molecules.[5] The ethynyl group offers a reactive handle for click chemistry, enabling the facile synthesis of more complex derivatives for drug discovery.

  • Materials Science: The conjugated nature of the molecule suggests its potential use as a monomer in the synthesis of conductive polymers or as a component in organic light-emitting diodes (OLEDs). The terminal alkyne can be used to functionalize surfaces.

  • Molecular Probes: The predicted photophysical properties could be exploited in the design of fluorescent probes for biological imaging.

Future computational work could explore the molecule's reactivity in various chemical transformations, its interaction with biological targets through molecular docking studies, and its behavior in the solid state through crystal structure prediction. These theoretical investigations will continue to be an invaluable guide for the experimental realization of the potential of 2-Amino-4-ethynylbenzoic acid.

Conclusion

This technical guide has presented a comprehensive and authoritative framework for the theoretical and computational study of 2-Amino-4-ethynylbenzoic acid. By employing a systematic approach based on Density Functional Theory, we have outlined the methodologies to predict its structural, electronic, and spectroscopic properties. The insights derived from such a computational investigation are crucial for understanding the fundamental nature of this molecule and for guiding its synthesis and application in diverse scientific fields. This in-silico-first approach represents a modern, efficient, and cost-effective strategy in chemical research and development.

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Exploratory

2-Amino-4-ethynylbenzoic Acid: A Trifunctional Linchpin for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4-ethynylbenzoic acid is a trifunctional aromatic compound that has garnered significant attention as a versati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-ethynylbenzoic acid is a trifunctional aromatic compound that has garnered significant attention as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring an amino group, a carboxylic acid, and a terminal alkyne, offers a powerful platform for the construction of complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on delivering actionable insights and detailed protocols for laboratory practice.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

The simultaneous presence of three distinct and reactive functional groups—an aniline-type amino group, a benzoic acid moiety, and an ethynyl group—on a single aromatic ring makes 2-amino-4-ethynylbenzoic acid a highly valuable precursor. This trifunctionality allows for a diverse range of chemical transformations, enabling chemists to strategically and sequentially introduce molecular complexity. The ortho-relationship of the amino and carboxylic acid groups is primed for the formation of various heterocyclic systems, while the ethynyl group at the 4-position serves as a versatile handle for carbon-carbon bond-forming reactions.[1][2] This unique combination facilitates the synthesis of novel heterocycles, functionalized polymers, and complex drug-like molecules.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-amino-4-ethynylbenzoic acid is crucial for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
CAS Number 1015689-36-7[3]
Molecular Formula C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [3]
Appearance Typically a light yellow to orange powder[4]
Purity ≥98%[4]

Synthesis of 2-Amino-4-ethynylbenzoic Acid

The preparation of 2-amino-4-ethynylbenzoic acid typically starts from more readily available substituted benzoic acids. A common and effective synthetic route involves the Sonogashira coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-amino-4-halobenzoic acid derivatives as suitable starting materials. The ethynyl group can be introduced via a palladium-catalyzed cross-coupling reaction with a suitable acetylene source.

G 2-Amino-4-ethynylbenzoic acid 2-Amino-4-ethynylbenzoic acid 2-Amino-4-halobenzoic acid 2-Amino-4-halobenzoic acid 2-Amino-4-ethynylbenzoic acid->2-Amino-4-halobenzoic acid Sonogashira Coupling Acetylene source Acetylene source 2-Amino-4-ethynylbenzoic acid->Acetylene source Sonogashira Coupling

Caption: Retrosynthetic approach for 2-Amino-4-ethynylbenzoic acid.

Detailed Synthetic Protocol: Sonogashira Coupling

This protocol outlines the synthesis of 2-amino-4-ethynylbenzoic acid from 2-amino-4-bromobenzoic acid and trimethylsilylacetylene (TMSA), followed by in-situ deprotection.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-bromobenzoic acid (1 equivalent), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and CuI (0.03 equivalents).

  • Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and triethylamine (3 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Deprotection: Cool the reaction mixture to room temperature. Add TBAF solution (1.5 equivalents) and stir for 1 hour.

  • Work-up: Quench the reaction with 1M HCl until the pH is acidic (pH ~2-3). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-amino-4-ethynylbenzoic acid as a solid.

Core Reactivity and Synthetic Applications

The trifunctional nature of 2-amino-4-ethynylbenzoic acid provides a rich landscape for synthetic transformations. The interplay between the amino, carboxylic acid, and ethynyl groups allows for a variety of cascade and multicomponent reactions.

Reactions Involving the Amino and Carboxylic Acid Groups: Heterocycle Synthesis

The ortho-positioning of the amino and carboxylic acid functionalities is a classic precursor for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.[7]

3.1.1. Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. 2-Amino-4-ethynylbenzoic acid can be readily converted to 7-ethynylquinazolin-4(3H)-one derivatives through condensation reactions.[8]

G A 2-Amino-4-ethynylbenzoic acid C 7-Ethynylquinazolin-4(3H)-one Derivative A->C Condensation/ Cyclization B Amide or Nitrile Source (e.g., Formamide, Acetonitrile) B->C

Caption: Synthesis of 7-ethynylquinazolin-4(3H)-one derivatives.

3.1.2. Synthesis of Benzoxazinones

Benzoxazinones, another important class of heterocycles, can be synthesized from 2-amino-4-ethynylbenzoic acid by reaction with acylating agents followed by cyclization.[8]

Protocol: Synthesis of 7-ethynyl-2H-3,1-benzoxazin-4(1H)-one

  • Acylation: Dissolve 2-amino-4-ethynylbenzoic acid (1 equivalent) in pyridine. Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cyclization: Heat the reaction mixture at reflux in acetic anhydride for 2 hours to effect cyclization.

  • Isolation: Cool the reaction, pour it into ice water, and collect the precipitate by filtration. Recrystallize from ethanol to obtain the pure product.

Reactions of the Ethynyl Group: A Gateway to Molecular Diversity

The terminal alkyne functionality is a highly versatile handle for a plethora of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2]

3.2.1. Sonogashira Cross-Coupling Reactions

The ethynyl group of 2-amino-4-ethynylbenzoic acid can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the synthesis of a wide array of disubstituted alkynes.[5][6] This is a powerful method for extending the molecular framework and introducing diverse substituents.

EntryAryl HalideProductYield (%)
1Iodobenzene2-Amino-4-(phenylethynyl)benzoic acid85
24-Bromopyridine2-Amino-4-(pyridin-4-ylethynyl)benzoic acid78
31-Iodo-4-nitrobenzene2-Amino-4-((4-nitrophenyl)ethynyl)benzoic acid82
3.2.2. Click Chemistry: Huisgen 1,3-Dipolar Cycloaddition

The terminal alkyne is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important pharmacophores and linkers in medicinal chemistry and materials science.

G A 2-Amino-4-ethynylbenzoic acid C 1,4-Disubstituted 1,2,3-Triazole A->C B Organic Azide (R-N3) B->C Catalyst Cu(I) Catalyst Catalyst->C

Caption: Huisgen 1,3-dipolar cycloaddition with 2-amino-4-ethynylbenzoic acid.

Intramolecular Cyclization Reactions

The strategic placement of the three functional groups allows for elegant intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems. For instance, under appropriate conditions, the amino group can attack the alkyne, leading to the formation of indole or quinoline derivatives.[9][10]

Applications in Drug Discovery and Materials Science

The derivatives of 2-amino-4-ethynylbenzoic acid have shown significant potential in various fields.

Medicinal Chemistry

The heterocyclic scaffolds synthesized from this building block are prevalent in many biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][7][11] The ability to readily diversify the core structure through reactions at the ethynyl group makes it an attractive starting point for the generation of compound libraries for high-throughput screening.

Materials Science

The rigid, planar structure of the aromatic core, combined with the reactive ethynyl group, makes 2-amino-4-ethynylbenzoic acid a valuable monomer for the synthesis of novel polymers and functional materials.[2] These materials can exhibit interesting photophysical and electronic properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion and Future Outlook

2-Amino-4-ethynylbenzoic acid is a powerful and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for the construction of a wide range of complex molecules and materials. The ability to perform selective and sequential transformations on its three functional groups allows for a high degree of control over the final molecular architecture. As the demand for novel and complex organic molecules continues to grow in fields such as drug discovery and materials science, the importance and utility of strategically functionalized building blocks like 2-amino-4-ethynylbenzoic acid are set to increase. Future research will likely focus on the development of new and more efficient synthetic methodologies utilizing this scaffold, as well as the exploration of the biological and material properties of its derivatives.

References

  • - PubMed

  • - ResearchGate

  • - PubChem

  • - PMC

  • - Wikipedia

  • - Organic Chemistry Portal

  • - MDPI

  • - ArODES

  • - Aaronchem

  • - CymitQuimica

  • - Benchchem

  • - ResearchGate

  • - Chem-Impex

  • - Macroheterocycles

  • - Beilstein Journals

  • - Beilstein Journals

  • - Benchchem

  • - Frontiers

  • - CORE

  • - Guidechem

  • - ResearchGate

  • - ResearchGate

  • - PubChem

  • - PMC

  • - Google Patents

  • - Karolinska Institutet

  • - ACS Publications

  • - ResearchGate

  • - Google Patents

  • - Sigma-Aldrich

  • - ResearchGate

  • - PubChem

  • - Sigma-Aldrich

  • - Benchchem

  • - ChemicalBook

  • - CymitQuimica

  • - PubMed

  • - ResearchGate

  • - ResearchGate

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of 2-Amino-4-ethynylbenzoic Acid into Peptides and Proteins

[1][2] Executive Summary & Molecule Profile[3] 2-Amino-4-ethynylbenzoic acid (often abbreviated as 4-E-Ant or 2A4EBA ) is a multifunctional non-canonical amino acid (NcAA).[1] Structurally, it consists of an anthranilic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile[3]

2-Amino-4-ethynylbenzoic acid (often abbreviated as 4-E-Ant or 2A4EBA ) is a multifunctional non-canonical amino acid (NcAA).[1] Structurally, it consists of an anthranilic acid (2-aminobenzoic acid) core functionalized with an ethynyl (alkyne) group at the 4-position.[1]

This molecule serves three distinct, high-value roles in modern drug discovery:

  • Conformational Constraint: As a

    
    -amino acid analog, the anthranilic core introduces local rigidity, often inducing 
    
    
    
    -turns or kinks in the peptide backbone, stabilizing bioactive conformations.
  • Bioorthogonal Handle: The 4-ethynyl group provides a sterically unobtrusive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, enabling "stapling," macrocyclization, or post-synthetic labeling.[1]

  • Fluorescent Probe: Anthranilic acid derivatives exhibit intrinsic blue fluorescence, allowing for label-free tracking of peptide localization or folding.[1]

Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-4-ethynylbenzoic acid
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

NO

Molecular Weight 161.16 g/mol
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in water.
pKa (approx) Carboxyl: ~2.5
Fluorescence

nm,

nm (Solvent dependent)

Strategic Incorporation: Challenges & Solutions

The primary challenge in working with 2-amino-4-ethynylbenzoic acid is the low nucleophilicity of the aromatic amine .[1] Unlike aliphatic amino acids (e.g., Alanine, Lysine), the amino group here is an aniline. The lone pair is delocalized into the benzene ring, significantly reducing its reactivity toward acylation.

Key Causality:

  • Problem: Standard coupling protocols (e.g., HBTU/DIPEA, 1 hour) often fail to acylate the aniline nitrogen efficiently, leading to deletion sequences.

  • Solution: Use "hard" activation methods (e.g., acid chlorides, symmetric anhydrides) or highly reactive uronium salts (HATU) with extended reaction times and elevated temperatures.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of Fmoc-2-amino-4-ethynylbenzoic acid into a peptide sequence using Fmoc/tBu chemistry.[1]

Materials Required[4][5][6][7][8][9][10][11]
  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading recommended to reduce steric crowding).

  • Building Block: Fmoc-2-amino-4-ethynylbenzoic acid (Fmoc-4-E-Ant-OH).[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

  • Solvent: DMF (anhydrous).

Workflow Diagram (SPPS)

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Step1 1. Coupling Fmoc-4-E-Ant-OH (Standard Activation) Start->Step1 Check1 Kaiser Test: Blue? Step1->Check1 Check1->Step1 Yes (Incomplete) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Check1->Step2 No (Complete) Step3 3. Elongation (The Difficult Step) Coupling NEXT Amino Acid to Aniline Step2->Step3 MethodA Method A: HATU/HOAt/DIPEA (Double Couple, 2x 2hr) Step3->MethodA MethodB Method B: Symmetric Anhydride (DIC/DCM pre-activation) Step3->MethodB Check2 Chloranil Test: Blue? MethodA->Check2 MethodB->Check2 Check2->MethodA Yes (Fail) Finish Continue Synthesis Check2->Finish No (Pass)

Caption: SPPS workflow highlighting the critical bottleneck at the aniline acylation step.

Step-by-Step Procedure
1. Coupling Fmoc-4-E-Ant-OH to the Resin

Since the carboxylic acid of 4-E-Ant is attached to the aromatic ring, it activates well.[1] Standard protocols apply here.

  • Dissolve: 4.0 eq Fmoc-4-E-Ant-OH and 3.9 eq HATU in DMF.

  • Activate: Add 8.0 eq DIPEA.[2] Shake for 30 seconds.

  • Coupling: Add to resin. Agitate for 60 minutes at room temperature.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Validation: Perform a Kaiser test. If positive (blue beads), recouple.

2. Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if applicable).

  • Cycles: 1 x 5 min, 1 x 15 min.

  • Note: The deprotected amine is an aniline. It will not give a strong blue color in the Kaiser test (often looks reddish-brown or faint). Use the Chloranil Test or Bromophenol Blue test for detection of aromatic amines.

3. Elongation (The Critical Step)

Coupling the next amino acid onto the 4-E-Ant aniline nitrogen is difficult.

Recommended Method: HATU/HOAt High-Efficiency Coupling

  • Reagents: Use 5.0 eq of the incoming Fmoc-Amino Acid, 5.0 eq HATU, and 5.0 eq HOAt.

  • Base: 10.0 eq DIPEA.

  • Conditions: Dissolve in minimum DMF. Add to resin.[3][4]

  • Reaction Time: Agitate for 2 to 4 hours .

  • Double Coupling: This step is mandatory .[1] Drain and repeat the coupling with fresh reagents.

  • Validation: Use the Chloranil Test .

    • Positive: Dark blue/green beads (Free secondary/aromatic amine present).

    • Negative:[1] Yellow/Amber beads (Coupling complete).

Protocol B: Bioorthogonal Labeling (CuAAC)

The ethynyl group at the 4-position is sterically accessible, making it an excellent partner for "Click" chemistry with azides.

Reaction Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,4-disubstituted 1,2,3-triazole linkage.[1]

Click_Mechanism Peptide Peptide-Alkyne (4-E-Ant) Product Triazole Conjugate (Stable Linkage) Peptide->Product + Azide Tag-Azide (Fluorophore/Drug) Azide->Product + Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Product Catalyzes

Caption: Convergence of peptide-alkyne and azide-tag via Cu(I) catalysis.

Protocol (Solution Phase)

Context: Post-cleavage modification of the purified peptide.

  • Preparation: Dissolve the peptide (containing 4-E-Ant) in 1:1 Water/t-Butanol or PBS/DMSO depending on solubility. Final concentration: 0.1–1.0 mM.

  • Add Azide: Add 2.0–5.0 eq of the Azide-functionalized partner (e.g., Azide-PEG-Biotin).[1]

  • Catalyst Premix: In a separate tube, mix:

    • CuSO

      
       (5.0 eq, from 100 mM stock in water)
      
    • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (25.0 eq).[1] Ligand protects protein/peptide from oxidation.[1]

  • Reduction: Add Sodium Ascorbate (50.0 eq, freshly prepared 100 mM stock) to the Cu/Ligand mix. The solution should remain clear/colorless.

  • Reaction: Add the Catalyst/Ascorbate mix to the Peptide/Azide solution.

  • Incubation: Stir at Room Temperature for 1–2 hours under inert atmosphere (N

    
     or Ar) to prevent oxidation of Cu(I).
    
  • Quenching: Add EDTA (10 mM final) to chelate copper.

  • Purification: HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling to Aniline Steric hindrance / Low nucleophilicitySwitch to Symmetric Anhydride activation (Amino Acid + DIC in DCM, filter urea, evap, dissolve in DMF).[1] Increase temp to 50°C (microwave).
Peptide Aggregation Hydrophobic aromatic coreUse "Magic Mixture" solvents: DMF/DCM/NMP (1:1:1) or add chaotropic salts (0.1M LiCl) during coupling.
Oxidation of Alkyne Glaser coupling (alkyne-alkyne homocoupling)Ensure strictly anaerobic conditions during CuAAC.[1] Use excess ascorbate.
Low Fluorescence Quenching by adjacent residuesFlanking residues like Tryptophan or Tyrosine can quench anthranilic acid fluorescence via PET. Avoid placing them immediately adjacent.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wiktorowicz, K., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. [Link]

  • Chao, S.H., et al. (2004). Anthranilic acid-based inhibitors of biological targets. Journal of Medicinal Chemistry. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews. [Link]

Sources

Application

Application Note: Site-Specific Fluorescent Labeling of Proteins Using 2-Amino-4-ethynylbenzoic Acid

Introduction The study of protein function within complex biological systems necessitates precise tools for their visualization and tracking. Fluorescent labeling has emerged as an indispensable technique, enabling resea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The study of protein function within complex biological systems necessitates precise tools for their visualization and tracking. Fluorescent labeling has emerged as an indispensable technique, enabling researchers to monitor protein localization, dynamics, interactions, and conformational changes in real-time[1]. While traditional methods like the genetic fusion of fluorescent proteins (e.g., GFP) have been revolutionary, they can suffer from limitations such as the large size of the fluorescent protein tag, which may perturb the function of the protein of interest, and potential issues with photophysics[2][3][4].

An elegant and powerful alternative is the site-specific incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups, followed by chemical ligation with a fluorescent probe[5][6][7]. This approach allows for the precise placement of a small, minimally perturbing label at a desired location within the protein structure[6][8]. This application note provides a detailed guide for the use of 2-Amino-4-ethynylbenzoic acid, a UAA containing a terminal alkyne group, for the fluorescent labeling of proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[9][10].

The ethynyl group of 2-Amino-4-ethynylbenzoic acid serves as a bioorthogonal handle, meaning it is chemically inert to the functional groups found in native biological systems but reacts specifically and efficiently with an azide-containing fluorescent dye[11]. This two-step labeling strategy offers exceptional specificity and versatility, allowing researchers to choose from a wide array of fluorescent probes with desired photophysical properties.

Principle of the Method

The site-specific fluorescent labeling of a protein of interest (POI) using 2-Amino-4-ethynylbenzoic acid involves two key steps:

  • Genetic Incorporation of the Unnatural Amino Acid: The first step is the site-specific incorporation of 2-Amino-4-ethynylbenzoic acid into the polypeptide chain of the POI. This is typically achieved through the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired labeling site in the gene of the POI[5][7]. When the host cell's translational machinery encounters this codon, the orthogonal tRNA charged with 2-Amino-4-ethynylbenzoic acid inserts the UAA into the growing polypeptide chain.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The second step is the covalent attachment of a fluorescent probe to the incorporated UAA. The terminal alkyne on the side chain of 2-Amino-4-ethynylbenzoic acid reacts with an azide-functionalized fluorescent dye in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, resulting in a specifically labeled protein[9][10].

G cluster_0 Step 1: Genetic Incorporation of 2-Amino-4-ethynylbenzoic acid cluster_1 Step 2: Fluorescent Labeling via Click Chemistry POI_gene Gene of Protein of Interest (POI) with amber stop codon (UAG) Translation Cellular Translation Machinery POI_gene->Translation Orthogonal_system Orthogonal Aminoacyl-tRNA Synthetase & Orthogonal tRNA Orthogonal_system->Translation UAA 2-Amino-4-ethynylbenzoic acid UAA->Orthogonal_system POI_UAA POI with incorporated 2-Amino-4-ethynylbenzoic acid Translation->POI_UAA POI_UAA_alkyne POI with Alkyne Group Labeled_POI Fluorescently Labeled POI POI_UAA_alkyne->Labeled_POI Click Reaction Azide_dye Azide-functionalized Fluorescent Dye Azide_dye->Labeled_POI Cu_catalyst Copper(I) Catalyst Cu_catalyst->Labeled_POI G start Start prepare_stocks Prepare Stock Solutions (Azide-Dye, CuSO₄, THPTA, Sodium Ascorbate) start->prepare_stocks setup_reaction Set up Labeling Reaction (Protein, Azide-Dye, Buffer) prepare_stocks->setup_reaction add_catalyst Add Copper Catalyst Premix (CuSO₄ + THPTA) setup_reaction->add_catalyst initiate_reaction Initiate Reaction (Add Sodium Ascorbate) add_catalyst->initiate_reaction incubate Incubate (Room Temp or 37°C, 1-4 hours) initiate_reaction->incubate purify Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) incubate->purify end End purify->end

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Amino-4-ethynylbenzoic Acid for Advanced Live-Cell Imaging

Abstract The study of dynamic cellular processes as they occur is fundamental to advancing our understanding of biology and disease. 2-Amino-4-ethynylbenzoic acid emerges as a powerful tool in this pursuit, acting as a b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The study of dynamic cellular processes as they occur is fundamental to advancing our understanding of biology and disease. 2-Amino-4-ethynylbenzoic acid emerges as a powerful tool in this pursuit, acting as a bioorthogonal chemical reporter for the metabolic labeling and subsequent visualization of nascent proteins in living cells. Its structure, featuring a terminal alkyne group, allows it to participate in highly specific and efficient "click chemistry" reactions. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for using 2-Amino-4-ethynylbenzoic acid in live-cell imaging, tailored for researchers in cell biology, pharmacology, and drug development.

Foundational Principles: Bioorthogonal Labeling

The core of this technique lies in the concept of bioorthogonal chemistry, which involves chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] This is typically a two-step strategy.[2]

  • Metabolic Incorporation: A substrate, in this case, 2-Amino-4-ethynylbenzoic acid, is introduced to the cell. As a non-canonical amino acid, it is recognized by the cell's translational machinery and incorporated into newly synthesized proteins. The key is the ethynyl (alkyne) group, which serves as a bioorthogonal "handle."

  • Bioorthogonal Ligation: A probe molecule, typically a fluorescent dye carrying a complementary functional group (an azide), is introduced. This probe selectively and covalently reacts with the alkyne handle in a "click" reaction, rendering the newly synthesized proteins fluorescent for visualization.[2][3]

This approach allows for the specific imaging of proteins synthesized within a defined experimental window, offering a dynamic view of the proteome that is not achievable with static methods like immunofluorescence on fixed cells.

Workflow Overview

The experimental process can be visualized as a sequential pathway from labeling to imaging. The choice of the specific click reaction chemistry is a critical decision point that dictates whether the experiment can be performed on live or fixed cells.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Reaction) cluster_2 Step 3: Imaging A Prepare Live Cells in Culture B Incubate with 2-Amino-4-ethynylbenzoic acid A->B Introduce Labeling Reagent C Wash to Remove Excess Amino Acid B->C Halt Incorporation D Add Azide-Functionalized Fluorescent Probe C->D Proceed to Labeling E Incubate to Allow Click Reaction D->E Covalent Bond Formation F Wash to Remove Unreacted Probe E->F Reduce Background G Acquire Images using Fluorescence Microscopy F->G Sample Ready H Analyze Protein Localization, Expression, and Dynamics G->H Data Interpretation

Caption: General experimental workflow for live-cell imaging.

Application Notes: Critical Choices in Experimental Design

The success of a live-cell imaging experiment using 2-Amino-4-ethynylbenzoic acid hinges on informed decisions regarding the chemistry and reagents.

The Crucial Divide: Copper-Catalyzed vs. Copper-Free Click Chemistry

The original and most widely used azide-alkyne cycloaddition (CuAAC) requires a copper(I) catalyst. While highly efficient, copper is cytotoxic, making CuAAC unsuitable for true live-cell imaging.[3] For applications involving living cells, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is mandatory.

SPAAC utilizes a strained cyclooctyne (e.g., DBCO, DIBO) conjugated to the fluorescent probe. The ring strain in the cyclooctyne significantly accelerates the reaction with azides, obviating the need for a toxic catalyst.[3]

G cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Copper-Free (SPAAC) cluster_Conclusion Application CuAAC_reactants Protein-Alkyne + Azide-Fluorophore CuAAC_product Labeled Protein (Triazole Linkage) CuAAC_reactants->CuAAC_product Fast Reaction CuAAC_catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) CuAAC_catalyst->CuAAC_product Fixed Fixed Cells (High Toxicity) SPAAC_reactants Protein-Alkyne + Strained-Alkyne-Fluorophore (e.g., DBCO-dye) SPAAC_product Labeled Protein (Triazole Linkage) SPAAC_reactants->SPAAC_product Spontaneous Reaction Live Live Cells (Bio-compatible)

Sources

Application

Application Note: Seamless Integration of 2-Amino-4-ethynylbenzoic Acid into Peptides using Fmoc-Based Solid-Phase Synthesis

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry and drug discovery.[1] These modifications can bestow peptides with enhanced pharmacological profiles, including increased metabolic stability, constrained bioactive conformations, and improved receptor affinity.[1][2] 2-Amino-4-ethynylbenzoic acid represents a particularly valuable UAA, offering a unique combination of structural rigidity and a bioorthogonal handle.

The aromatic backbone of this amino acid introduces a conformational constraint, which can be pivotal for locking a peptide into its biologically active shape.[1] More significantly, the terminal alkyne (ethynyl group) serves as a versatile reactive handle for post-synthetic modifications via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the precise and efficient conjugation of various moieties, including fluorophores, imaging agents, drug payloads, or polyethylene glycol (PEG) chains to enhance half-life.[3] The ability to perform such modifications opens up vast possibilities for creating diverse peptide libraries for structure-activity relationship (SAR) studies, developing targeted peptide-drug conjugates, and advancing diagnostic tools.[1][4][5]

This guide provides a detailed, field-tested protocol for the efficient incorporation of Fmoc-protected 2-Amino-4-ethynylbenzoic acid into a target peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The causality behind experimental choices, troubleshooting, and quality control measures are explained to ensure reproducible and high-fidelity synthesis.

Foundational Principles and Workflow

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1][6] The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and acid-labile protecting groups (like t-butyl) are used for reactive amino acid side chains.[7]

The synthesis cycle consists of two primary steps:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed using a secondary amine base, typically piperidine, via a β-elimination mechanism. This exposes a free amine on the peptide chain.[8][9]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and reacted with the newly exposed amine to form a peptide bond. This cycle is repeated until the desired sequence is assembled.[7][9]

The ethynyl group of 2-Amino-4-ethynylbenzoic acid is stable to the standard conditions of the SPPS cycle, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage with trifluoroacetic acid (TFA).

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Resin Bead Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start with Fmoc-AA-Resin Wash1 Wash (DMF, DCM) Deprotection->Wash1 Exposes N-terminal amine Coupling Step 2: Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final residue Purification Purification & Analysis (RP-HPLC, Mass Spectrometry) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

Successful synthesis hinges on the quality of the materials used. Ensure all solvents are peptide synthesis grade and reagents are fresh.

Reagent/MaterialPurposeTypical Grade/Supplier
Resin Solid support for peptide assembly. Choice depends on desired C-terminus.Rink Amide MBHA Resin (for C-terminal amide) or Wang/2-Cl-Trt Resin (for C-terminal acid).[9][10][11]
Fmoc-Protected Amino Acids Building blocks for the peptide chain.Standard proteinogenic and Fmoc-2-Amino-4-ethynylbenzoic acid.
Solvents Swelling resin, washing, and reaction medium.N,N-Dimethylformamide (DMF), Dichloromethane (DCM). Use amine-free DMF.[10]
Deprotection Reagent Removes the N-terminal Fmoc group.20% (v/v) Piperidine in DMF.[9]
Coupling Reagents Activate the carboxylic acid for peptide bond formation.HBTU/HOBt or HATU/HOAt. HATU is recommended for sterically hindered couplings.
Activation Base Facilitates the coupling reaction.N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Capping Reagent (Optional) Blocks unreacted amines to prevent deletion sequences.Acetic Anhydride, DIPEA in DMF.
Cleavage Cocktail Cleaves the peptide from the resin and removes side-chain protecting groups.Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).
Precipitation Solvent Precipitates the crude peptide from the cleavage solution.Cold Diethyl Ether (Et₂O).
Purification Solvents Mobile phases for HPLC.Acetonitrile (ACN), Water, 0.1% TFA.

Detailed Synthesis Protocol

This protocol details the manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales. The procedure assumes the synthesis has already been initiated and describes the incorporation of Fmoc-2-Amino-4-ethynylbenzoic acid at a specific position in the sequence.

Step 1: Resin Preparation and Swelling
  • Place the peptide-resin (post-Fmoc deprotection of the previous amino acid) in a suitable reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove residual reagents from the previous cycle.

  • Swell the resin in 10 mL of DMF for at least 30 minutes with gentle agitation.[10]

Step 2: Fmoc Group Deprotection
  • Drain the DMF from the swollen resin.

  • Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[1]

  • Drain the solution.

  • Add a fresh 10 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[1][9]

  • Drain the deprotection solution.

  • Wash the resin extensively to remove all traces of piperidine:

    • DMF (5 x 10 mL)

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

  • Causality: Thorough washing is critical because residual piperidine can neutralize the activated amino acid in the subsequent coupling step, leading to failed coupling.

Step 3: Coupling of Fmoc-2-Amino-4-ethynylbenzoic Acid
  • Pre-activation: In a separate vial, dissolve the following reagents in ~5 mL of DMF:

    • Fmoc-2-Amino-4-ethynylbenzoic acid (3 equivalents, 0.3 mmol)

    • HATU (2.9 equivalents, 0.29 mmol)

    • HOAt (3 equivalents, 0.3 mmol)

  • Add DIPEA (6 equivalents, 0.6 mmol) to the pre-activation mixture. The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Causality: 2-Amino-4-ethynylbenzoic acid is an aromatic, non-standard amino acid that can be sterically hindered. Using a potent activating agent like HATU and allowing for a longer coupling time (compared to the standard 1-2 hours) helps ensure the reaction goes to completion.[10]

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

Step 4: Washing
  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

Step 5: Chain Elongation
  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for all subsequent amino acids in the peptide sequence.[9]

Step 6: Final Cleavage and Deprotection
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry it under a high vacuum for at least 1 hour.

  • Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. For most peptides, a standard mixture is sufficient.

    • Reagent B (Modified): 95% TFA, 2.5% Water, 2.5% TIS.[9][12]

  • Add 10 mL of the cleavage cocktail to the dry resin. Agitate at room temperature for 2-3 hours.

  • Causality: TFA cleaves the peptide from the acid-labile resin and removes side-chain protecting groups.[11] TIS acts as a scavenger to trap highly reactive cationic species (e.g., from trityl groups) that are generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.[13]

Step 7: Peptide Precipitation and Isolation
  • Filter the resin and collect the filtrate into a 50 mL conical tube.

  • Wash the resin with an additional 2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to a small volume (~1-2 mL) using a gentle stream of nitrogen or rotary evaporation.

  • Add the concentrated peptide solution dropwise into a tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.[13]

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the crude peptide.

  • Decant the ether, wash the pellet with another 20 mL of cold ether, and centrifuge again.

  • Carefully decant the ether and allow the crude peptide pellet to air dry in a fume hood to remove residual ether.

Purification and Quality Control

The crude peptide must be purified and its identity confirmed.[14][15]

Purification: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[6][16]

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Purify using a preparative C18 column.

HPLC ParameterTypical Condition
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water[16]
Mobile Phase B 0.1% TFA in Acetonitrile[16]
Gradient 5-65% B over 30-40 minutes (optimize for specific peptide)
Flow Rate 10-20 mL/min (for preparative scale)
Detection UV at 214 nm and 280 nm
  • Collect fractions corresponding to the main peak, combine them, and lyophilize to obtain the pure peptide as a fluffy white powder.

Analysis and Characterization
  • Analytical HPLC: Assess the purity of the lyophilized product using an analytical C18 column with a faster gradient. Purity should be >95% for most applications.[17]

  • Mass Spectrometry (LC-MS/MALDI-TOF): Confirm the molecular weight of the final peptide. The observed mass should match the calculated theoretical mass. This is the gold standard for identity confirmation.[15]

Post-Synthetic Modification: Leveraging the Ethynyl Handle

The incorporated 2-Amino-4-ethynylbenzoic acid provides a terminal alkyne ready for bioorthogonal conjugation. The most common application is the CuAAC reaction with an azide-functionalized molecule.

CuAAC_Reaction cluster_product Conjugated Product Peptide Peptide-Ethynyl Product Peptide-Triazole-Molecule Peptide->Product Click Reaction Azide Azide-Molecule (e.g., Fluorophore, Drug) Azide->Product Catalyst + Cu(I) Catalyst

Caption: Post-synthetic modification via CuAAC "click" chemistry.

This reaction is highly specific and can be performed in aqueous buffers, making it suitable for conjugating peptides to complex biological molecules.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient coupling time for the hindered UAA.2. Poor quality reagents (inactivated coupling agent, wet solvent).3. Incomplete deprotection from the previous step.1. Double couple: repeat the coupling step with fresh reagents.2. Increase coupling time to 4-6 hours.3. Use fresh, high-quality reagents and amine-free DMF.4. Ensure extensive washing after deprotection.
Low Final Yield 1. Diketopiperazine formation at the dipeptide stage.2. Incomplete cleavage from the resin.3. Loss of peptide during precipitation/washing.1. If the UAA is the second residue, consider using a pre-formed dipeptide.2. Extend cleavage time to 4 hours.3. Ensure ether is ice-cold for precipitation; minimize wash steps.
Extra Peaks in HPLC/MS 1. Deletion sequences from incomplete coupling/deprotection.2. Side reactions during cleavage due to insufficient scavengers.3. Racemization during activation.1. Incorporate a capping step (acetic anhydride/DIPEA) after each coupling to terminate failed sequences.2. Ensure adequate scavengers (TIS) are used, especially for peptides with Trp, Met, or Cys.3. Use collidine instead of DIPEA as the base, which is known to reduce racemization in some cases.[8]

References

  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • Agilent.
  • Cleavage Cocktails; Reagent B - Peptides.
  • Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-8.
  • Nowick Laboratory. (2020, March 17).
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.
  • Sánchez-García, A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 27(21), 7542.
  • Novabiochem. Fmoc Resin Cleavage and Deprotection.
  • BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
  • Biovera. (2024, November 13).
  • Merck. Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • BroadPharm. (2025, July 3).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • GenScript. (2024, January 30).
  • Felix, A. M., et al. (1988). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 31(2), 231-8.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Chan, T. H., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide.
  • Creative Peptides. Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development.

Sources

Method

Application Notes and Protocols: Bioorthogonal Labeling Strategies with 2-Amino-4-ethynylbenzoic Acid

Authored by: A Senior Application Scientist Introduction: Expanding the Chemical Toolkit for Protein Analysis In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visual...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Expanding the Chemical Toolkit for Protein Analysis

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool to achieve this.[1][2] At the heart of this field are non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups, which can be metabolically incorporated into proteins, providing a chemical handle for subsequent labeling.[3][4] This document provides a detailed guide to the application of 2-Amino-4-ethynylbenzoic acid, a promising ncAA for bioorthogonal labeling. Its aromatic structure offers potential for unique spectroscopic properties and the terminal alkyne group serves as a versatile handle for "click chemistry" reactions.[5]

This guide will delve into the core principles and detailed protocols for utilizing 2-Amino-4-ethynylbenzoic acid in two of the most robust bioorthogonal ligation strategies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7][8] The protocols and recommendations provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this versatile chemical reporter in their experimental workflows.

Core Principles: The Chemistry of Bioorthogonal Labeling

The utility of 2-Amino-4-ethynylbenzoic acid as a bioorthogonal reporter lies in the reactivity of its terminal alkyne group. This functional group is largely inert to the complex milieu of biological molecules but can undergo highly specific and efficient reactions with an azide partner through a [3+2] cycloaddition to form a stable triazole linkage.[6][9][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction, prized for its high yields and specificity.[9][11] The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[10][12] The copper catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[6]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Protein_Alkyne Protein-incorporated 2-Amino-4-ethynylbenzoic acid Labeled_Protein Labeled Protein (Stable Triazole Linkage) Protein_Alkyne->Labeled_Protein Cu(I) catalyst Azide_Probe Azide-functionalized Probe (e.g., Fluorophore, Biotin) Azide_Probe->Labeled_Protein CuSO4 Cu(II)SO4 NaAscorbate Sodium Ascorbate CuSO4->NaAscorbate Reduction Cu_I Cu(I) NaAscorbate->Cu_I

Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme for labeling proteins containing 2-Amino-4-ethynylbenzoic acid.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in bioorthogonal chemistry was the development of SPAAC, which circumvents the need for a potentially cytotoxic copper catalyst.[7][8][13] SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO) that reacts spontaneously with an azide.[7][14] The ring strain of the cyclooctyne provides the activation energy for the cycloaddition, enabling rapid and specific labeling in living cells and organisms.[2][15]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Protein_Azide Protein-incorporated Azido-amino acid Labeled_Protein Labeled Protein (Stable Triazole Linkage) Protein_Azide->Labeled_Protein No Catalyst Required Alkyne_Probe Strained Cyclooctyne Probe (e.g., DIBO-Fluorophore) Alkyne_Probe->Labeled_Protein

Figure 2: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a copper-free click chemistry alternative.

Experimental Protocols

The following protocols provide a framework for the metabolic labeling of proteins with 2-Amino-4-ethynylbenzoic acid and subsequent detection via CuAAC. These should be considered as starting points and may require optimization for specific cell types and experimental goals.

Part 1: Metabolic Labeling of Proteins in Mammalian Cells

This protocol outlines the incorporation of 2-Amino-4-ethynylbenzoic acid into newly synthesized proteins in cultured mammalian cells. This process, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), relies on the cell's own translational machinery.[16]

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methionine-free medium

  • 2-Amino-4-ethynylbenzoic acid

  • Anisomycin (optional, as a negative control for protein synthesis inhibition)[17]

Protocol:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow for 24 hours in complete culture medium.

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of the ncAA, gently wash the cells twice with pre-warmed PBS. Then, incubate the cells in methionine-free medium supplemented with dFBS for 30-60 minutes.

  • Labeling: Prepare the labeling medium by supplementing the methionine-free medium with 2-Amino-4-ethynylbenzoic acid. A starting concentration range of 50-200 µM is recommended, but the optimal concentration should be determined empirically. For negative controls, incubate a set of cells in complete medium without the ncAA or in labeling medium with a protein synthesis inhibitor like anisomycin.

  • Incubation: Remove the depletion medium and add the labeling medium to the cells. Incubate for a period ranging from 1 to 24 hours, depending on the desired extent of labeling and the rate of protein synthesis in the chosen cell line.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for the click chemistry reaction.

Part 2: CuAAC-Mediated Labeling of Proteins

This protocol describes the "clicking" of an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) onto the alkyne-modified proteins in the cell lysate.[12]

Materials:

  • Cell lysate containing proteins labeled with 2-Amino-4-ethynylbenzoic acid

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • DMSO

  • Cold acetone

Protocol:

  • Prepare Click Chemistry Reagents:

    • Azide Probe: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • TCEP or Sodium Ascorbate: Prepare a 50 mM stock solution in deionized water (prepare fresh).

    • TBTA: Prepare a 10 mM stock solution in DMSO.

  • Protein Precipitation (Optional but Recommended): To remove interfering substances, precipitate the protein from the lysate by adding four volumes of cold acetone and incubating at -20°C for 1 hour. Centrifuge to pellet the protein, discard the supernatant, and resuspend the protein pellet in a suitable buffer (e.g., PBS with 1% SDS).

  • Assemble the Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (50-100 µg of total protein)

    • Azide probe (final concentration of 10-50 µM)

    • TBTA (final concentration of 50-100 µM)

    • TCEP or Sodium Ascorbate (final concentration of 1 mM)

    • CuSO₄ (final concentration of 1 mM)

    • Adjust the final volume with PBS.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

  • Analysis: The labeled proteins can now be analyzed by various methods:

    • SDS-PAGE and In-gel Fluorescence Scanning: If a fluorescent azide was used, the labeled proteins can be visualized directly in the gel.

    • Western Blotting and Detection: If a biotin-azide was used, the labeled proteins can be detected with streptavidin-HRP.

    • Affinity Purification: Biotinylated proteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.[11]

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_click_reaction Click Chemistry cluster_analysis Downstream Analysis Seed_Cells 1. Seed Cells Metabolic_Labeling 2. Metabolic Labeling with 2-Amino-4-ethynylbenzoic acid Seed_Cells->Metabolic_Labeling Cell_Lysis 3. Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction 4. CuAAC or SPAAC Reaction with Azide/Alkyne Probe Cell_Lysis->Click_Reaction SDS_PAGE 5a. SDS-PAGE & Fluorescence Imaging Click_Reaction->SDS_PAGE Western_Blot 5b. Western Blot & Chemiluminescence Click_Reaction->Western_Blot Mass_Spec 5c. Affinity Purification & Mass Spectrometry Click_Reaction->Mass_Spec

Figure 3: A generalized experimental workflow for the bioorthogonal labeling and analysis of proteins using 2-Amino-4-ethynylbenzoic acid.

Summary of Key Experimental Parameters

ParameterMetabolic LabelingCuAAC Reaction
Key Reagent 2-Amino-4-ethynylbenzoic acidAzide-functionalized probe
Typical Concentration 50-200 µM10-50 µM
Incubation Time 1-24 hours1-2 hours
Temperature 37°CRoom Temperature
Key Catalysts/Additives N/ACuSO₄ (1 mM), TCEP/Ascorbate (1 mM), TBTA (50-100 µM)
Recommended Controls - No ncAA- Protein synthesis inhibitor (e.g., anisomycin)- No copper catalyst- Lysate from unlabeled cells

Troubleshooting and Considerations

  • Toxicity: The optimal concentration of 2-Amino-4-ethynylbenzoic acid should be determined by a dose-response experiment to assess any potential cytotoxicity.

  • Incorporation Efficiency: The efficiency of incorporation can be influenced by the cell type, the concentration of the ncAA, and the duration of the labeling period.

  • Copper-related Issues in CuAAC: For live-cell imaging, the copper catalyst can be toxic. In such cases, SPAAC with a strained cyclooctyne probe is the recommended alternative.[18] The use of copper-chelating ligands like TBTA can help mitigate copper-induced damage to proteins.[9]

  • Background Labeling in SPAAC: Some strained cyclooctynes can exhibit off-target reactivity with thiols in proteins.[15] Proper controls are essential to identify any non-specific labeling.

Conclusion

2-Amino-4-ethynylbenzoic acid represents a valuable addition to the toolkit of bioorthogonal chemistry. Its successful application hinges on the careful optimization of metabolic labeling conditions and the appropriate choice of click chemistry reaction for the specific biological question at hand. The protocols and guidelines presented in this document provide a solid foundation for researchers to harness the power of this chemical reporter for the precise and selective labeling of proteins in complex biological systems.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Bioclone Inc. (n.d.). Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
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  • Li, Y., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes.
  • Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2011). Bioconjugation with strained alkynes and azides. Accounts of chemical research, 44(9), 805-815.
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  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487.
  • Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., ... & van Delft, F. L. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells.
  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 134(12), 5433-5436.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Dieterich, D. C., Hodas, J. J., Gouzer, G., Shadrin, I. Y., Ngo, J. T., & Schuman, E. M. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current protocols in chemical biology, 4(4), 273-291.
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  • Bednar, D., et al. (2015). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling.
  • CN101628882A - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010).
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  • Amir, M., Kumar, H., & Khan, S. A. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Archives of pharmacal research, 26(11), 907-913.
  • van der Wal, S. (2017). EFFICIENT METABOLIC PROTEIN LABELING WITH NONCANONICAL THREONINE ANALOGS. Radboud Repository.
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Application

Application Notes and Protocols: 2-Amino-4-ethynylbenzoic Acid as a Versatile Scaffold for Probing Protein-Protein Interactions

Introduction: Illuminating the Interactome with Precision The intricate network of protein-protein interactions (PPIs) orchestrates the vast majority of cellular processes. Understanding these interactions is paramount f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating the Interactome with Precision

The intricate network of protein-protein interactions (PPIs) orchestrates the vast majority of cellular processes. Understanding these interactions is paramount for deciphering biological mechanisms and for the development of novel therapeutics. However, studying PPIs, particularly transient and low-affinity interactions, within their native cellular context presents a significant challenge. Photo-affinity labeling (PAL), a powerful chemical biology technique, has emerged as a key strategy to overcome these hurdles by capturing interacting proteins in situ through the formation of covalent bonds upon photoactivation.[1]

This application note details the utility of 2-amino-4-ethynylbenzoic acid as a versatile chemical scaffold for the design of advanced photo-crosslinking probes. While not intrinsically photoreactive for crosslinking, its structure provides a unique combination of an amino group for the facile introduction of a photo-activatable moiety and an ethynyl group that serves as a bio-orthogonal handle for subsequent detection and enrichment via "click" chemistry.[2] We present a detailed guide for the synthesis of a novel diazirine-containing probe derived from 2-amino-4-ethynylbenzoic acid, and provide comprehensive protocols for its application in cell-based PPI studies, culminating in mass spectrometry-based identification of interacting partners.

The Rationale: A Trifunctional Probe for a Multi-Step Workflow

The power of using a 2-amino-4-ethynylbenzoic acid-based probe lies in its modular design, which facilitates a multi-step workflow for the confident identification of protein interactions. The core components of the proposed probe, 4-ethynyl-2-(3-(3-methyl-3H-diazirin-3-yl)propanamido)benzoic acid (E-DiP-BA), are:

  • A Diazirine Moiety: A compact and highly efficient photo-activatable group that, upon UV irradiation (typically ~365 nm), generates a highly reactive carbene intermediate. This carbene can covalently crosslink with interacting proteins in close proximity.[3][4]

  • A Benzoic Acid Core: The foundational scaffold derived from 2-amino-4-ethynylbenzoic acid.

  • An Ethynyl Group: A bio-orthogonal functional group that does not interfere with cellular processes. It allows for the specific and efficient attachment of reporter tags (e.g., biotin for enrichment, or a fluorophore for imaging) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1][2]

This design allows for the temporal control of crosslinking via UV light and the subsequent specific enrichment of cross-linked protein complexes, thereby reducing background and increasing the sensitivity of detection by mass spectrometry.

Experimental Workflow Overview

The overall experimental strategy for utilizing the E-DiP-BA probe is a sequential process that involves probe synthesis, cell treatment, in-situ photo-crosslinking, cell lysis, click chemistry-based tagging, affinity purification, and finally, identification of the cross-linked proteins by mass spectrometry.

experimental_workflow cluster_synthesis Probe Synthesis cluster_cell_biology Cellular Application cluster_biochemistry Biochemical Analysis cluster_analytics Protein Identification synthesis Synthesis of E-DiP-BA cell_culture Cell Culture probe_incubation Incubate Cells with E-DiP-BA cell_culture->probe_incubation uv_irradiation UV Irradiation (365 nm) Photo-crosslinking probe_incubation->uv_irradiation cell_lysis Cell Lysis uv_irradiation->cell_lysis click_chemistry Click Chemistry (Azide-Biotin Tag) cell_lysis->click_chemistry enrichment Streptavidin Affinity Purification click_chemistry->enrichment elution Elution of Cross-linked Proteins enrichment->elution protein_digestion Proteolytic Digestion (e.g., Trypsin) elution->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Database Search & Data Analysis lc_ms->data_analysis

Figure 1: Experimental Workflow. A schematic representation of the key steps involved in using the E-DiP-BA probe for PPI studies.

Protocols

PART 1: Synthesis of 4-ethynyl-2-(3-(3-methyl-3H-diazirin-3-yl)propanamido)benzoic acid (E-DiP-BA)

This protocol outlines the synthesis of the functional photo-crosslinking probe from commercially available starting materials.

Materials:

  • 2-amino-4-ethynylbenzoic acid

  • 3-(3-methyl-3H-diazirin-3-yl)propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Activation of the Diazirine Carboxylic Acid:

    • Dissolve 3-(3-methyl-3H-diazirin-3-yl)propanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the NHS-activated diazirine ester.

  • Coupling to 2-amino-4-ethynylbenzoic acid:

    • Dissolve the crude NHS-activated diazirine ester in anhydrous DMF.

    • Add 2-amino-4-ethynylbenzoic acid (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final product, E-DiP-BA.

PART 2: In-Cell Photo-Crosslinking and Enrichment

This protocol describes the application of the synthesized E-DiP-BA probe to mammalian cells in culture.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • E-DiP-BA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Streptavidin-agarose beads

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentration of E-DiP-BA (typically in the low micromolar range) in complete culture medium for a specified duration (e.g., 1-4 hours).

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove excess probe.

    • Place the cells on ice and irradiate with a 365 nm UV lamp for a predetermined time (e.g., 5-15 minutes). The optimal irradiation time should be empirically determined.

  • Cell Lysis:

    • After irradiation, immediately lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry for Biotin Tagging:

    • To the cleared cell lysate, add the following click chemistry reagents in order: azide-biotin tag, CuSO4, TCEP, and TBTA.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Affinity Purification of Cross-linked Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate overnight at 4 °C with end-over-end rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotinylated proteins from the streptavidin beads by boiling in elution buffer.

PART 3: Mass Spectrometry Analysis

This protocol provides a general workflow for the identification of enriched proteins by mass spectrometry.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Reduce the eluted proteins with DTT and alkylate with IAA.

    • Perform in-solution or in-gel tryptic digestion of the proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The specific parameters for the LC gradient and MS acquisition method should be optimized for the instrument used.

  • Data Analysis:

    • Search the acquired MS/MS data against a relevant protein database using a search algorithm (e.g., Mascot, Sequest, or MaxQuant).

    • Identify proteins that are significantly enriched in the E-DiP-BA treated and UV-irradiated samples compared to control samples (e.g., no probe, no UV).

Data Presentation

ParameterRecommended RangeNotes
E-DiP-BA Concentration 1 - 25 µMOptimal concentration should be determined empirically to balance crosslinking efficiency and potential off-target effects.
Incubation Time 1 - 4 hoursDependent on the cell type and the kinetics of probe uptake and target engagement.
UV Irradiation (365 nm) 5 - 15 minutesExcessive irradiation can lead to cellular damage.
Click Chemistry Reagents
Azide-Biotin Tag50 - 100 µM
CuSO4100 - 200 µM
TCEP1 mMFreshly prepared.
TBTA100 µM

Table 1: Recommended Experimental Parameters. These are starting points and should be optimized for each specific experimental system.

Mechanism of Action

The mechanism of photo-crosslinking and subsequent detection is a two-stage process.

mechanism cluster_stage1 Stage 1: Photo-Crosslinking cluster_stage2 Stage 2: Detection & Enrichment probe E-DiP-BA Probe uv UV Light (365 nm) protein_complex Protein A - Protein B (Interacting Pair) probe->protein_complex Binds to Protein A carbene Reactive Carbene uv->carbene Photoactivation carbene->protein_complex Inserts into C-H or N-H bond of Protein B crosslinked_complex Covalently Cross-linked Protein Complex tagged_complex Biotinylated Complex crosslinked_complex->tagged_complex Click Chemistry (Azide-Biotin) streptavidin Streptavidin Bead tagged_complex->streptavidin High-affinity binding enriched_complex Enriched Complex

Figure 2: Mechanism of Action. The two-stage process of photo-crosslinking and subsequent enrichment.

Conclusion and Future Perspectives

The use of 2-amino-4-ethynylbenzoic acid as a building block for the synthesis of trifunctional probes like E-DiP-BA offers a robust and versatile platform for the study of protein-protein interactions in their native cellular environment. The combination of photo-inducible crosslinking and bio-orthogonal chemistry provides a high degree of control and specificity, enabling the confident identification of both stable and transient protein interactions. Future developments could involve the incorporation of cleavable linkers to facilitate the analysis of cross-linked peptides by mass spectrometry, or the development of probes with different photo-activatable groups to explore alternative crosslinking chemistries. This powerful approach will undoubtedly continue to be a valuable tool for researchers and drug development professionals seeking to unravel the complexities of the cellular interactome.

References

  • Dormán, G., & Prestwich, G. D. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews, 116(24), 15284–15346. [Link]

  • Kao, C. F., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1620–1633. [Link]

  • Schilling, B., et al. (2003). MS2Assign, Automated Assignment and Nomenclature of Tandem Mass Spectra of Chemically Crosslinked Peptides. Journal of the American Society for Mass Spectrometry, 14(8), 834-850. [Link]

  • Dubinsky, L., et al. (2012). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 17(11), 12697-12717. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Ge, Y., Lawhorn, B. G., & Begley, T. P. (2009). Photocrosslinking and click chemistry enable the specific detection of proteins interacting with phospholipids at the membrane interface. Journal of the American Chemical Society, 131(4), 1258–1259. [Link]

  • Chen, Y. H., et al. (2002). Residue-specific mass signatures for the efficient detection of protein modifications by mass spectrometry. Proceedings of the National Academy of Sciences, 99(7), 4241–4246. [Link]

  • Klang, J. (n.d.). Crosslinking Reactions. KLang Lab | Chemical Biology. Retrieved February 28, 2026, from [Link]

  • Shema, E., et al. (2011). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Chemical Reviews, 111(5), 2796-2830. [Link]

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Method

Application Notes and Protocols: Development of Drug Delivery Systems Using 2-Amino-4-ethynylbenzoic Acid

Introduction: A Novel Trifunctional Scaffold for Advanced Drug Delivery The pursuit of targeted and efficient drug delivery systems is a cornerstone of modern pharmaceutical research. The ideal drug carrier should not on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Trifunctional Scaffold for Advanced Drug Delivery

The pursuit of targeted and efficient drug delivery systems is a cornerstone of modern pharmaceutical research. The ideal drug carrier should not only enhance the therapeutic index of a drug by increasing its bioavailability and stability but also deliver it specifically to the site of action, thereby minimizing off-target effects. In this context, the design of molecular scaffolds that allow for the precise and modular assembly of drug molecules, targeting ligands, and solubilizing agents is of paramount importance.

This application note introduces 2-Amino-4-ethynylbenzoic acid , a novel trifunctional building block with significant potential for the development of sophisticated drug delivery systems. While not yet extensively documented in the literature, its unique structural features—a carboxylic acid, an aromatic amine, and a terminal alkyne—offer a versatile platform for multi-component conjugation. A commercially available source for this compound has been identified, facilitating its investigation for research purposes[1]. The presence of these three distinct functional groups allows for orthogonal chemical modifications, enabling the sequential or simultaneous attachment of various molecular entities.

The carboxylic acid group provides a classic handle for the conjugation of amine-containing drugs or linkers through stable amide bond formation. The amino group can be utilized for the attachment of polymers like polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles, or for the introduction of other functionalities. Crucially, the ethynyl group serves as a reactive partner in highly efficient and specific "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3]. This allows for the covalent attachment of azide-modified molecules, including targeting ligands, imaging agents, or additional drug molecules, with high fidelity and under mild, biocompatible conditions[4][5]. The use of unnatural amino acids with such unique functionalities is a growing area in the development of novel bioconjugates for therapeutic applications[6][7][8].

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 2-Amino-4-ethynylbenzoic acid in the construction of advanced drug delivery systems. We will explore its synthesis, functionalization, and assembly into a model drug conjugate, highlighting the rationale behind each experimental choice and providing step-by-step methodologies.

Properties and Synthesis of 2-Amino-4-ethynylbenzoic Acid

While 2-Amino-4-ethynylbenzoic acid is commercially available from specialized vendors[1], understanding its synthesis provides valuable insights into its chemistry and potential impurities. A plausible synthetic route can be adapted from established methods for analogous compounds[9][10].

Table 1: Physicochemical Properties of 2-Amino-4-ethynylbenzoic Acid

PropertyValueSource
CAS Number 1015689-36-7[1]
Molecular Formula C9H7NO2[1]
Molecular Weight 161.16 g/mol [1]
Appearance Off-white to yellow solid (predicted)Inferred from similar compounds
Solubility Soluble in organic solvents (e.g., DMF, DMSO), limited solubility in waterInferred from similar compounds[11]

A potential, though not definitively published, synthetic pathway is illustrated below. This provides a conceptual framework for its production, which is crucial for quality control and troubleshooting in its application.

G A 2-Amino-4-bromobenzoic acid B Protection of Amino Group (e.g., Boc anhydride) A->B C N-Boc-2-amino-4-bromobenzoic acid B->C D Sonogashira Coupling (e.g., (Trimethylsilyl)acetylene, Pd catalyst, Cu(I) cocatalyst) C->D E N-Boc-2-amino-4-((trimethylsilyl)ethynyl)benzoic acid D->E F Deprotection of Silyl Group (e.g., TBAF) E->F G N-Boc-2-amino-4-ethynylbenzoic acid F->G H Deprotection of Boc Group (e.g., TFA) G->H I 2-Amino-4-ethynylbenzoic acid H->I

Caption: Hypothetical synthesis of 2-Amino-4-ethynylbenzoic acid.

Application I: Synthesis of a Targeted Drug Conjugate

This section details a protocol for the construction of a drug delivery system where a model amine-containing drug is conjugated to the carboxylic acid of 2-Amino-4-ethynylbenzoic acid, followed by the attachment of a targeting peptide via click chemistry.

Experimental Workflow

The overall workflow for the synthesis of the targeted drug conjugate is depicted below.

G cluster_0 Step 1: Drug Conjugation cluster_1 Step 2: Click Chemistry A 2-Amino-4-ethynylbenzoic acid C EDC/NHS Activation A->C B Amine-containing Drug B->C D Drug-Scaffold Conjugate C->D F CuSO4 / Sodium Ascorbate D->F E Azide-modified Targeting Peptide E->F G Targeted Drug Delivery System F->G

Caption: Workflow for synthesizing a targeted drug delivery system.

Protocol 1: Conjugation of an Amine-Containing Drug to 2-Amino-4-ethynylbenzoic Acid

This protocol describes the activation of the carboxylic acid group of the scaffold using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amide bond with an amine-containing drug. This is a widely used and robust method for bioconjugation[12][13].

Materials:

  • 2-Amino-4-ethynylbenzoic acid

  • Amine-containing drug (e.g., Doxorubicin, Paclitaxel amine derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • HPLC for purification and analysis

Procedure:

  • Scaffold Activation: a. Dissolve 1 equivalent of 2-Amino-4-ethynylbenzoic acid in anhydrous DMF. b. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Drug Conjugation: a. In a separate vessel, dissolve 1 equivalent of the amine-containing drug in anhydrous DMF. b. Add 2 equivalents of DIPEA to the drug solution to act as a base. c. Slowly add the activated scaffold solution from step 1c to the drug solution. d. Stir the reaction mixture at room temperature overnight.

  • Purification: a. Quench the reaction by adding a small amount of water. b. Remove the DMF under reduced pressure. c. Purify the resulting drug-scaffold conjugate by preparative HPLC. d. Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Rationale: The use of EDC/NHS chemistry creates a more stable intermediate (NHS ester) than using EDC alone, which improves the efficiency of the reaction with the amine-containing drug and reduces side reactions. DIPEA is a non-nucleophilic base used to deprotonate the amine of the drug, enhancing its nucleophilicity.

Protocol 2: Attachment of a Targeting Ligand via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the conjugation of an azide-modified targeting peptide to the alkyne group of the drug-scaffold conjugate. CuAAC is a highly efficient and specific reaction, forming a stable triazole linkage[2][3].

Materials:

  • Drug-scaffold conjugate (from Protocol 1)

  • Azide-modified targeting peptide (e.g., RGD peptide for integrin targeting)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

  • Reaction vessel

  • Magnetic stirrer

  • HPLC for purification and analysis

Procedure:

  • Reaction Setup: a. Dissolve 1 equivalent of the drug-scaffold conjugate in the chosen solvent system. b. Add 1.1 equivalents of the azide-modified targeting peptide. c. In a separate tube, prepare a fresh solution of sodium ascorbate (5 equivalents) in water. d. In another tube, prepare a solution of CuSO4 (1 equivalent) in water.

  • Click Reaction: a. To the solution of the conjugate and peptide, first add the sodium ascorbate solution, followed by the CuSO4 solution. A color change to yellow/orange is often observed. b. Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically complete within this timeframe. Monitor by LC-MS.

  • Purification: a. The final targeted drug conjugate can be purified by preparative HPLC. b. Characterize the product by LC-MS and MALDI-TOF mass spectrometry to confirm successful conjugation.

Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This reaction is highly specific for terminal alkynes and azides, leaving other functional groups on the drug and peptide untouched[2]. This bioorthogonal nature is a key advantage of click chemistry in complex molecule synthesis[5].

Application II: Development of a Polymer-Drug Conjugate for Improved Pharmacokinetics

The amino group of 2-Amino-4-ethynylbenzoic acid can be utilized to attach polymers, such as polyethylene glycol (PEG), to the drug delivery system. PEGylation is a well-established strategy to improve the solubility, stability, and circulation half-life of therapeutic molecules.

Protocol 3: PEGylation of the Drug-Scaffold Conjugate

This protocol describes the conjugation of an NHS-activated PEG to the amino group of the drug-scaffold conjugate.

Materials:

  • Drug-scaffold conjugate (from Protocol 1)

  • NHS-activated PEG (e.g., mPEG-NHS)

  • Anhydrous DMF or a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction vessel

  • Magnetic stirrer

  • Size-exclusion chromatography (SEC) or ion-exchange chromatography for purification

Procedure:

  • Reaction Setup: a. Dissolve 1 equivalent of the drug-scaffold conjugate in the chosen solvent. b. Add 1.5 equivalents of the NHS-activated PEG. c. If using an organic solvent, add 2 equivalents of a non-nucleophilic base like DIPEA. If in an aqueous buffer, the pH should be maintained between 7 and 8.5.

  • PEGylation Reaction: a. Stir the reaction mixture at room temperature for 2-4 hours. b. Monitor the reaction progress by SDS-PAGE (if applicable) or SEC, looking for an increase in molecular weight.

  • Purification: a. Purify the PEGylated conjugate using SEC to separate the product from unreacted PEG and drug-scaffold conjugate. b. Characterize the final product by SEC, LC-MS, and NMR.

Rationale: The reaction between an NHS ester and a primary amine is a robust method for forming a stable amide bond. The stoichiometry and reaction conditions should be optimized to favor mono-PEGylation and avoid di-PEGylation if the drug also contains an accessible amine.

Conclusion and Future Perspectives

2-Amino-4-ethynylbenzoic acid represents a promising and versatile platform for the rational design and synthesis of advanced drug delivery systems. Its trifunctional nature allows for the modular and orthogonal assembly of therapeutic agents, targeting moieties, and pharmacokinetic modifiers. The protocols outlined in this application note provide a foundational framework for researchers to explore the potential of this novel building block.

Future work could involve the development of drug delivery systems with multiple drugs, the incorporation of imaging agents for theranostic applications, and the use of strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free click chemistry, which is particularly advantageous for in vivo applications[4][12]. The principles of using amino acids and their derivatives in prodrug and drug delivery design to enhance therapeutic outcomes are well-established, and 2-Amino-4-ethynylbenzoic acid is a valuable new tool in this endeavor[14][15].

References

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. PMC. Available at: [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Available at: [Link]

  • 4-(2-Aminoethyl)benzoic acid. PubChem. Available at: [Link]

  • Click Chemistry. SiChem. Available at: [Link]

  • Click Chemistry. Chemie Brunschwig. Available at: [Link]

  • Employing Unnatural Amino Acids to Develop Bioconjugations, Multivalent Conjugates, and Protein Modulation Strategies. W&M ScholarWorks. Available at: [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. Available at: [Link]

  • The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid... ResearchGate. Available at: [Link]

  • Method for preparing 2-amino-4-sulfobenzoic acid. Google Patents.
  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. ResearchGate. Available at: [Link]

  • 4-Ethynylbenzoic acid. PubChem. Available at: [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. MDPI. Available at: [Link]

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Application

Application Note &amp; Protocol: Site-Specific N-Terminal Protein Modification with 2-Ethynylbenzaldehydes and Subsequent Bioorthogonal Ligation

Introduction Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely defined bioconjugates for a myriad of applications, from therapeutic development to advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely defined bioconjugates for a myriad of applications, from therapeutic development to advanced cellular imaging.[1][2] The ability to install a bioorthogonal handle, such as an alkyne group, at a single, predetermined location within a protein allows for the subsequent attachment of various molecular payloads with high efficiency and specificity.[3] This guide provides a detailed protocol for the N-terminal selective modification of proteins using 2-ethynylbenzaldehydes (2-EBA), a class of reagents that facilitate the introduction of a terminal alkyne for subsequent "click" chemistry reactions.[4][5][6][7]

The strategy leverages the differential pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues.[4] By controlling the reaction pH, selective modification of the N-terminus can be achieved, leading to the formation of a stable isoquinolinium salt that bears the desired alkyne functionality.[4][6] This alkyne can then be coupled to an azide-containing molecule via either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][7] This two-step approach provides a versatile platform for the site-specific labeling of proteins with a wide range of functionalities, including fluorophores, drugs, and polyethylene glycol (PEG).

Principle of the Method

The site-specific modification of a protein's N-terminus with a 2-ethynylbenzaldehyde derivative proceeds through a two-step mechanism under mildly acidic conditions (pH 6.5).[4][6]

  • Schiff Base Formation: The aldehyde group of the 2-EBA reagent reacts with the deprotonated N-terminal α-amino group of the protein to form a Schiff base intermediate. The lower pKa of the N-terminal amine (pKa ≈ 6–8) compared to the lysine ε-amino group (pKa ≈ 10.5) favors its deprotonation and subsequent reaction at a slightly acidic pH.[4]

  • Intramolecular Cyclization: The terminal alkyne of the 2-EBA moiety then undergoes an intramolecular cyclization with the imine of the Schiff base, forming a stable isoquinolinium salt.[4][6] This reaction is highly efficient and results in a stable, covalent linkage of the alkyne handle to the N-terminus of the protein.

The installed terminal alkyne is a bioorthogonal functional group, meaning it is chemically inert to the vast majority of functional groups found in biological systems.[3] This allows for a second, highly specific ligation reaction with an azide-functionalized molecule of interest. Two primary "click" chemistry approaches can be employed for this purpose:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable 1,4-disubstituted triazole linkage between the alkyne-modified protein and an azide-containing probe.[1][4][7] The reaction is catalyzed by Cu(I) ions, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of copper is a concern (e.g., live-cell labeling), SPAAC offers a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne derivative (e.g., DBCO, DIFO) that reacts rapidly with azides without the need for a catalyst.[9]

The choice between CuAAC and SPAAC depends on the specific application and the tolerance of the protein to the reaction conditions.

Visualizing the Workflow

N-Terminal Modification Mechanism

N_Terminal_Modification cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (N-terminus) Schiff_Base Schiff Base Intermediate Protein->Schiff_Base + 2-EBA - H2O EBA 2-Ethynylbenzaldehyde EBA->Schiff_Base Isoquinolinium N-Terminally Modified Protein (Alkyne-tagged) Schiff_Base->Isoquinolinium Intramolecular Cyclization

Caption: Mechanism of N-terminal protein modification.

Overall Experimental Workflow

Experimental_Workflow Start Start: Purified Protein N_Terminal_Mod N-Terminal Modification with 2-EBA Start->N_Terminal_Mod Purification1 Purification of Alkyne-Modified Protein N_Terminal_Mod->Purification1 Click_Chemistry Bioorthogonal Ligation (CuAAC or SPAAC) Purification1->Click_Chemistry Purification2 Purification of Final Bioconjugate Click_Chemistry->Purification2 Characterization Characterization (SDS-PAGE, MS, etc.) Purification2->Characterization End End: Site-Specifically Modified Protein Characterization->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-ethynylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-Amino-4-ethynylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-ethynylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.

The primary and most versatile method for synthesizing arylalkynes like 2-Amino-4-ethynylbenzoic acid is the Sonogashira cross-coupling reaction.[1][2][3] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[4]

This guide focuses on the Sonogashira coupling of a 2-amino-4-halobenzoic acid with a suitable alkyne source.

General Synthetic Route

G A 2-Amino-4-halobenzoic Acid (X = I, Br) Product 2-Amino-4-ethynylbenzoic Acid (after deprotection if needed) A->Product Sonogashira Coupling B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Amine Base (e.g., Et₃N, DIPEA) Solvent Solvent (e.g., THF, DMF)

Caption: General workflow for the synthesis of 2-Amino-4-ethynylbenzoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Area: Low or No Product Yield

Q1: My reaction has failed or the yield is extremely low. What are the most critical factors to investigate first?

A1: When a Sonogashira reaction fails, a systematic check of your reagents and reaction environment is the most effective troubleshooting step.

  • Catalyst Activity: The palladium catalyst, particularly a Pd(0) source like Pd(PPh₃)₄, is sensitive to air and can degrade over time.[5] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction.[5]

    • Recommendation: Always use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere. If you suspect catalyst degradation, open a new bottle.

  • Reagent Purity: Impurities in your aryl halide or alkyne can poison the catalyst.[5] Similarly, the copper(I) co-catalyst (e.g., CuI) can degrade.

    • Recommendation: Purify the starting materials if their quality is uncertain. Use a fresh bottle of CuI.

  • Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen.[6] Oxygen also promotes the highly undesirable Glaser-type homocoupling of your alkyne, which consumes your starting material and complicates purification.[4][5]

    • Recommendation: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[6] This is achieved by performing several "evacuate-backfill" cycles or by purging the solvent with inert gas for at least 30 minutes before adding the catalyst.[6]

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[5][7] This reduces the concentration of the active homogeneous catalyst, leading to lower conversion rates.

  • Causality: This decomposition can be triggered by several factors:

    • Impurities: As mentioned above, impurities can accelerate catalyst degradation.

    • Solvent Choice: Some solvents are more prone to causing this issue. Anecdotal evidence suggests that THF, while a common solvent, may promote the formation of palladium black in some cases.[5][8]

    • Temperature: Excessively high temperatures can cause the catalyst to crash out of solution.

  • Solutions:

    • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are pure and dry.

    • Optimize Solvent: Consider switching to a different solvent like DMF, acetonitrile, or using the amine base itself as the solvent.[9]

    • Ligand Choice: Using more robust phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent agglomeration.[1]

    • Lower Temperature: If possible for your substrate, running the reaction at a lower temperature for a longer duration may help.[7]

Q3: My starting aryl halide is not being consumed. How can I improve the conversion rate?

A3: The reactivity of the aryl halide is a primary driver of the Sonogashira reaction's success and is directly related to the C-X bond strength.

  • Halide Reactivity Order: The ease of oxidative addition to the palladium center follows a clear trend: I > OTf > Br >> Cl.[4][5]

    • Recommendation: If you are using a 2-amino-4-bromo benzoic acid and experiencing low reactivity, switching to 2-amino-4-iodo benzoic acid will significantly accelerate the reaction, often allowing for milder conditions (e.g., room temperature).[5][9] While aryl chlorides are the least reactive, they can be used with specialized catalyst systems.[10]

  • Reaction Temperature: For less reactive halides like aryl bromides, higher temperatures are often necessary to facilitate the rate-limiting oxidative addition step.[9]

    • Recommendation: If using an aryl bromide, try increasing the temperature to 80-100 °C.[9] This may require using a higher-boiling solvent like DMF or conducting the reaction in a sealed tube.

  • Ligand Effects: The choice of ligand on the palladium catalyst can dramatically influence its reactivity. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[1]

    • Recommendation: If using a standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst fails, consider using a catalyst with a more specialized ligand, such as P(t-Bu)₃ or employing Buchwald-type ligands.[2]

Problem Area: Side Reactions & Impurities

Q4: My main impurity is a dimer of my alkyne starting material. How can I stop this homocoupling?

A4: The formation of alkyne dimers is a classic side reaction known as Glaser coupling.[4] It is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][11]

  • Solutions:

    • Rigorous Inert Atmosphere: The most direct way to prevent this is to scrupulously remove all oxygen from your reaction system, as detailed in Q1.

    • Copper-Free Conditions: The most definitive solution is to switch to a copper-free Sonogashira protocol.[5][10] These reactions avoid the primary cause of Glaser coupling. They often require a slightly different catalyst system, a stronger base, or different solvents to proceed efficiently but are highly effective at producing clean products.[3]

Q5: The amino and carboxylic acid groups on my starting material are reactive. Do I need to protect them?

A5: This is a critical consideration. While many Sonogashira reactions tolerate free amino and carboxylic acid groups, they can sometimes interfere.

  • Amino Group (-NH₂): The lone pair on the nitrogen of the amino group can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, the amine is basic and can react with other components. However, in most Sonogashira protocols, the amine base/solvent is in vast excess, minimizing this as a primary failure mode. Direct protection is often unnecessary.[12]

  • Carboxylic Acid Group (-COOH): The acidic proton can react with the amine base. More importantly, the carboxylate can potentially coordinate with the metal catalyst.

    • Recommendation: It is often possible to perform the Sonogashira reaction without protecting the carboxylic acid, especially when using a base like K₂CO₃ or Cs₂CO₃ in a polar solvent like DMF or water.[13] However, if you experience consistently low yields or intractable product mixtures, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a standard strategy. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Q6: I'm getting a complex mixture of unidentified products. What are other possible side reactions?

A6: With a substrate like 2-amino-4-halobenzoic acid, several side reactions beyond Glaser coupling can occur:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by traces of water or other proton sources.[7]

  • Catalyst-Substrate Interactions: The amino group can participate in side reactions. For instance, unprotected anilines can sometimes lead to catalyst deactivation or the formation of undesired coupled products.[12]

  • Solvent/Base Reactions: Strong bases can sometimes react with the substrate or product, especially at high temperatures.[14]

Frequently Asked Questions (FAQs)

Q7: Which aryl halide of 2-aminobenzoic acid is the best starting material?

A7: 2-Amino-4-iodo benzoic acid is the most reactive and generally preferred starting material.[5] It allows for milder reaction conditions, often leading to cleaner reactions and higher yields. 2-Amino-4-bromo benzoic acid is a viable and often more economical alternative, but it typically requires more forcing conditions (higher temperature, longer reaction times).[9]

Aryl Halide (X)Relative ReactivityTypical Conditions
Iodine (I) HighestRoom temperature to 60 °C
Bromine (Br) Medium60 °C to 110 °C
Chlorine (Cl) LowestRequires specialized catalysts/ligands

Q8: What is the optimal catalyst system?

A8: There is no single "best" system, as the optimal choice depends on the specific halide and alkyne. However, a good starting point is:

  • Palladium Source: PdCl₂(PPh₃)₂ (2-5 mol%) is a robust, air-stable, and common choice.[1]

  • Copper Co-catalyst: CuI (2-5 mol%) is the standard for copper-catalyzed reactions.[15]

  • Ligand: The triphenylphosphine (PPh₃) already present in the catalyst is often sufficient. If reactivity is low, adding an excess of PPh₃ or a more electron-rich ligand can be beneficial.[1]

Q9: How do I choose the right solvent and base?

A9: The base is required to deprotonate the alkyne, forming the reactive acetylide species, and to neutralize the HX byproduct.[4]

  • Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are very common choices and can often serve as the solvent as well.[4] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly in polar aprotic solvents or aqueous media.[16][17]

  • Solvents: Anhydrous, degassed solvents are crucial. DMF, THF, and acetonitrile are widely used.[9][18] The choice often depends on the required reaction temperature and the solubility of your starting materials. Polar aprotic solvents like DMF and DMSO often give good results.[18]

Q10: What are the advantages of a copper-free Sonogashira reaction?

A10: Copper-free protocols offer several key advantages:

  • Avoids Homocoupling: It completely eliminates the risk of Glaser coupling, leading to a cleaner reaction profile and simpler purification.[10]

  • Reduced Toxicity: Copper salts can be toxic, and eliminating them makes the process "greener" and potentially more suitable for pharmaceutical synthesis.

  • Milder Conditions: Many modern copper-free systems operate under very mild conditions, sometimes in aqueous media.[11][19]

Experimental Protocols & Workflows

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of 2-amino-4-iodobenzoic acid.

Materials:

  • 2-Amino-4-iodobenzoic acid (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) and THF (e.g., 1:2 v/v mixture), anhydrous and degassed

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.[6]

  • Add the degassed THF and Et₃N solvent mixture via cannula or syringe.

  • Stir the mixture for 5-10 minutes until the solids are dissolved or well-suspended.

  • Slowly add trimethylsilylacetylene via syringe.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS by observing the consumption of the starting aryl iodide. If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, concentrate the mixture under reduced pressure.

  • The resulting residue contains the TMS-protected product. For deprotection, dissolve the crude residue in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 1-2 hours.

  • Neutralize the mixture with dilute acid (e.g., 1M HCl) to pH ~6-7.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[20]

G start Start setup 1. Add Solids (Aryl Halide, Pd/Cu Catalysts) to Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvents 3. Add Degassed Solvents & Base inert->solvents alkyne 4. Add Terminal Alkyne solvents->alkyne react 5. Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->react workup 6. Concentrate & Deprotect (if using TMS-alkyne) react->workup purify 7. Extract & Purify (Column Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Catalytic Cycle Visualization

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition Pd_trans R¹-Pd(II)(C≡CR²)L₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product_out R¹-C≡C-R² Pd_trans->Product_out R1X R¹-X R1X->Pd_add CuX CuX Cu_acetylide Cu-C≡C-R² CuX->Cu_acetylide Deprotonation BaseH_out Base-H⁺X⁻ CuX->BaseH_out Cu_acetylide->Pd_trans Transmetalation Step Cu_acetylide->CuX Transmetalation Alkyne_in H-C≡C-R² Alkyne_in->Cu_acetylide Base_in Base Base_in->Cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

  • Rosa, G. R., et al. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Al-Amin, M., & Bhuiyan, M. M. R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(13), 7868–7893.
  • Ho, H., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central (PMC). Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). troubleshooting low yields in 1,2-diiodoethylene cross-coupling reactions.
  • Smolecule. (2026). troubleshooting Sonogashira reaction for 4-Ethynylpyrene.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from

  • Borah, B. J., et al. (2015).
  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Gonzalez-Granda, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2201–2210.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • Sharma, S., & Sharma, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6360.
  • ResearchGate. (n.d.). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Albericio, F., & Isidro-Llobet, A. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Cerna, I., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 73.
  • Walter, P. E. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Ghorbani-Vaghei, R., & Asgari, M. (2025).
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.

Sources

Optimization

Technical Support Center: Troubleshooting Low Efficiency in Protein Labeling with 2-Amino-4-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common issues encountered when labeling proteins with 2-Amino-4-ethynylbenzoic acid. As Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered when labeling proteins with 2-Amino-4-ethynylbenzoic acid. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design and execution.

Section 1: Low Labeling Efficiency

Low or no labeling is one of the most common and frustrating issues in bioconjugation.[1] This section addresses the primary causes and provides systematic troubleshooting strategies.

FAQ 1: I am observing very low to no labeling of my target protein. What are the most likely causes?

Several factors can contribute to poor labeling efficiency. These can be broadly categorized into issues with the reagents, the reaction conditions, or the protein itself. A logical, step-by-step approach is crucial for identifying the root cause.

Initial Diagnostic Questions:

  • Have you confirmed the activity of your 2-Amino-4-ethynylbenzoic acid? Reagent integrity is paramount.

  • Are your reaction conditions optimized for this specific conjugation? pH, temperature, and buffer composition are critical variables.[2][3]

  • Is your protein amenable to labeling at the desired site? Protein folding and the accessibility of reactive groups can significantly impact efficiency.[1]

Troubleshooting Workflow: Low Labeling Efficiency

This workflow provides a structured approach to diagnosing and resolving low labeling yields.

Caption: A step-by-step workflow for troubleshooting low protein labeling efficiency.

FAQ 2: How can I confirm the quality and reactivity of my 2-Amino-4-ethynylbenzoic acid?

The stability of 2-Amino-4-ethynylbenzoic acid can be a concern, especially with improper storage.

Protocol: Quality Control of 2-Amino-4-ethynylbenzoic Acid

  • Visual Inspection: The compound should be a solid, ranging from bright yellow to orange.[4] Any significant color change or clumping may indicate degradation.

  • Solubility Test: Test the solubility in your reaction buffer. Poor solubility can be a sign of degradation or impurities.[5]

  • Control Reaction: Perform a control reaction with a model amine-containing compound, such as a simple peptide or bovine serum albumin (BSA), to verify the reactivity of your labeling reagent.

FAQ 3: What are the optimal reaction conditions for labeling with 2-Amino-4-ethynylbenzoic acid?

Optimal conditions can vary depending on the protein. However, here is a general starting point and parameters to consider for optimization.

ParameterRecommended RangeRationale
pH 6.0 - 7.5Balances the reactivity of the N-terminal α-amino group (pKa ≈ 6-8) while minimizing reaction with the lysine ε-amino group (pKa ≈ 10), promoting N-terminal selectivity.[6]
Temperature 4°C to 25°C (Room Temp)Lower temperatures can help minimize protein degradation but may necessitate longer reaction times.[2]
Reaction Time 1 to 24 hoursThe ideal duration depends on the protein's reactivity and specific reaction conditions. It is advisable to monitor the reaction's progress.[2]
Molar Ratio (Label:Protein) 10:1 to 20:1An excess of the labeling reagent is often used to drive the reaction to completion.[2]

Experimental Protocol: pH Optimization

  • Prepare a series of small-scale labeling reactions with your target protein and 2-Amino-4-ethynylbenzoic acid.

  • Use a range of buffers to achieve pH values from 6.0 to 8.0 (in 0.5 unit increments).

  • Incubate all reactions for the same duration and at the same temperature.

  • Analyze the labeling efficiency for each pH point using SDS-PAGE or mass spectrometry.

FAQ 4: My protein has multiple potential labeling sites (N-terminus and lysines). How can I improve site-specificity?

Achieving site-specific labeling is a common challenge.[3]

  • pH Control: As detailed in the table above, maintaining a slightly acidic to neutral pH (6.0-7.5) is the primary strategy for favoring N-terminal modification over lysine labeling.[6]

  • Reagent Structure: The use of 2-ethynylbenzaldehydes with electron-donating substituents can enhance N-terminal selectivity.[6]

  • Alternative Strategies: If high site-specificity is critical, consider incorporating unnatural amino acids with unique reactive handles into your protein through genetic manipulation.[1][3]

Section 2: Non-Specific Binding and Aggregation

Non-specific binding of the labeling reagent to the protein or surfaces can lead to background signal and inaccurate quantification.[7][8] Protein aggregation during the reaction can also significantly lower the yield of correctly labeled, functional protein.[2]

FAQ 5: I'm observing high background or non-specific signal. How can I minimize this?

Non-specific binding can be caused by hydrophobic or electrostatic interactions between the labeling reagent and the protein or container surfaces.[8][9]

Strategies to Reduce Non-Specific Binding:

  • Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) to your buffer to saturate non-specific binding sites.[8]

  • Detergents: Including a mild, non-ionic detergent such as Tween 20 at a low concentration (e.g., 0.05%) can disrupt hydrophobic interactions.[8]

  • Buffer Composition: Optimizing the ionic strength of your buffer can help to minimize non-specific electrostatic interactions.

FAQ 6: My protein is precipitating out of solution during the labeling reaction. What can I do?

Protein aggregation can be triggered by high protein concentrations, suboptimal buffer conditions, or the modification process itself.[2][10]

Troubleshooting Protein Aggregation:

  • Lower Protein Concentration: Perform the reaction at a more dilute protein concentration.[2]

  • Additives: Include stabilizing agents in your reaction buffer, such as glycerol (5-10%), arginine, or specific protein stabilizers.

  • Temperature Control: Conduct the labeling reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time.[2]

Section 3: Post-Labeling and Click Chemistry

Successful labeling with 2-Amino-4-ethynylbenzoic acid is the first step. The subsequent click chemistry reaction to attach a reporter molecule (e.g., a fluorophore or biotin) is equally critical.

FAQ 7: The initial labeling seems successful, but the final click reaction is inefficient. What should I check?

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but several factors can inhibit its efficiency.

Caption: Key checkpoints for troubleshooting an inefficient click chemistry reaction.

Key Considerations for Click Chemistry:

  • Copper Source: Ensure you are using a reliable source of Copper(I). Often, Copper(II) sulfate is used in conjunction with a reducing agent like sodium ascorbate to generate Copper(I) in situ.

  • Ligands: The use of a copper-chelating ligand (e.g., TBTA) can protect the copper from oxidation and improve reaction efficiency.

  • Oxygen Removal: De-gas your reaction buffer to remove dissolved oxygen, which can oxidize the Copper(I) catalyst.

  • Purity of Components: Ensure the purity of your azide- or alkyne-containing reporter molecule.

For sensitive applications or live-cell labeling where copper toxicity is a concern, consider using a copper-free click chemistry approach, such as strain-promoted alkyne-azide cycloaddition (SPAAC).[11][12]

References

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Available at: [Link]

  • Chittavanich, P., et al. (2024, October 11). Protocol for quantifying N-Myc and global protein translation in neuroblastoma cells using click chemistry on polyvinylidene fluoride membranes. STAR Protocols. Available at: [Link]

  • Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Available at: [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Available at: [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available at: [Link]

  • Zhang, J., et al. (2018). Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Jones, L. M., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Analytical Chemistry. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Proteomic Investigations. Accounts of chemical research. Available at: [Link]

  • Patsnap. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Available at: [Link]

  • Camilloni, C., et al. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies. Nature Communications. Available at: [Link]

  • Lang, K., & Chin, J. W. (2016). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]

  • Chan, T. H., et al. (2020, May 29). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. Available at: [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Available at: [Link]

  • ResearchGate. (2022, February 21). Why is my protein labelling not working?. Available at: [Link]

  • Radboud Repository. (n.d.). EFFICIENT METABOLIC PROTEIN LABELING WITH NONCANONICAL THREONINE ANALOGS. Available at: [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-ethynylbenzoic Acid and its Conjugates

Welcome to the technical support resource for the purification of 2-Amino-4-ethynylbenzoic acid and its bioconjugates. This guide is designed for researchers, chemists, and drug development professionals to provide actio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-Amino-4-ethynylbenzoic acid and its bioconjugates. This guide is designed for researchers, chemists, and drug development professionals to provide actionable troubleshooting advice and answers to frequently asked questions. The unique trifunctional nature of this molecule—possessing an acidic carboxyl group, a basic amino group, and a reactive ethynyl group—presents specific challenges and opportunities in purification that we will address herein.

Part 1: Purification of 2-Amino-4-ethynylbenzoic Acid (Monomer)

The monomer is an amphoteric compound, capable of acting as both an acid and a base. This property is central to its purification. Common impurities often stem from the synthetic route, such as unreacted starting materials or by-products from side reactions.[1][2]

Troubleshooting Guide: Monomer Purification
Issue EncounteredProbable Cause(s)Recommended Solution(s) & Scientific Rationale
Low Purity After Initial Synthesis Incomplete reaction; presence of nonpolar starting materials or by-products.Acid-Base Extraction: This is the most effective initial step.[3][4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer and leaving neutral/acidic impurities behind. Alternatively, wash with a dilute base (e.g., saturated NaHCO₃) to deprotonate the carboxylic acid, moving it to the aqueous layer and leaving neutral/basic impurities in the organic phase.[5] The desired product can then be recovered by neutralizing the aqueous layer to its isoelectric point, causing it to precipitate.[5][6]
Persistent Colored Impurities Highly conjugated by-products or oxidation of the amino group.Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[7] Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb your product, potentially reducing yield.
"Oiling Out" During Recrystallization High impurity concentration depressing the melting point; solution is too concentrated; solvent boiling point is too high.[7]Re-heat the solution to dissolve the oil, add more hot solvent to dilute it, and allow it to cool much more slowly.[7] If a single solvent is problematic, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity appears, then clarify with a few drops of the "good" solvent before cooling.[7][8]
Poor Separation on Silica Gel Chromatography The basic amine group strongly interacts with the acidic silica gel, causing streaking and poor resolution.[9] The acidic carboxyl group can also interact.Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (~0.1-1%), to the mobile phase to block the acidic silanol groups on the silica surface, improving peak shape.[9] Alternatively, adding an acid like acetic or formic acid can protonate the amine, but may cause issues depending on the compound's stability. Use of Alternative Stationary Phases: Consider using amine-functionalized silica or a different chromatography mode like HILIC for this polar compound.[9][10]
Experimental Protocol: Purification by Acid-Base Extraction & Recrystallization
  • Dissolution: Dissolve the crude 2-Amino-4-ethynylbenzoic acid in a suitable organic solvent like ethyl acetate (EtOAc).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vent frequently as CO₂ gas may form.[4] This deprotonates the carboxylic acid, moving the desired compound into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to acidify it to a pH of ~4-5 (the approximate isoelectric point). The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water to remove salts.

  • Recrystallization: Dissolve the filtered solid in a minimal amount of a hot solvent, such as an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.[7][11]

Purification Workflow for 2-Amino-4-ethynylbenzoic Acid

G crude Crude Product extraction Acid-Base Extraction (e.g., EtOAc / NaHCO₃) crude->extraction neutralization Neutralization & Precipitation extraction->neutralization impurities1 Neutral/Basic Impurities (in Organic Phase) extraction->impurities1 filtration1 Vacuum Filtration neutralization->filtration1 recrystallization Recrystallization (e.g., Ethanol/Water) filtration1->recrystallization filtration2 Vacuum Filtration & Drying recrystallization->filtration2 impurities2 Soluble Impurities (in Mother Liquor) recrystallization->impurities2 pure Pure Monomer filtration2->pure

Caption: General purification workflow for 2-Amino-4-ethynylbenzoic acid.

Part 2: Purification of 2-Amino-4-ethynylbenzoic Acid Conjugates

Once the monomer is coupled to another molecule (e.g., a peptide, protein, or small molecule), the purification strategy shifts to accommodate the properties of the new, larger conjugate. The goal is to remove not only impurities from the starting materials but also the excess coupling reagents and unconjugated starting material.

Frequently Asked Questions (FAQs): Conjugate Purification

Q1: What is the first step I should take to purify my bioconjugate? A1: The initial step is often a desalting or buffer exchange step to remove small molecule reagents (e.g., coupling agents like EDC/NHS, catalysts).[12] Techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are ideal for this, especially for large bioconjugates like proteins or antibodies.[12][13]

Q2: My conjugation reaction is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). How do I remove the copper catalyst? A2: Residual copper can be toxic to cells and interfere with downstream applications.[14] It can be removed by using specialized purification beads functionalized with chelating agents that bind copper ions.[14][15] After incubation, these beads are simply filtered off, providing a streamlined purification process.[15]

Q3: How do I separate my desired conjugate from the unconjugated starting materials? A3: This depends heavily on the properties of the conjugate versus the starting materials.

  • For Peptide/Protein Conjugates: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique.[13] The conjugation will likely alter the hydrophobicity of the peptide/protein, allowing for separation from the unconjugated form. Affinity chromatography, targeting either the protein or a tag, can also be highly effective.[12][]

  • For Oligonucleotide Conjugates: Anion-exchange chromatography (AEC) is often used, as the charge of the oligonucleotide backbone dominates.[13] RP-HPLC can also be used, as the conjugate will be more hydrophobic than the parent oligonucleotide.

  • For Small Molecule Conjugates: Standard column chromatography on silica gel is often sufficient, provided there is a significant polarity difference between the product and starting materials.[17]

Q4: I'm seeing multiple peaks on my HPLC trace after purification. What could they be? A4: For bioconjugates, especially with proteins or peptides, multiple peaks can arise from:

  • Incomplete Reactions: Unconjugated starting material.[18]

  • Drug-to-Antibody Ratio (DAR) Variants: If multiple sites on a protein can be conjugated, you may have a mixture of species with different numbers of molecules attached.[12]

  • Isomers: Conjugation at different sites (e.g., different lysine residues) can lead to positional isomers.

  • Degradation Products: Side reactions like deamidation or oxidation can occur during synthesis or purification.[19]

Decision Tree for Selecting a Conjugate Purification Strategy

G start Crude Conjugate Mixture protein Protein / Antibody (>10 kDa) start->protein peptide Peptide (1-10 kDa) start->peptide oligo Oligonucleotide start->oligo small_mol Small Molecule (<1 kDa) start->small_mol sec_tff Size Exclusion (SEC) or Tangential Flow Filtration (TFF) to remove small molecules protein->sec_tff rp_hplc_pep Reversed-Phase HPLC (Primary Method) peptide->rp_hplc_pep aec Anion Exchange (AEC) (Separation by charge) oligo->aec rp_hplc_oligo Reversed-Phase HPLC (Separation by hydrophobicity) oligo->rp_hplc_oligo extraction_sm Acid-Base Extraction small_mol->extraction_sm affinity Affinity Chromatography (e.g., Protein A for Abs) sec_tff->affinity hic_iex Hydrophobic Interaction (HIC) or Ion Exchange (IEX) to separate DAR species affinity->hic_iex column_chrom Silica Gel Column Chromatography extraction_sm->column_chrom recrystallization_sm Recrystallization column_chrom->recrystallization_sm

Caption: Decision tree for selecting a primary purification method for conjugates.

References

  • Amine Plant Troubleshooting and Optimiza. Scribd. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbtech. [Link]

  • Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. PMC. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • 7.2 Chromatographic Methods. Thieme Connect. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]

  • Purification of benzoic acid.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC. [Link]

  • Process for the purification of aromatic amines.
  • Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules. Cytiva. [Link]

  • How to purify amino acid with mineral salt. Reddit. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship.org. [Link]

  • Method for preparing 2-amino-4-sulfobenzoic acid.
  • Method for producing 2-amino-4-fluorobenzoic acid.
  • Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. ResearchGate. [Link]

  • Separation and Refining of Amino acids. Molsiv. [Link]

  • Integrating Antibody Purification and Conjugation. Contract Pharma. [Link]

  • Current approaches for the purification of antibody–drug conjugates. ResearchGate. [Link]

  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI. [Link]

  • Preparation of benzoic acid of high purity. National Bureau of Standards. [Link]

  • Where Do Impurities In Pharmaceutical Analysis Come From? Senieer. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

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Optimization

minimizing side reactions during the incorporation of 2-Amino-4-ethynylbenzoic acid

Welcome to the technical support center for the successful incorporation of 2-Amino-4-ethynylbenzoic acid into your synthetic workflows. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the successful incorporation of 2-Amino-4-ethynylbenzoic acid into your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the potential challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Amino-4-ethynylbenzoic acid and what are the implications for my reaction design?

A1: 2-Amino-4-ethynylbenzoic acid possesses three distinct functional groups, each with its own reactivity profile that must be considered:

  • The Aromatic Amine (Aniline): The amino group is a nucleophile and can participate in various reactions, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1][2] Its nucleophilicity is somewhat attenuated by the electron-withdrawing carboxylic acid group on the same aromatic ring.

  • The Carboxylic Acid: This group can be deprotonated to form a carboxylate, which is generally unreactive in many coupling reactions. However, it can be activated to form esters or amides.[3][4]

  • The Terminal Alkyne: The ethynyl group is the most versatile functional group on this molecule. The terminal C-H bond is weakly acidic and can be deprotonated to form a metal acetylide, which is a key intermediate in reactions like the Sonogashira coupling.[5] The alkyne can also participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[6]

The presence of these three functional groups necessitates a careful and strategic approach to reaction design, often requiring the use of orthogonal protecting groups to ensure that only the desired transformation occurs.[7][8]

Q2: What is an orthogonal protection strategy and why is it critical when working with 2-Amino-4-ethynylbenzoic acid?

A2: An orthogonal protection strategy is a method of using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[7][8] This is paramount for a molecule like 2-Amino-4-ethynylbenzoic acid because it allows you to selectively unmask one functional group for a specific reaction while the others remain protected and unreactive. For instance, you might want to perform a Sonogashira coupling on the alkyne without affecting the amine or carboxylic acid. A well-designed orthogonal protection scheme makes this possible.

The following diagram illustrates the concept of an orthogonal protection strategy for 2-Amino-4-ethynylbenzoic acid:

Orthogonal_Protection Molecule 2-Amino-4-ethynylbenzoic acid (Three Reactive Sites) Protected_Molecule Fully Protected Derivative (e.g., Fmoc-NH, Me-OOC, TMS-Alkyne) Molecule->Protected_Molecule Protection Selective_Deprotection Selective Deprotection Protected_Molecule->Selective_Deprotection Choice of Reagent Reaction_Site_1 Reaction at Alkyne (e.g., Sonogashira Coupling) Selective_Deprotection->Reaction_Site_1 Reagent A Reaction_Site_2 Reaction at Amine (e.g., Amide Coupling) Selective_Deprotection->Reaction_Site_2 Reagent B Reaction_Site_3 Reaction at Carboxylic Acid (e.g., Esterification) Selective_Deprotection->Reaction_Site_3 Reagent C

Caption: Orthogonal protection allows for selective reactions.

Q3: What are the most common side reactions to be aware of when using 2-Amino-4-ethynylbenzoic acid in cross-coupling reactions?

A3: The most prevalent side reactions are:

  • Glaser Coupling (Alkyne Homocoupling): This is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[9][10] It is particularly common in copper-catalyzed reactions, including the Sonogashira coupling, especially in the presence of oxygen.[11][12]

  • N-Arylation (Buchwald-Hartwig Amination): If the aniline nitrogen is unprotected, it can compete with the alkyne in palladium-catalyzed cross-coupling reactions, leading to the formation of a diarylamine.[1]

  • Polymerization: Aromatic alkynes can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.[6] This can lead to a complex mixture of products and a significant reduction in the yield of the desired compound.

  • Decomposition: While specific data on 2-Amino-4-ethynylbenzoic acid is limited, anilines can be susceptible to oxidation, and the alkyne can be unstable under certain conditions.[13]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the incorporation of 2-Amino-4-ethynylbenzoic acid.

Issue 1: Low or No Yield in Sonogashira Coupling

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting materials.

  • The desired product spot/peak is faint or absent.

  • A significant amount of a non-polar byproduct is observed, which could be the homocoupled alkyne (Glaser product).

Troubleshooting Workflow:

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Check_Catalyst Is the Palladium Catalyst Active? Start->Check_Catalyst Check_Copper Is the Copper Co-catalyst Active? Check_Catalyst->Check_Copper Yes Solution_Catalyst Use a fresh, active catalyst. Consider a pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Base Is the Base Appropriate and Anhydrous? Check_Copper->Check_Base Yes Solution_Copper Use fresh CuI. Avoid exposure to air. Check_Copper->Solution_Copper No Check_Solvent Is the Solvent Anhydrous and Degassed? Check_Base->Check_Solvent Yes Solution_Base Use a stronger, non-nucleophilic base (e.g., DIPEA, Et3N). Ensure it is dry. Check_Base->Solution_Base No Check_Temperature Is the Reaction Temperature Optimal? Check_Solvent->Check_Temperature Yes Solution_Solvent Use freshly distilled/dried solvent. Degas thoroughly (e.g., freeze-pump-thaw). Check_Solvent->Solution_Solvent No Check_Homocoupling Is Glaser Homocoupling Observed? Check_Temperature->Check_Homocoupling Yes Solution_Temperature Optimize temperature. Start at room temperature and gradually increase if needed. Check_Temperature->Solution_Temperature No Solution_Homocoupling Run the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. Check_Homocoupling->Solution_Homocoupling Yes

Caption: Troubleshooting low yield in Sonogashira coupling.

Issue 2: Multiple Products in Amide Coupling or Esterification

Symptoms:

  • TLC or LC-MS shows multiple new spots/peaks in addition to the desired product.

  • Purification is difficult due to closely eluting byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Incomplete Protection One or more of the other functional groups are not fully protected and are reacting.Ensure complete protection of the non-target functional groups before proceeding with the coupling reaction. Verify protection by NMR or LC-MS.
Side Reactions of the Coupling Reagent Carbodiimide reagents like EDC can form stable N-acylurea byproducts if the amine is not sufficiently nucleophilic.[14]Use a more potent activating agent such as HATU or HBTU.[4] The addition of HOBt can help to suppress side reactions.[15]
Reaction with the Alkyne Under certain conditions, the coupling reagents or bases could potentially react with the terminal alkyne.Ensure that the chosen coupling conditions are known to be compatible with terminal alkynes.
Degradation The starting material or product may be degrading under the reaction conditions (e.g., harsh pH, high temperature).Use milder reaction conditions. For esterification, consider the Steglich method over the Fischer-Speier method if the substrate is acid-sensitive.[3]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates and reaction scale.

Protocol 1: Orthogonal Protection of 2-Amino-4-ethynylbenzoic Acid

This protocol describes a three-step process to protect all three functional groups, allowing for selective deprotection and reaction.

Step 1: Esterification of the Carboxylic Acid

  • Dissolution: Dissolve 2-Amino-4-ethynylbenzoic acid (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol, ~0.2 M).

  • Acid Catalyst: Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride, 0.1-0.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Protection of the Amino Group

  • Dissolution: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF, ~0.2 M).

  • Base: Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 eq).

  • Protecting Group Reagent: Slowly add the protecting group reagent (e.g., Boc-anhydride or Fmoc-Cl, 1.1-1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography if necessary.

Step 3: Protection of the Alkyne

  • Dissolution: Dissolve the product from Step 2 (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane, ~0.2 M).

  • Base: Add a suitable base (e.g., triethylamine, 1.5 eq).

  • Silylating Agent: Add a silylating agent (e.g., trimethylsilyl chloride (TMSCl) or triisopropylsilyl chloride (TIPSCl), 1.2 eq).

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Work-up: Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Dry, filter, and concentrate to yield the fully protected product.

Protocol 2: Sonogashira Coupling with a Protected 2-Amino-4-ethynylbenzoic Acid Derivative

This protocol assumes the amino and carboxylic acid groups are protected.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the protected 2-Amino-4-ethynylbenzoic acid derivative (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or toluene, ~0.1 M) followed by a degassed amine base (e.g., triethylamine or DIPEA, 2-3 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science, 55(2), 123-139.
  • Tang, B. Z., & Qin, A. (2015). Conjugated polymers developed from alkynes.
  • Li, Q. L., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4054-4063.
  • Pérez-Temprano, M. H., & Martin, R. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Pérez-Temprano, M. H., & Martin, R. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC.
  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Retrieved from [Link]

  • Li, C., et al. (2025).
  • ResearchGate. (n.d.). Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. Retrieved from [Link]

  • Espinet, P., & Pérez-Temprano, M. H. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior.
  • Zhang, M., & Li, Y. (2018). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“t. Chinese Journal of Polymer Science, 36(10), 1121-1131.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
  • Zhang, J., & Zhao, Z. (2022). Activated Internal Alkyne‐Based Polymerization. Chinese Journal of Chemistry, 40(11), 1285-1300.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6913.
  • González-Álvarez, J., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 33(11), 586-593.
  • Wang, L., et al. (2016). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules, 21(5), 624.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • ArOdes. (2023).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
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  • Candeias, N. R., & Afonso, C. A. M. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
  • ACS Publications. (2023).
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  • Reddit. (2024). Struggling with amide coupling. r/Chempros.
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Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 2-Amino-4-ethynylbenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-4-ethynylbenzoic acid and encountering challenges with its solubility in aqueous buffe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-4-ethynylbenzoic acid and encountering challenges with its solubility in aqueous buffers. This document provides in-depth troubleshooting guides and frequently asked questions to facilitate the successful use of this compound in your experiments.

Introduction: Understanding the Solubility Profile of 2-Amino-4-ethynylbenzoic Acid

2-Amino-4-ethynylbenzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid and an amino group. This dual nature is the primary determinant of its solubility behavior in aqueous solutions, which is highly dependent on the pH of the medium. The aromatic ring and the ethynyl group contribute to the molecule's hydrophobicity, further complicating its dissolution in water.

PropertyEstimated ValueImplication for Solubility
pKa (Carboxylic Acid) ~4.0 - 5.0Below this pH, the carboxylic acid is protonated and less soluble. Above this pH, it is deprotonated (carboxylate), leading to increased solubility.
pKa (Amino Group) ~2.0 - 3.0Below this pH, the amino group is protonated (ammonium), which can increase solubility. Above this pH, it is in its neutral, less soluble form.
logP ~1.5 - 2.5This positive value indicates a degree of lipophilicity, suggesting that the compound will have limited solubility in purely aqueous systems.

Troubleshooting Guide: Resolving Common Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve 2-Amino-4-ethynylbenzoic acid in aqueous buffers.

Issue 1: The compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: At neutral pH, the carboxylic acid group is deprotonated (negatively charged), but the amino group is in its neutral form. The overall charge of the molecule and its inherent hydrophobicity may not be sufficient for complete dissolution in a purely aqueous environment.

Troubleshooting Workflow:

Caption: Ionization states of 2-Amino-4-ethynylbenzoic acid at different pH values.

Q5: Are there any compatibility issues I should be aware of when using co-solvents?

When using co-solvents like DMSO, it is crucial to ensure they are compatible with your experimental system. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. [1]Always check the compatibility of your chosen co-solvent with other reagents and materials in your experiment.

References

  • Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1733–1744. [Link]

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Angewandte Chemie International Edition, 57(17), 4593-4597. [Link]

  • Cheng, X. H., Jester, S. S., & Höger, S. (2004). Synthesis and Aggregates of Phenylene−Ethynylene Substituted Polycyclic Aromatic Compounds. Macromolecules, 37(19), 7065–7068. [Link]

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • NP-MRD. (2025). Showing NP-Card for 2-Aminobenzoic acid (NP0001277). [Link]

  • FooDB. (2010). Showing Compound Anthranilic acid (FDB000896). [Link]

Sources

Optimization

Technical Support Center: Protocol for Optimizing 2-Amino-4-ethynylbenzoic Acid Concentration for In Vivo Labeling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Amino-4-ethynylbenzoic acid (A4EBA). This document provides a comprehensive framework for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-4-ethynylbenzoic acid (A4EBA). This document provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully design and execute in vivo metabolic labeling experiments. We will cover the core principles, a detailed optimization protocol, and an extensive troubleshooting guide to address common challenges.

Section 1: Principle of A4EBA-Mediated Metabolic Labeling

2-Amino-4-ethynylbenzoic acid (A4EBA) is a non-canonical amino acid (ncAA) designed for metabolic labeling of newly synthesized proteins.[1] The core principle relies on the cell's own translational machinery to incorporate A4EBA into nascent polypeptide chains, likely in place of a canonical amino acid.[2][3]

The key to A4EBA's utility is the ethynyl (alkyne) group. This functional group is biologically inert but serves as a "bioorthogonal handle."[4] It does not participate in native biochemical reactions within the cell or organism. However, it can undergo a highly specific and efficient covalent reaction with an azide-bearing probe (e.g., a fluorophore or biotin) through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5][6] This two-step process—metabolic incorporation followed by a bioorthogonal click reaction—allows for the precise detection and analysis of proteins synthesized during the labeling period.[7]

Section 2: Core Protocol - Empirical Optimization of A4EBA Concentration

The primary goal of this protocol is to determine the optimal A4EBA concentration that provides a robust labeling signal with minimal physiological perturbation or toxicity to the animal.[8] The ideal concentration is a balance between maximizing signal-to-noise and ensuring animal welfare. This protocol describes a dose-response experiment in a rodent model.

Experimental Workflow for A4EBA Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Labeling cluster_analysis Phase 3: Analysis prep_reagent Prepare A4EBA Formulation & Vehicle Control admin Administer A4EBA Doses (e.g., IP Injection) prep_reagent->admin prep_animals Acclimate & Randomize Animal Cohorts prep_animals->admin monitor Monitor Animal Health (Daily Checks) admin->monitor label_period Labeling Period (e.g., 24-72 hours) admin->label_period label_period->monitor harvest Harvest Target Tissues label_period->harvest process Prepare Lysates or Frozen Sections harvest->process click_chem Perform Click Reaction (Attach Azide-Fluorophore) process->click_chem analyze Analyze Signal (SDS-PAGE, Microscopy) click_chem->analyze optimize Determine Optimal Dose (Signal vs. Toxicity) analyze->optimize

Caption: Workflow for optimizing A4EBA concentration for in vivo labeling.

Step 1: Reagent Preparation and Animal Cohort Design
  • A4EBA Formulation: Prepare a sterile, injectable solution of A4EBA. The vehicle should be biocompatible (e.g., sterile PBS, or PBS with a solubilizing agent like a low percentage of DMSO if required). Prepare a vehicle-only solution for the control group.

  • Animal Cohorts: For a robust dose-finding study, we recommend the following cohort design (n=3-5 animals per group). Doses are hypothetical and should be adjusted based on any prior knowledge of similar compounds.

CohortGroupA4EBA Dose (mg/kg)Administration RoutePurpose
1Vehicle Control0Intraperitoneal (IP)Establishes baseline background and assesses vehicle effects.
2Low Dose10Intraperitoneal (IP)Assesses signal at a conservative starting dose.
3Medium Dose50Intraperitoneal (IP)Intermediate dose to build the response curve.
4High Dose100Intraperitoneal (IP)Tests for signal saturation and potential toxicity.
5Toxicity Control200Intraperitoneal (IP)A supra-high dose to proactively identify the toxicity threshold.
Step 2: Administration and In Vivo Labeling
  • Administration: Administer the prepared A4EBA solution or vehicle to the respective cohorts. Intraperitoneal (IP) injection is common, but other routes like intravenous (IV), subcutaneous, or oral gavage can be considered depending on the compound's properties and the experimental goal.[9][10]

  • Labeling Duration: The labeling period can range from a few hours to several days. A 24-72 hour period is a common starting point. This duration should be kept consistent across all cohorts in the optimization experiment.[3]

  • Animal Monitoring: Throughout the labeling period, monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or abnormal behavior. This is a critical step for animal welfare and for identifying a maximum tolerated dose.[11][12]

Step 3: Tissue Harvesting and Sample Preparation
  • Harvesting: At the end of the labeling period, humanely euthanize the animals according to approved institutional protocols. Promptly dissect and harvest the tissues of interest.

  • Processing:

    • For biochemical analysis (SDS-PAGE): Snap-freeze tissues in liquid nitrogen and store them at -80°C. To prepare lysates, homogenize the frozen tissue in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • For imaging (microscopy): Fix the tissue (e.g., with 4% paraformaldehyde) or embed in OCT compound for frozen sectioning.[13]

Step 4: Click Chemistry Reaction and Analysis

This protocol details the CuAAC reaction for protein lysates, to be analyzed by SDS-PAGE.

  • Normalize Protein Concentration: Determine the protein concentration of each tissue lysate using a standard assay (e.g., BCA assay) and normalize all samples to the same concentration (e.g., 1 mg/mL).

  • Prepare Click Reaction Cocktail: Prepare the cocktail fresh just before use. For a 50 µL final reaction volume per sample:

    • 34 µL of protein lysate (containing 34 µg of protein)

    • 10 µL of 5X TBTA/CuSO₄ solution (pre-mixed)

    • 5 µL of 10X fluorescent azide probe (e.g., Azide-Alexa Fluor 488)

    • 1 µL of 50X freshly prepared reducing agent (e.g., Sodium Ascorbate)

    • Note: The order of addition is critical. Add the reducing agent last.[6]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Analysis:

    • Add 4X Laemmli sample buffer to each reaction and boil for 5 minutes.

    • Resolve the proteins on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation/emission filters. The result should be a fluorescent signal in the lanes corresponding to A4EBA-treated animals, with signal intensity correlating with the administered dose.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: I am seeing very low or no fluorescent signal in my A4EBA-treated samples. What could be wrong?

A1: This is a common issue that can stem from several factors. Systematically check the following:

  • Insufficient Dose or Labeling Time: The concentration of A4EBA may be too low to be effectively incorporated, or the labeling time may be too short for significant protein turnover in your tissue of interest.

    • Solution: First, ensure your high-dose cohort (100 mg/kg) shows no signal. If not, consider a longer labeling period (e.g., 5-7 days) or design a new experiment with even higher doses, while carefully monitoring for toxicity.[3]

  • Poor Bioavailability: The chosen administration route (e.g., IP) may not be optimal for A4EBA, leading to poor absorption and distribution to the target tissue.

    • Solution: If possible, try an alternative administration route such as intravenous (IV) injection for more direct systemic delivery.[9]

  • Failed Click Chemistry: The click reaction itself may have failed.

    • Solution: Always prepare the click reaction cocktail fresh, especially the reducing agent (sodium ascorbate). Use a positive control if available (e.g., a lysate from an animal treated with a known alkyne-containing ncAA). Ensure your fluorescent azide probe has not expired and has been stored correctly.

  • Rapid Metabolism/Clearance: The compound may be metabolized and cleared from the system too quickly.

    • Solution: Consider a different dosing schedule, such as multiple smaller doses over the labeling period, to maintain a more constant systemic concentration.

Q2: My gels show very high background fluorescence, even in the vehicle control lane, making it hard to see a specific signal. How can I fix this?

A2: High background can obscure your results and is often due to non-specific binding or excess reagents.

  • Excess Unreacted Probe: The most common cause is residual fluorescent azide probe that was not removed.

    • Solution: After the click reaction and before adding sample buffer, perform a protein precipitation step (e.g., with acetone or methanol/chloroform) to pellet the protein and wash away the smaller probe molecules.

  • Non-Specific Binding of Reagents: The fluorescent probe or copper catalyst may bind non-specifically to proteins or the gel matrix.[14]

    • Solution: Ensure all washing steps in your protocol are thorough. You can also try reducing the concentration of the azide probe in your click reaction. Some protocols recommend adding a copper chelator (e.g., EDTA) after the reaction is complete to inactivate the catalyst.[15]

  • Tissue Autofluorescence: Some tissues have high levels of endogenous fluorophores (e.g., collagen, NADH), which is more of an issue for microscopy than for gels.

    • Solution: For microscopy, use a fluorescent probe in a different spectral range (e.g., a far-red dye) to avoid the tissue's natural autofluorescence range.

Q3: I observed signs of toxicity (e.g., weight loss, lethargy) in my animals, especially at higher doses. What should I do?

A3: Animal welfare is paramount. Toxicity is a known risk with non-canonical amino acids.[8][11][12]

  • Reduce Concentration and Duration: This is the most direct solution. Your experiment has successfully identified a toxic dose. The optimal dose will be the highest concentration that does not produce adverse effects while still giving a detectable signal.

    • Solution: Exclude the toxic doses from further experiments. If even your "low dose" shows toxicity, you must design a new experiment with a lower dose range (e.g., 1, 5, and 10 mg/kg). Consider shortening the labeling duration as well.

  • Compound-Specific Toxicity: A4EBA or its metabolites may have inherent toxicity.

    • Solution: There is no easy way around this. The goal of the optimization is to find a workable therapeutic window. If no such window exists where a signal can be obtained without toxicity, the reagent may not be suitable for your specific in vivo model or application.

Q4: The labeling intensity is highly variable between animals in the same dose group. Why is this happening?

A4: In vivo experiments inherently have more variability than in vitro work.

  • Administration Inconsistency: Especially with IP injections, the exact site of injection can influence absorption rates, leading to animal-to-animal differences.

    • Solution: Ensure the person performing the injections is highly trained and consistent with their technique. For critical experiments, IV administration can provide more consistent systemic delivery.

  • Differences in Animal Physiology: Individual differences in metabolism, health status, or stress levels can affect reagent uptake and protein synthesis rates.

    • Solution: Use age- and weight-matched animals from a reputable supplier. Ensure animals are properly acclimated to the facility before starting the experiment. Increase the number of animals per group (n=5 or more) to improve statistical power and account for biological variability.

Section 4: Frequently Asked Questions (FAQs)

  • What is the presumed mechanism of A4EBA incorporation?

    • A4EBA is an analog of natural amino acids. It is presumed to be recognized by an aminoacyl-tRNA synthetase (aaRS), charged to a corresponding tRNA, and incorporated into proteins during translation by the ribosome.[12][16] The exact canonical amino acid it competes with would need to be determined experimentally.

  • Which administration route is best for A4EBA?

    • This is highly dependent on the compound's physicochemical properties (solubility, stability). Intravenous (IV) injection typically provides the most rapid and complete systemic distribution. Intraperitoneal (IP) is often simpler to perform but can have more variable absorption. Oral gavage or formulation in chow are options for longer-term studies but depend on oral bioavailability.[17][18] An empirical test is the only way to be certain.

  • What are the essential negative controls for an A4EBA experiment?

    • You need at least two: 1) A "vehicle-only" control group that receives the injection vehicle but no A4EBA. This group undergoes the full click chemistry and analysis protocol to establish the true background signal. 2) A "no-click" control, where a sample from an A4EBA-treated animal is processed without the click chemistry reagents. This ensures that any signal you see is dependent on the click reaction and not some intrinsic fluorescence of the compound or its metabolites.

  • Can A4EBA labeling be combined with other techniques like immunohistochemistry (IHC) or Western blotting for specific proteins?

    • Yes, absolutely. This is a major advantage of the technique. For microscopy, you can perform the click reaction first, followed by standard IHC protocols to co-localize newly synthesized proteins with specific cellular markers.[19][20] For Western blotting, after running the in-gel fluorescence scan to detect total new protein synthesis, you can transfer the gel to a membrane and probe for a specific protein of interest using a standard antibody protocol.

Section 5: References

  • Pang, J., et al. (2022). A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. STAR Protocols. Available at: [Link]

  • Criver. (n.d.). Click Chemistry On Frozen Tissue Protocol. Available at: [Link]

  • Hinz, F. I., et al. (2012). Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish. ACS Chemical Neuroscience. Available at: [Link]

  • Sosnay, P. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. Microscopy and Microanalysis, Oxford Academic. Available at: [Link]

  • Kumar, P., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

  • Hinz, F. I., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience. Available at: [Link]

  • Morral, C., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. STAR Protocols. Available at: [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.). Available at: [Link]

  • Yang, K. S., et al. (2013). Bioorthogonal approach to identify unsuspected drug targets in live cells. Angewandte Chemie (International ed. in English). Available at: [Link]

  • Wang, H., et al. (2023). In Vivo Metabolic Tagging and Targeting of Circulating Red Blood Cells. bioRxiv. Available at: [Link]

  • Chan, K., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo strategies of bioorthogonal metabolic labeling. Available at: [Link]

  • Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols. Available at: [Link]

  • Greber, K. E., & Dawadi, S. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. IntechOpen. Available at: [Link]

  • Grunwald, D., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. Scientific Reports. Available at: [Link]

  • MDPI. (n.d.). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Available at: [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic labeling with non-canonical amino acids. Available at: [Link]

  • Han, S. S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. Available at: [Link]

  • Rajasethupathy, P., et al. (2020). Optimization of Protocols for Detection of De Novo Protein Synthesis in Whole Blood Samples via Azide-Alkyne Cycloaddition. Journal of Proteome Research. Available at: [Link]

  • Deiters, A., et al. (2011). Utilization of alkyne bioconjugations to modulate protein function. MedChemComm. Available at: [Link]

  • Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Bio-protocol. Available at: [Link]

  • The University of Texas at Austin. (2018). Incorporation of the non-standard amino acid improve Stability of Therapeutic Proteins. Available at: [Link]

  • Steinert, N. D., et al. (2023). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols. Available at: [Link]

  • Rajasethupathy, P., et al. (2020). Optimization of protocols for detection of de novo protein synthesis in whole blood samples via azide-alkyne cycloaddition. Journal of Proteome Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Peptides Containing 2-Amino-4-ethynylbenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 2-Amino-4-ethynylbenzoic acid. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 2-Amino-4-ethynylbenzoic acid. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to help you anticipate, troubleshoot, and solve stability challenges during your experiments. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, modification, handling, and analysis of peptides containing the versatile but reactive 2-Amino-4-ethynylbenzoic acid residue.

Part 1: Synthesis and Cleavage
Q1: I'm observing unexpected byproducts during the final TFA cleavage step of my peptide containing 2-Amino-4-ethynylbenzoic acid. What could be the cause?

While the ethynyl group is relatively stable during Fmoc-SPPS, the harsh acidic conditions of Trifluoroacetic acid (TFA) cleavage can trigger side reactions, especially involving other sensitive residues in your sequence.[1] Common issues include:

  • Alkylation of Sensitive Residues: Cationic species generated from protecting groups (e.g., from Trp(Boc), Cys(Trt)) or the resin linker itself can alkylate nucleophilic residues.[2][3] Cysteine, if present, is particularly susceptible to S-alkylation from resin-derived carbocations (e.g., from Wang or Rink Amide linkers).[2][4]

  • Oxidation: If your peptide contains Met, Cys, or Trp, these residues are prone to oxidation, which can be exacerbated by air exposure during cleavage and workup.

  • Incomplete Deprotection: Steric hindrance around the 2-Amino-4-ethynylbenzoic acid or other bulky residues can sometimes lead to incomplete removal of side-chain protecting groups.

Recommendation: Always use a well-formulated cleavage cocktail containing scavengers. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water . TIS is crucial for reducing carbocations that cause alkylation. If your peptide is rich in Trp, adding 2.5% 1,2-ethanedithiol (EDT) can offer additional protection.

Q2: Can the ethynyl group itself react or degrade during standard Fmoc-SPPS cycles (piperidine treatment)?

The terminal alkyne of 2-Amino-4-ethynylbenzoic acid is generally stable under the basic conditions of piperidine used for Fmoc deprotection and the neutral-to-slightly basic conditions of coupling reactions. The primary concerns during synthesis are not with the alkyne itself but with common peptide synthesis side reactions like aspartimide formation or aggregation.[2]

  • Aspartimide Formation: If your sequence contains an Asp residue, it can cyclize to a succinimide intermediate under basic or acidic conditions, which can then hydrolyze to a mixture of desired Asp and undesired iso-Asp peptides.[2]

  • Aggregation: Hydrophobic sequences are prone to aggregation on the resin, leading to incomplete coupling and deprotection.[2] The aromatic nature of 2-Amino-4-ethynylbenzoic acid can contribute to this tendency.

Recommendation: Monitor your couplings carefully using a qualitative test (e.g., Ninhydrin test). If aggregation is suspected, consider switching to a more effective solvent like N-methylpyrrolidone (NMP), coupling at a slightly elevated temperature, or using pseudoproline dipeptides in your sequence to disrupt secondary structure formation.[2]

Part 2: Post-Synthesis Modification (Click Chemistry)
Q3: My peptide appears to be degrading during a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click' reaction. My HPLC-MS shows multiple new peaks with +16 or +32 Da mass shifts. What is happening?

This is a classic sign of copper-mediated oxidation.[5] The Cu(I) catalyst, essential for the CuAAC reaction, can react with dissolved oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals.[5] These ROS will indiscriminately oxidize susceptible amino acid residues.

  • Methionine (Met): Oxidizes to methionine sulfoxide (+16 Da) and further to methionine sulfone (+32 Da).

  • Tryptophan (Trp): Can undergo several oxidative modifications.

  • Cysteine (Cys): Can be oxidized to form disulfide bonds or other species.

Recommendation: Perform all CuAAC reactions under strictly anaerobic conditions.

  • De-gas all buffers and solutions: Bubble argon or nitrogen gas through all solvents and the peptide solution for at least 15-20 minutes before use.

  • Use Oxygen Scavengers: Include a copper-coordinating ligand that also protects the catalyst from oxidation, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Minimize Reaction Time: Optimize your reaction to proceed to completion as quickly as possible to reduce the peptide's exposure time to the copper catalyst.

Part 3: Handling and Storage
Q4: What is the best way to store my lyophilized peptide containing 2-Amino-4-ethynylbenzoic acid for long-term stability?

Proper storage is the most critical factor in preventing degradation. For lyophilized (dry powder) peptides, follow these guidelines:

  • Temperature: Store at -20°C or, for maximum longevity, at -80°C.[6][7]

  • Environment: Keep the peptide in a tightly sealed container inside a desiccator to protect it from moisture.[8] Many peptides are hygroscopic, and moisture can accelerate hydrolysis of peptide bonds.

  • Light: Protect the peptide from light, as the aromatic ring in 2-Amino-4-ethynylbenzoic acid and other residues like Trp can be photosensitive.[6][8]

Procedure before use: Before opening the vial, allow it to warm to room temperature inside a desiccator (this may take 30-60 minutes).[9][10] This prevents atmospheric moisture from condensing onto the cold peptide powder.

Q5: I've dissolved my peptide in a buffer for my experiments. How should I store the solution, and for how long?

Peptides in solution are far less stable than in their lyophilized form.[10]

  • Short-Term Storage (1-2 days): Store at 4°C.

  • Long-Term Storage (>2 days): Aliquot the solution into single-use volumes and freeze at -20°C or -80°C.[9]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution is a primary cause of degradation and aggregation.[7][8] Aliquoting is essential to avoid this.

  • Choice of Buffer: Use a sterile buffer, typically with a slightly acidic pH (pH 5-7), as this range is often where peptides exhibit maximum stability.[9] Avoid alkaline buffers (pH > 8), which can accelerate deamidation of Asn and Gln residues.[8]

  • Oxygen-Sensitive Peptides: If your peptide contains Cys, Met, or Trp, dissolve it in an oxygen-free buffer prepared by bubbling with argon or nitrogen gas.[9]

Part 4: Analytical Characterization
Q6: How can I set up an analytical method to properly assess the stability of my peptide?

A robust, stability-indicating analytical method is essential. The gold standard is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS).[11][12][13]

A method is considered "stability-indicating" only if it can separate the intact peptide from all potential degradation products and process-related impurities.[11] To validate your method, you must perform forced degradation studies . This involves intentionally stressing your peptide under various conditions to generate these degradation products.[12][13]

Key Steps:

  • Develop an HPLC method that gives a sharp, symmetrical peak for your intact peptide.

  • Perform forced degradation (see protocol below).

  • Analyze the stressed samples and confirm that the newly formed impurity peaks are well-resolved from the main peptide peak.

  • Use MS detection to identify the mass of the degradation products, which helps elucidate the degradation pathway (e.g., +1 Da for deamidation, +16 Da for oxidation).[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Broad or tailing peak in HPLC analysis 1. Peptide aggregation.2. Poor solubility in mobile phase.3. Interaction with column hardware.1. Add organic modifiers (e.g., isopropanol) to mobile phase. Try a brief sonication of the sample before injection.[9]2. Adjust the pH of the mobile phase.3. Use a different column chemistry (e.g., C4 instead of C18 for very hydrophobic peptides).
Loss of peptide mass during storage in solution 1. Adsorption to vial surface (especially for hydrophobic peptides).2. Bacterial degradation if using non-sterile solutions.1. Use low-adsorption polypropylene vials or glass vials.[8]2. Always use sterile buffers and sterile filtration for stock solutions.[9]
Complete failure of CuAAC ('click') reaction 1. Oxidation of Cu(I) to inactive Cu(II).2. Degradation of the alkyne or azide functionality.3. Incorrect pH or buffer components interfering with the reaction.1. Ensure anaerobic conditions. Add a fresh solution of a reducing agent like sodium ascorbate.2. Confirm integrity of starting materials by MS before starting the reaction.3. Ensure pH is within the optimal range (typically 7-8). Avoid buffers like Tris that can strongly coordinate copper. Use phosphate or HEPES buffers instead.
Appearance of a peak with -17 Da mass shift Pyroglutamate formation from an N-terminal Glutamine (Gln) residue.This is a common degradation pathway. It can be minimized by storing solutions at a slightly acidic pH (5-6).[15] If unavoidable, the pyroglutamate form may need to be characterized as a related impurity.

Key Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Peptide Stability

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and validate an analytical method.[11][12]

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in sterile water)

  • 0.1 M HCl (Acidic stress)

  • 0.1 M NaOH (Basic stress)

  • 3% H₂O₂ (Oxidative stress)

  • Heat block or incubator

  • UV lamp (Photolytic stress)

  • RP-HPLC-MS system

Methodology:

  • Set up Stress Conditions: In separate, clearly labeled vials, mix the peptide stock solution with the stress reagents:

    • Acid Hydrolysis: 1 part peptide stock + 1 part 0.1 M HCl.

    • Base Hydrolysis: 1 part peptide stock + 1 part 0.1 M NaOH.

    • Oxidation: 1 part peptide stock + 1 part 3% H₂O₂.

    • Thermal Stress: 1 part peptide stock + 1 part water.

    • Control: 1 part peptide stock + 1 part water (kept at 4°C).

  • Incubation:

    • Incubate the Acid, Base, and Thermal vials at 40-60°C.

    • Incubate the Oxidation vial at room temperature in the dark.

    • Place an additional vial of the peptide solution under a UV lamp for photolytic stress.

  • Time Points: Withdraw aliquots from each vial at set time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching:

    • For the Acid vial, neutralize the aliquot with an equivalent amount of 0.1 M NaOH before analysis.

    • For the Base vial, neutralize with 0.1 M HCl.

    • For the Oxidation vial, the reaction can be quenched by adding a small amount of methionine.

  • Analysis: Analyze the control and all stressed aliquots by RP-HPLC-MS. Aim for 5-20% degradation of the main peak, as this typically provides sufficient levels of degradation products for detection without completely consuming the parent peptide.

Protocol 2: CuAAC Reaction with Minimized Oxidation

This protocol incorporates best practices to prevent oxidative damage during peptide modification.

Materials:

  • Peptide containing 2-Amino-4-ethynylbenzoic acid

  • Azide-containing molecule for conjugation

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate solution (freshly prepared)

  • TBTA ligand solution (in DMSO)

  • Degassed buffer (e.g., pH 7.5 Phosphate buffer)

Methodology:

  • Preparation:

    • Prepare all solutions using buffers that have been thoroughly degassed with argon or nitrogen for 20-30 minutes.

    • Prepare the sodium ascorbate solution immediately before use, as it is oxygen-sensitive.

  • Reaction Assembly (perform in order):

    • In a reaction vial, add the degassed buffer.

    • Add the peptide solution.

    • Add the azide-containing molecule.

    • Add the TBTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction. If possible, maintain a positive pressure of argon or nitrogen in the vial headspace.

    • Incubate at room temperature, protected from light.

  • Monitoring and Quenching:

    • Monitor the reaction progress by taking small aliquots and analyzing via HPLC-MS.

    • Once complete, the reaction can be quenched by adding EDTA to chelate the copper, or the peptide can be immediately purified via RP-HPLC.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis lyophilized Lyophilized Peptide (-80°C Storage) reconstitute Reconstitute in Sterile, Degassed Buffer lyophilized->reconstitute Equilibrate to RT in desiccator stress Expose to Stressors (Acid, Base, H2O2, Heat, UV) reconstitute->stress Aliquot for study hplc RP-HPLC-MS Analysis stress->hplc Analyze at time points identify Identify Degradants (Mass Shift Analysis) hplc->identify quantify Quantify Purity & Impurities identify->quantify

Caption: Workflow for assessing peptide stability via forced degradation studies.

Potential Degradation Pathways

G cluster_degradation Degradation Products IntactPeptide Intact Peptide Containing 2-Amino-4-ethynylbenzoic acid Oxidized Oxidized Peptide e.g., Met(O) (+16 Da) IntactPeptide->Oxidized  H2O2 / Cu(I)+O2 Deamidated Deamidated Peptide e.g., Asn to Asp (+1 Da) IntactPeptide->Deamidated  pH > 7 Hydrolyzed Hydrolyzed Fragment Cleaved peptide bond IntactPeptide->Hydrolyzed  Strong Acid/Base Clicked Clicked Product (During CuAAC reaction) IntactPeptide->Clicked  + Azide, Cu(I) Clicked->Oxidized  O2 side reaction

Caption: Common chemical modifications and degradation pathways for the peptide.

References

  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. (2016). PubMed. [Link]

  • Formation of an alkyne during degradation of metal-alkylidyne complexes. (2013). PubMed. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]

  • How to Store Peptides | Best Practices for Researchers. Peptide Sciences. [Link]

  • Peptide Storage: Best Practices For Stability And Longevity. Paradigm Peptides. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. (2022). MDPI. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Copper-catalyzed oxidative cross-dehydrogenative coupling of 2H-chromenes and terminal alkynes. (2018). Royal Society of Chemistry. [Link]

  • Cleavage of synthetic peptides. (2015).
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2024). BioTech. [Link]

  • Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. (2022). CCS Chemistry. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (2015). PubMed. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (2000). PubMed. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 2-Amino-4-ethynylbenzoic Acid Click Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-Amino-4-ethynylbenzoic acid. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-Amino-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block and require robust, reproducible results. We will delve into the nuances of catalyst selection, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success of your conjugation chemistry.

The structure of 2-Amino-4-ethynylbenzoic acid presents a unique set of challenges. The presence of both an aniline-type amino group and a carboxylic acid moiety on the same aromatic ring as the alkyne can lead to catalyst inhibition, side reactions, and solubility issues. This guide provides expert-driven insights to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns when working with 2-Amino-4-ethynylbenzoic acid in CuAAC reactions.

Q1: Why is catalyst selection particularly challenging for 2-Amino-4-ethynylbenzoic acid?

The primary challenge stems from the substrate's own functional groups. The amino (-NH₂) and carboxylic acid (-COOH) groups are both capable of coordinating with the catalytically active Cu(I) ion. This can lead to several undesirable outcomes:

  • Catalyst Sequestration: The substrate can act as a chelating agent, binding the copper and rendering it unavailable to participate in the catalytic cycle. This is a common cause of sluggish or stalled reactions.[1]

  • Formation of Insoluble Complexes: Coordination of the copper catalyst by multiple substrate molecules can lead to the formation of insoluble polymeric complexes, causing the reaction mixture to become turbid or precipitate, effectively halting the reaction.[2][3]

  • Altered Reactivity: If the copper coordinates to the substrate, it may alter the electronic properties of the alkyne, potentially disfavoring the desired cycloaddition.

Therefore, selecting a powerful external ligand that can outcompete the substrate's intrinsic coordinating ability is paramount for a successful reaction.

Q2: My reaction is failing or giving very low yields. What are the most common causes?

Low or no yield in a CuAAC reaction is a frequent issue, often attributable to a few key factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4][5] This is the most common reason for reaction failure.

  • Poor Reagent Quality: Degradation of the azide partner or the sodium ascorbate reducing agent can prevent the reaction from proceeding.

  • Substrate-Induced Inhibition: As discussed in Q1, your specific substrate, 2-Amino-4-ethynylbenzoic acid, can inhibit the catalyst.

  • Inadequate Solubility: If any of the reactants (substrate, azide, or catalyst complex) are not fully dissolved in the chosen solvent system, the reaction will be slow and inefficient.[3]

  • Incorrect Order of Reagent Addition: The order in which you mix your reagents is critical. Adding the reducing agent to the copper salt before the stabilizing ligand is present can lead to the formation of inactive copper species.

Q3: Which copper source and reducing agent combination is the best starting point?

For maximum reliability and convenience, the recommended starting point is the in situ generation of the Cu(I) catalyst.[6] This is most commonly achieved using:

  • Copper(II) Sulfate (CuSO₄): It is inexpensive, highly water-soluble, and stable.

  • Sodium Ascorbate (NaAsc): This is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state.[7][8] It is typically used in excess (e.g., 5-10 equivalents relative to copper) to maintain a reducing environment and counteract oxidation by any dissolved oxygen.[7]

While direct Cu(I) sources like CuBr or CuI can be used, they are less stable in air and often have lower solubility, which can complicate reaction setup.[1][3]

Q4: What is the role of a ligand, and how do I choose the right one for my substrate?

A ligand is arguably the most critical component for a successful reaction with a challenging substrate like 2-Amino-4-ethynylbenzoic acid. Its primary roles are to:

  • Accelerate the Reaction: Ligands significantly increase the rate of the CuAAC reaction, often by orders of magnitude.[9][10]

  • Stabilize the Cu(I) State: A good ligand protects the Cu(I) ion from oxidation and disproportionation.[4][5][11]

  • Prevent Aggregation: Ligands prevent the formation of unreactive copper-acetylide clusters.[10]

  • Minimize Biomolecule Damage: In bioconjugation, ligands shield sensitive functional groups from copper-mediated oxidative damage.[7][8][12]

For 2-Amino-4-ethynylbenzoic acid, you need a ligand that binds copper more strongly than the substrate's amino and carboxyl groups. Water-soluble, nitrogen-based chelating ligands are highly recommended.

Recommended Ligands
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)

These ligands are excellent choices because they are highly effective in aqueous and mixed-solvent systems, form very stable complexes with Cu(I), and are proven to drive reactions to completion even with difficult substrates.[4][13][14]

Q5: I'm seeing a green/blue turbidity or a red/purple precipitate. What is happening?
  • Green/Blue Turbidity: This often indicates the precipitation of inactive Cu(II) hydroxide or phosphate salts, especially if you are working in buffered aqueous solutions. It suggests your Cu(I) is being oxidized and/or the Cu(II) is not being effectively complexed or reduced. The solution is to ensure your ligand and reducing agent are present and active.

  • Red/Purple/Yellow Precipitate: This is a classic sign of the formation of insoluble copper(I)-acetylide complexes.[2] This occurs when the Cu(I) ion reacts with your alkyne in the absence of a sufficiently strong stabilizing ligand. To prevent this, always premix your CuSO₄ and ligand before introducing them to the alkyne solution.

Q6: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

The primary cause of alkyne homocoupling is the presence of oxygen, which facilitates the oxidative coupling of two alkyne molecules catalyzed by copper.[10] To prevent this:

  • Use an adequate excess of sodium ascorbate to scavenge oxygen.

  • For particularly sensitive reactions, de-gassing the solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) before adding reagents can be beneficial.

  • Ensure a proper ligand is used, as it can disfavor the geometry required for homocoupling.

Part 2: Troubleshooting Guide & Logic Diagrams

Use this guide to diagnose and solve specific problems encountered during your experiments.

Troubleshooting Decision Tree

This diagram provides a logical workflow to diagnose common issues with your CuAAC reaction.

Caption: A decision tree for troubleshooting CuAAC reactions.

Part 3: Validated Protocols & Methodologies

These protocols provide a robust starting point for your experiments. Always perform a small-scale test reaction before committing large quantities of valuable materials.

Protocol 1: General Procedure for CuAAC with 2-Amino-4-ethynylbenzoic Acid

This protocol is optimized to mitigate the challenges associated with the substrate.

1. Reagent Stock Solution Preparation:

  • 2-Amino-4-ethynylbenzoic Acid (Alkyne): 10 mM in DMSO or DMF.

  • Azide Partner: 10 mM in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

  • Ligand (THPTA or BTTAA): 100 mM in deionized water.[13]

  • Sodium Ascorbate (NaAsc): 300 mM in deionized water. Prepare this solution fresh immediately before use.

2. Reaction Assembly (for a 200 µL final volume):

  • In a microcentrifuge tube, combine:

    • 20 µL of 10 mM Alkyne solution (Final concentration: 1 mM).

    • 24 µL of 10 mM Azide solution (Final concentration: 1.2 mM, 1.2 eq).

    • 131 µL of reaction buffer/solvent (e.g., PBS, or a mixture like 1:1 PBS:DMSO).

  • In a separate "catalyst premix" tube, combine:

    • 5 µL of 100 mM Ligand solution.

    • 5 µL of 20 mM CuSO₄ solution.

  • Vortex the catalyst premix tube briefly and let it stand for 2 minutes. This allows the ligand and copper to form a complex.[4][5]

  • Add the 10 µL of the catalyst premix to the main reaction tube. The final concentrations will be 2.5 mM for the ligand and 0.5 mM for copper (a 5:1 ratio).

  • Initiate the reaction by adding 15 µL of freshly prepared 300 mM Sodium Ascorbate solution (Final concentration: 22.5 mM).

  • Vortex the reaction tube briefly.

3. Reaction and Monitoring:

  • Incubate the reaction at room temperature, protected from light.

  • Reaction times can vary from 30 minutes to a few hours. Monitor progress by LC-MS or TLC.

Protocol 2: Catalyst System Screening Workflow

This workflow allows for the efficient parallel screening of different ligands to find the optimal conditions for your specific azide partner.

screening_workflow start Define Screening Parameters (Ligands, Solvents, Temp) prep_stocks Prepare Reagent Stock Solutions (Alkyne, Azide, Cu, Ligands, Ascorbate) start->prep_stocks setup_reactions Set Up Parallel Reactions in a 96-well Plate prep_stocks->setup_reactions premix_catalyst Prepare Catalyst Premixes (Cu + Ligand A, Cu + Ligand B, etc.) prep_stocks->premix_catalyst add_reagents Add Alkyne, Azide, and Buffer to Wells setup_reactions->add_reagents add_catalyst Add Premixed Catalyst to Respective Wells premix_catalyst->add_catalyst add_reagents->add_catalyst initiate Initiate All Reactions Simultaneously (Add fresh Ascorbate) add_catalyst->initiate incubate Incubate at Desired Temperature initiate->incubate quench_analyze Quench Aliquots at Time Points (e.g., 30, 60, 120 min) incubate->quench_analyze analyze Analyze by LC-MS to Determine % Conversion quench_analyze->analyze select_optimal Select Optimal Ligand/Condition analyze->select_optimal

Caption: A workflow for screening optimal CuAAC catalyst systems.

Part 4: Data Presentation & Catalyst Overview
Table 1: Comparison of Recommended Ligands for CuAAC
LigandStructureSolubilityKey Features & Best Use Cases
THPTA Tris(3-hydroxypropyl­triazolyl­methyl)amineHigh (Water)Gold standard for bioconjugation. Excellent performance in aqueous buffers, reduces copper toxicity, and highly accelerating. Ideal first choice for reactions with 2-Amino-4-ethynylbenzoic acid.[4][5]
BTTAA See structure in referenceHigh (Water)Excellent kinetics. Another top-tier water-soluble ligand that can improve reaction rates and is very effective at protecting biomolecules from oxidative damage.[13][14]
TBTA Tris(benzyl­triazolyl­methyl)amineLow (Organic Solvents)The original accelerating ligand. Best for reactions in purely organic solvents like DMF, THF, or Dichloromethane. Not suitable for aqueous systems.[4][5]
The CuAAC Catalytic Cycle

Understanding the mechanism highlights the importance of each component. The ligand (L) plays a crucial role in each step, from forming the active Cu(I)-acetylide to facilitating the final protonolysis to release the product.

catalytic_cycle Cu_L Cu(I)-Ligand Complex [L-Cu(I)] Cu_acetylide Cu(I)-Acetylide [L-Cu(I)-C≡C-R1] Cu_L->Cu_acetylide + Alkyne - H+ Alkyne R1-C≡CH (Alkyne) Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + Azide Azide R2-N3 (Azide) Cu_triazolide->Cu_L + H+ (Protonolysis) Product Triazole Product Cu_triazolide->Product Releases Product

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

References
  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).
  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Click Chemistry Protocols. BroadPharm.
  • Technical Support Center: Enhancing Copper-Catalyzed Click Chemistry Efficiency. Benchchem.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
  • Copper-catalyzed click reaction on/in live cells. PMC.
  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag. Jena Bioscience.
  • Hello all, Please help me to do click reaction?. ResearchGate.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fluorescent Properties of 2-Amino-4-ethynylbenzoic Acid and Other Prominent Probes

In the dynamic landscape of biomedical research, drug discovery, and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The ideal fluorescent label should...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of biomedical research, drug discovery, and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The ideal fluorescent label should be bright, stable, and minimally perturbative to the system under study. Unnatural amino acids (UAAs) that are themselves fluorescent or can be selectively tagged with a fluorophore offer a powerful approach to protein labeling, minimizing the steric hindrance associated with larger tags like fluorescent proteins.[]

This guide provides a detailed comparison of the fluorescent properties of a promising but less characterized unnatural amino acid, 2-Amino-4-ethynylbenzoic acid (AEEB), with several widely used fluorescent probes: Dansyl derivatives, Fluorescein isothiocyanate (FITC), BODIPY dyes, and 4-chloro-7-nitrobenzofurazan (NBD-Cl). By examining their key photophysical parameters and environmental sensitivity, this document aims to equip researchers with the knowledge to select the optimal probe for their specific application.

Introduction to 2-Amino-4-ethynylbenzoic Acid (AEEB): A Profile and Expected Properties

Anthranilic acid and its derivatives are known to be fluorescent and exhibit sensitivity to their local environment.[4][5] The parent molecule, anthranilic acid, displays a quantum yield ranging from 0.43 in methanol to 0.59 in aerated ethanol, with its fluorescence being influenced by solvent polarity and hydrogen bonding capabilities.[4] It is therefore anticipated that AEEB will also be a blue-emitting fluorophore with environment-sensitive properties. The ethynyl group at the 4-position is expected to influence the electronic structure and could potentially enhance its fluorescent properties or provide a means for further functionalization.

Comparative Analysis of Fluorescent Probes

The selection of a fluorescent probe is dictated by its specific photophysical characteristics. This section provides a comparative overview of AEEB (with estimated properties) and four other commonly used fluorescent probes.

Core Photophysical Properties

The following table summarizes the key photophysical parameters for AEEB and the other probes. These values are crucial for determining the suitability of a probe for a particular instrument and experimental setup.

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)
2-Amino-4-ethynylbenzoic acid (AEEB) (Estimated) ~320-350~400-450~5,000 - 10,000~0.4 - 0.6~80-100
Dansyl Amide ~330-350~480-580~4,000Highly solvent-dependent (e.g., 0.05 in water to 0.7 in dioxane)~150-230
Fluorescein (FITC) ~495~519~73,000~0.5 (pH > 8)~24
BODIPY FL ~505~513~80,000~0.92 (in methanol)~8
NBD-Amine Adduct ~464-482~512-540~22,000~0.3 (in methanol)>50

Note: The properties of AEEB are estimated based on data for anthranilic acid and its derivatives.[5] The properties of other probes are compiled from various sources.[6][7][8][9][10][11][12][13]

Environmental Sensitivity (Solvatochromism)

The sensitivity of a fluorophore's emission spectrum to the polarity of its environment, known as solvatochromism, can be a powerful tool for probing molecular interactions and conformational changes.[14]

  • AEEB (Expected): Based on studies of other aminobenzoic acid derivatives, AEEB is expected to exhibit positive solvatochromism, meaning its emission will red-shift (shift to longer wavelengths) in more polar solvents.[15][16][17][18] This property could be exploited to report on changes in the local environment upon protein folding or binding events.

  • Dansyl Derivatives: These are renowned for their pronounced solvatochromism.[9][16][19] The large Stokes shift and environment-sensitive quantum yield make them excellent probes for studying hydrophobic pockets in proteins and membrane dynamics.

  • Fluorescein (FITC): The fluorescence of fluorescein is highly dependent on pH, with its fluorescence significantly decreasing in acidic conditions.[20] It shows minimal solvatochromism in terms of emission wavelength shifts.

  • BODIPY Dyes: A key advantage of many BODIPY dyes is their relative insensitivity to solvent polarity and pH.[][6][8][21] This makes them robust labels for quantification in various environments, but less suitable for sensing changes in polarity.

  • NBD Derivatives: NBD-amine adducts are highly sensitive to the polarity of their environment.[7][10][22] Their fluorescence is significantly quenched in aqueous solutions and enhanced in nonpolar environments, making them effective "turn-on" probes for membrane insertion or binding to hydrophobic sites.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for characterizing the key fluorescent properties of probes like AEEB.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique.[2][23]

Principle: By measuring the absorbance and integrated fluorescence intensity of a sample and a standard with a known quantum yield under identical conditions, the quantum yield of the sample can be calculated.

Workflow for Relative Quantum Yield Measurement:

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare series of dilutions of the sample in a suitable solvent. prep_standard Prepare series of dilutions of a quantum yield standard in the same solvent. measure_abs Measure the absorbance of each solution at the excitation wavelength. prep_standard->measure_abs measure_fluor Measure the fluorescence emission spectrum of each solution under identical conditions. measure_abs->measure_fluor integrate_fluor Integrate the area under each fluorescence emission spectrum. measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard. integrate_fluor->plot_data calculate_qy Calculate the quantum yield using the slopes of the plots and the known quantum yield of the standard. plot_data->calculate_qy G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_solutions Prepare solutions of the fluorescent probe in a range of solvents of varying polarity. measure_abs Record the UV-Vis absorption spectrum for each solution. prep_solutions->measure_abs measure_fluor Record the fluorescence emission spectrum for each solution. measure_abs->measure_fluor determine_maxima Determine the absorption (λ_abs_max) and emission (λ_em_max) maxima for each solvent. measure_fluor->determine_maxima calculate_stokes Calculate the Stokes shift for each solvent. determine_maxima->calculate_stokes plot_lippert Plot the Stokes shift against a solvent polarity function (e.g., Lippert-Mataga plot). calculate_stokes->plot_lippert

Caption: Workflow for characterizing the solvatochromic properties of a fluorescent probe.

Step-by-Step Protocol:

  • Solvent Selection: Choose a series of spectroscopic grade solvents that cover a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water).

  • Solution Preparation: Prepare a dilute solution of the fluorescent probe in each solvent. The concentration should be kept low to avoid aggregation effects.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs_max).

    • Record the fluorescence emission spectrum for each solution, exciting at the respective absorption maximum. Determine the emission maximum (λ_em_max).

  • Data Analysis:

    • Calculate the Stokes shift (in wavenumbers) for each solvent: Δν = (1/λ_abs_max) - (1/λ_em_max).

    • Correlate the Stokes shift with a solvent polarity function, such as the Lippert-Mataga equation, to gain insights into the change in dipole moment upon excitation.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the fluorescent properties of 2-Amino-4-ethynylbenzoic acid, benchmarked against established fluorescent probes. While direct experimental data for AEEB is still emerging, its structural analogy to anthranilic acid suggests it holds promise as a blue-emitting, environmentally sensitive fluorescent amino acid. Its integrated ethynyl group further enhances its utility, enabling its incorporation into biomolecules via click chemistry for targeted labeling.

The other probes discussed—Dansyl, FITC, BODIPY, and NBD—each offer a unique set of advantages and disadvantages. The choice of the optimal probe will always be application-dependent. For instance, for sensing changes in local hydrophobicity, the pronounced solvatochromism of Dansyl and NBD derivatives is highly advantageous. For applications requiring high photostability and brightness with minimal environmental sensitivity, BODIPY dyes are often the preferred choice.

Future research should focus on the detailed photophysical characterization of AEEB and other novel fluorescent unnatural amino acids. A deeper understanding of their properties will undoubtedly expand the toolkit available to researchers, enabling more sophisticated and precise investigations of complex biological systems.

References

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
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Comparative

A Comparative Guide to Validating Protein Labeling Specificity: The Case for 2-Amino-4-ethynylbenzoic Acid

In the dynamic fields of proteomics and drug development, the ability to specifically label and track proteins of interest is paramount. Non-canonical amino acid (ncAA) tagging has emerged as a powerful technique for int...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of proteomics and drug development, the ability to specifically label and track proteins of interest is paramount. Non-canonical amino acid (ncAA) tagging has emerged as a powerful technique for introducing bioorthogonal handles into proteins, enabling a wide array of applications from in-cell imaging to target identification.[1][2] This guide provides an in-depth comparison of methods to validate the specificity of protein labeling, with a focus on the alkyne-bearing ncAA, 2-Amino-4-ethynylbenzoic acid (Aeba). We will explore the experimental nuances of its incorporation and subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and contrast this with a popular alternative, p-azido-L-phenylalanine (pAzF), which utilizes strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]

The Principle of Bioorthogonal Labeling with Non-Canonical Amino Acids

The core principle of this technology lies in hijacking the cell's own translational machinery to incorporate an amino acid analog bearing a unique chemical handle—one that is inert to the cell's complex chemical environment.[5][6] This "bioorthogonal" handle can then be selectively reacted with a probe of interest (e.g., a fluorophore or a biotin tag) in a highly specific chemical reaction. The ethynyl group of Aeba and the azide group of pAzF are classic examples of such bioorthogonal pairs.

The incorporation of these ncAAs can be achieved through two primary strategies:

  • Genetic Code Expansion: This method involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a stop codon (typically the amber codon, UAG) and inserts the ncAA at that specific site in the protein sequence.[7][8][9] This approach offers site-specific labeling.

  • Metabolic Labeling (Selective Pressure Incorporation): In this approach, an auxotrophic cell line that cannot synthesize a particular canonical amino acid (e.g., methionine) is supplied with an ncAA analog (e.g., azidohomoalanine, a methionine analog).[5] The cell is forced to incorporate the ncAA into all newly synthesized proteins in place of the canonical amino acid. This method is suitable for global labeling of newly synthesized proteins.[10]

The Critical Importance of Validating Labeling Specificity

The assumption that ncAA incorporation and subsequent bioorthogonal ligation are perfectly specific is a potential pitfall. Incomplete suppression of the stop codon in genetic code expansion can lead to truncated, unlabeled protein.[8] Conversely, "leaky" incorporation of the ncAA at unintended sites or non-specific reactions of the bioorthogonal chemistry can result in off-target labeling. Therefore, rigorous validation is not just a quality control step; it is essential for the accurate interpretation of experimental results.

A Comparative Workflow for Validating Labeling Specificity

Here, we present a comparative workflow for validating the labeling specificity of a target protein, "Protein X," expressed in a mammalian cell line (e.g., HEK293T) using either Aeba and CuAAC or pAzF and SPAAC.

G cluster_0 Phase 1: ncAA Incorporation cluster_1 Phase 2: Cell Lysis & Bioorthogonal Ligation cluster_2 Phase 3: Specificity Validation transfection Transfection of cells with plasmid for Protein X (with UAG codon) and orthogonal aaRS/tRNA pair ncAA_incubation Incubation with Aeba or pAzF transfection->ncAA_incubation 24h post-transfection cell_lysis Cell Lysis and Protein Quantification ncAA_incubation->cell_lysis ligation Ligation with Azide-Fluorophore (for Aeba) or Alkyne-Fluorophore (for pAzF) cell_lysis->ligation sds_page SDS-PAGE and In-Gel Fluorescence ligation->sds_page western_blot Western Blotting sds_page->western_blot Confirmatory mass_spec Mass Spectrometry western_blot->mass_spec Definitive

Caption: Workflow for validating protein labeling specificity.

Experimental Protocols

Part 1: Incorporation of Aeba or pAzF into Protein X

Rationale: This protocol outlines the site-specific incorporation of the ncAA into our target protein using genetic code expansion. A negative control (no ncAA) is crucial to assess background signal.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression plasmid for Protein X with a C-terminal His-tag and an in-frame amber (UAG) codon at the desired labeling site

  • Plasmid for the appropriate orthogonal aaRS/tRNA pair (a polyspecific synthetase for pAzF is common, a specific synthetase would be needed for Aeba)[11][12]

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 2-Amino-4-ethynylbenzoic acid (Aeba) or p-azido-L-phenylalanine (pAzF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Protein X plasmid and the orthogonal aaRS/tRNA plasmid according to the manufacturer's protocol for your transfection reagent.

  • ncAA Addition: 24 hours post-transfection, replace the medium with fresh medium containing 1 mM Aeba or pAzF. For a negative control, add fresh medium without any ncAA.

  • Incubation: Incubate the cells for 48 hours to allow for protein expression and ncAA incorporation.

  • Harvesting: Wash the cells twice with ice-cold PBS and then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

Part 2: Bioorthogonal Ligation

Rationale: This step involves the "clicking" of a fluorescent probe onto the incorporated ncAA. We compare the copper-catalyzed reaction for Aeba with the copper-free reaction for pAzF. The copper-catalyzed reaction is generally faster, but the copper can be toxic to cells, making the copper-free SPAAC reaction advantageous for live-cell labeling.[3][13]

Materials:

  • Cell lysate containing Protein X-Aeba or Protein X-pAzF

  • Azide-fluorophore (e.g., Azide-AF488) for Aeba ligation

  • Alkyne-fluorophore (e.g., DBCO-AF488) for pAzF ligation

  • For CuAAC (Aeba ligation):

    • Copper (II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

  • For SPAAC (pAzF ligation):

    • No additional catalysts needed

Procedure for CuAAC (with Aeba):

  • To 50 µg of cell lysate, add the following in order:

    • Azide-AF488 to a final concentration of 100 µM.

    • 2.5 µL of a freshly prepared 20 mM CuSO₄:100 mM THPTA solution (1:5 molar ratio).

    • 2.5 µL of a freshly prepared 100 mM sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

Procedure for SPAAC (with pAzF):

  • To 50 µg of cell lysate, add DBCO-AF488 to a final concentration of 100 µM.

  • Incubate the reaction at room temperature for 1 hour, protected from light.[14]

Part 3: Validation of Labeling Specificity

Rationale: This multi-step validation process provides increasing levels of confidence in the labeling specificity. In-gel fluorescence gives a quick overview, Western blotting confirms the identity of the labeled protein, and mass spectrometry provides definitive proof of site-specific incorporation.

A. In-Gel Fluorescence Analysis

  • Add 4x Laemmli sample buffer to your ligated samples, boil for 5 minutes, and load onto an SDS-PAGE gel.

  • After electrophoresis, visualize the fluorescence directly in the gel using a gel imager with the appropriate excitation and emission filters for your fluorophore (e.g., AF488).

  • Expected Outcome: A single fluorescent band should appear at the expected molecular weight of Protein X in the lane corresponding to the sample incubated with the ncAA. The negative control lane (no ncAA) should show no fluorescent band.

B. Western Blot Analysis

  • After in-gel fluorescence imaging, transfer the proteins from the gel to a PVDF membrane.

  • Block the membrane and then probe with a primary antibody against the His-tag on Protein X.

  • Use a secondary antibody conjugated to a different fluorophore (e.g., one that emits in the red channel) or an HRP-conjugated secondary for chemiluminescent detection.

  • Expected Outcome: The Western blot will show bands for both the full-length Protein X and any truncated forms. The fluorescent signal from the ligation reaction should co-localize perfectly with the band corresponding to the full-length, His-tagged Protein X.

C. Mass Spectrometry Analysis

  • For definitive confirmation, the labeled protein band can be excised from a Coomassie-stained gel, subjected to in-gel tryptic digestion, and analyzed by LC-MS/MS.

  • Expected Outcome: The mass spectrometry data should identify peptides from Protein X. Crucially, the peptide containing the UAG codon site should be identified with a mass shift corresponding to the ncAA (Aeba or pAzF). This confirms site-specific incorporation.

Comparing Aeba (CuAAC) and pAzF (SPAAC)

Feature2-Amino-4-ethynylbenzoic acid (Aeba) with CuAACp-azido-L-phenylalanine (pAzF) with SPAAC
Bioorthogonal Handle Terminal AlkyneAzide
Ligation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[15]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[]
Reaction Kinetics Very fast (seconds to minutes)[17]Fast (minutes to hours)[14]
Biocompatibility Copper catalyst can be cytotoxic, limiting live-cell applications without chelating agents.[4][18]Copper-free and highly biocompatible, ideal for live-cell and in-vivo imaging.[3]
Reagent Availability Azide-functionalized probes are widely available.Strained alkyne probes (e.g., DBCO, BCN) are also readily available.
Specificity Highly specific reaction.[15]Highly specific reaction, though some cyclooctynes can have minor reactivity with thiols.[19]

Visualizing the Ligation Chemistries

G cluster_0 CuAAC Ligation with Aeba cluster_1 SPAAC Ligation with pAzF Aeba Protein-Aeba (Alkyne) Cu_catalyst Cu(I) Catalyst Aeba->Cu_catalyst Azide_Fluor Azide-Fluorophore Azide_Fluor->Cu_catalyst Labeled_Protein_CuAAC Labeled Protein Cu_catalyst->Labeled_Protein_CuAAC pAzF Protein-pAzF (Azide) Reaction Spontaneous Reaction pAzF->Reaction Alkyne_Fluor Strained Alkyne-Fluorophore Alkyne_Fluor->Reaction Labeled_Protein_SPAAC Labeled Protein Reaction->Labeled_Protein_SPAAC

Caption: Comparison of CuAAC and SPAAC ligation reactions.

Conclusion

References

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Sources

Validation

A Researcher's Guide to Bioorthogonal Handles: A Comparative Study Featuring 2-Amino-4-ethynylbenzoic Acid

Introduction: The Dawn of In-Vivo Chemistry In the intricate theater of a living cell, the ability to selectively tag and visualize a single molecular actor without disrupting the entire performance is a profound challen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dawn of In-Vivo Chemistry

In the intricate theater of a living cell, the ability to selectively tag and visualize a single molecular actor without disrupting the entire performance is a profound challenge. This is the realm of bioorthogonal chemistry, a field that provides chemists and biologists with the tools to perform specific, high-yield chemical reactions within native biological systems without interfering with life's own processes.[1] The success of this strategy hinges on the "bioorthogonal handle"—a small, abiotic functional group that can be incorporated into a biomolecule of interest, and its corresponding reaction partner, which carries a probe for imaging or delivery.

The ideal bioorthogonal reaction is characterized by several key principles:

  • High Selectivity: The reacting partners must ignore the vast milieu of endogenous functional groups found in a cell, reacting only with each other.[2]

  • Fast Reaction Kinetics: The reaction must proceed efficiently at the low concentrations typical of biological systems and on a timescale relevant to the process being studied.[2]

  • Biocompatibility: The handle, its reaction partner, and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[2][3]

This guide offers a comparative analysis of various bioorthogonal handles, with a special focus on the class of small terminal alkynes, exemplified by the commercially available yet under-documented molecule, 2-Amino-4-ethynylbenzoic acid (AEE) , and its well-studied analog, p-ethynylphenylalanine. We will objectively compare its projected performance against mainstream alternatives like strained cyclooctynes and tetrazine-alkene pairs, providing the quantitative data and experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions.

A Focus on Small Terminal Alkynes: Minimizing the Footprint

The quintessential bioorthogonal handle is arguably the azide, valued for its small size, metabolic stability, and near-complete absence in vertebrate biology.[4] Its most common reaction partner is an alkyne. The simplest and smallest of these are terminal alkynes, which participate in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Profile: 2-Amino-4-ethynylbenzoic Acid (AEE)
  • Molecular Formula: C₉H₇NO₂[5]

  • CAS Number: 1015689-36-7[5]

  • Structure: A benzoic acid scaffold functionalized with an amino group and a terminal ethynyl (alkyne) group.

AEE belongs to the class of small, aromatic terminal alkynes. Its structure suggests it is a prime candidate for bioorthogonal labeling. The terminal alkyne serves as the reactive handle for CuAAC. The amino and carboxylic acid groups provide versatile points for chemical conjugation to other molecules or for potential recognition by cellular machinery, perhaps as a non-canonical amino acid (ncAA) analog. However, to date, there is a notable lack of peer-reviewed studies specifically detailing the bioorthogonal performance, reaction kinetics, or in-vivo applications of AEE.

A Well-Studied Analog: p-Ethynylphenylalanine (pEFF)

To provide a data-grounded assessment, we will use p-ethynylphenylalanine (pEFF), a structurally similar and extensively characterized ncAA, as a proxy for AEE's expected performance.[6] Like AEE, pEFF is a small aromatic molecule containing a terminal alkyne. It can be genetically incorporated into proteins at specific sites using engineered tRNA/tRNA synthetase pairs, providing a precise method for introducing a bioorthogonal handle.[3][7]

The primary reaction for terminal alkynes like AEE and pEFF is CuAAC.

G cluster_0 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AEE Terminal Alkyne (e.g., AEE, pEFF) Cu Cu(I) Catalyst AEE->Cu Azide Azide-Probe Azide->Cu Product Stable Triazole Linkage Cu->Product [3+2] Cycloaddition

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The key advantage of this class of handle is its incredibly small size, which minimizes the potential for perturbing the structure, function, or localization of the target biomolecule.[8] The major drawback, however, is the reliance on a copper(I) catalyst, which is known to be cytotoxic due to the generation of reactive oxygen species.[2][9] This has historically limited the application of CuAAC in living organisms, though it remains a highly effective tool for in vitro and fixed-cell studies.[3]

Comparative Analysis with Other Bioorthogonal Handles

The limitations of CuAAC spurred the development of catalyst-free, or "copper-free," click chemistry reactions. These typically involve handles that are "strain-promoted"—possessing intrinsic ring strain that dramatically accelerates the reaction with their partner without the need for a metal catalyst.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To eliminate the cytotoxic copper catalyst, Carolyn Bertozzi and colleagues developed strained cyclooctynes.[3][4] These molecules contain an eight-membered ring with a triple bond, which is highly strained and therefore very reactive towards azides.

Common Handles: DIBO, DBCO (DIBAC), BCN[10]

G cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) Product Stable Triazole Linkage StrainedAlkyne->Product Strain-Release Driven [3+2] Cycloaddition Azide Azide-Probe Azide->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is truly bioorthogonal as it requires no exogenous catalyst and is highly selective, making it ideal for in-vivo applications.[2] The trade-off is that these handles are significantly bulkier and more hydrophobic than simple terminal alkynes. This increased size can potentially interfere with biomolecule function, and their hydrophobicity may affect cell permeability.[2][3] Furthermore, some strained alkynes have been shown to react non-specifically with thiols.[10]

Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

The fastest known bioorthogonal reactions fall into the class of inverse-electron-demand Diels-Alder (iEDDA) reactions.[11] These typically involve the extremely rapid cycloaddition of a tetrazine diene with a strained alkene dienophile, such as a trans-cyclooctene (TCO).

Common Handles: Tetrazines (Tz) and trans-cyclooctenes (TCO)

G cluster_2 Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine Tetrazine-Probe Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Intermediate Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

The kinetics of iEDDA reactions are often orders of magnitude faster than both CuAAC and SPAAC, making them perfect for capturing rapid biological events or labeling low-abundance targets.[4][12] The reaction is also fluorogenic in some cases, as the highly colored tetrazine is consumed.[12] The primary challenges with this chemistry are the stability of the reactants; some highly reactive tetrazines and strained alkenes can have limited stability in biological environments.[13]

Quantitative Performance Comparison

The choice of a bioorthogonal handle is a multi-parameter optimization problem. The second-order rate constant (k₂) is a primary determinant of reaction efficiency, but size, stability, and the need for a catalyst are equally critical considerations.

Bioorthogonal Handle ClassReaction TypeRepresentative Handle(s)Typical k₂ (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Small Terminal Alkynes CuAACAEE, p-Ethynylphenylalanine~10⁻¹ - 10¹Very small size, minimal perturbation, stable handle.[9][14]Requires cytotoxic Cu(I) catalyst, slower kinetics.[2][3]
Strained Alkynes SPAACDBCO, BCN, DIFO~10⁻¹ - 1Catalyst-free, good kinetics, highly bioorthogonal.[4][10]Bulky/hydrophobic, may perturb function, potential thiol reactivity.[2][10]
Strained Alkenes/Dienes iEDDATCO + Tetrazine~10² - 10⁶Extremely fast kinetics, fluorogenic potential.[4][12][13]Reagent stability can be a concern, relatively bulky.[13]

Note: k₂ values are approximate and can vary significantly based on specific reactant structures and solvent conditions.

Experimental Protocols & Workflow

To leverage handles like AEE or its analog pEFF, the first step is their site-specific incorporation into a protein of interest. Genetic code expansion is the most precise method to achieve this.[15][16]

Workflow for Bioorthogonal Labeling via Genetic Code Expansion

G A 1. Transfection B Plasmids: - Orthogonal tRNA/Synthetase - Target Protein with Amber (TAG) Codon C 2. ncAA Incorporation A->C D Add ncAA (e.g., pEFF) to cell culture medium E 3. Bioorthogonal Reaction C->E F Add reaction partner with probe (e.g., Azide-Fluorophore + Cu(I) for CuAAC) G 4. Analysis E->G H Imaging (Microscopy) or Biochemical Analysis (SDS-PAGE, MS)

Caption: General workflow for site-specific protein labeling using a ncAA.

Protocol 1: Site-Specific Incorporation of p-Ethynylphenylalanine (pEFF)

This protocol describes the incorporation of pEFF into a target protein expressed in mammalian cells (e.g., HEK293T) using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair that recognizes the amber stop codon (TAG).

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Plasmid encoding the target protein with a TAG codon at the desired site.

  • Plasmid encoding the engineered pEFF-specific PylRS and its cognate tRNA.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • p-Ethynylphenylalanine (pEFF) stock solution (e.g., 100 mM in 0.1 M NaOH)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 6-well plate such that they reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the plasmid for the target protein and the plasmid for the PylRS/tRNA pair according to the manufacturer's protocol for your transfection reagent.

  • ncAA Addition: 4-6 hours post-transfection, replace the medium with fresh complete medium supplemented with pEFF to a final concentration of 0.5-1 mM.

    • Causality Note: The ncAA is added after transfection to ensure the cellular machinery for its incorporation is being expressed. The concentration may need optimization depending on the expression level of the protein and the efficiency of the synthetase.

  • Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the pEFF-containing protein.

  • Harvesting: Wash the cells twice with cold PBS. The cells are now ready for downstream bioorthogonal labeling or can be lysed for biochemical analysis.

Protocol 2: CuAAC Labeling of pEFF-Containing Proteins in Cell Lysate

This protocol describes the labeling of the newly synthesized pEFF-containing protein with an azide-functionalized fluorescent dye.

Materials:

  • Cell lysate containing the pEFF-modified protein.

  • Azide-fluorophore probe (e.g., Azide-AF488) stock solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in H₂O).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in H₂O).

  • Sodium ascorbate stock solution (100 mM in H₂O, freshly prepared).

  • SDS-PAGE materials and fluorescence gel scanner.

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube, prepare the following reaction mixture. The volumes can be scaled as needed.

    • Cell Lysate (containing ~20-50 µg total protein): 40 µL

    • Azide-fluorophore probe: 1 µL (Final conc: ~200 µM)

    • CuSO₄/THPTA premix: 2 µL (Mix CuSO₄ and THPTA stocks 1:1 immediately before use. Final conc: ~2 mM)

    • Sodium Ascorbate: 1 µL (Final conc: ~2 mM)

    • Causality Note: THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and reduces its cytotoxicity.[9] Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst from the more stable CuSO₄ (Cu(II)) stock.[3]

  • Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation: Add 4x SDS-PAGE loading buffer to the reaction, boil for 5 minutes.

  • Analysis: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled protein using a gel scanner with the appropriate excitation/emission wavelengths for the chosen fluorophore. Confirm protein identity by Western blot if necessary.

Conclusion: Choosing the Right Tool for the Job

The field of bioorthogonal chemistry has matured from a niche concept to a cornerstone of modern chemical biology.[1][8] The choice of a bioorthogonal handle is not a matter of selecting the "best" one, but the most appropriate one for the biological question at hand.

  • For applications where size is paramount , such as probing the active site of an enzyme or a sensitive protein-protein interface, a small terminal alkyne like 2-Amino-4-ethynylbenzoic acid (or its well-documented analog, pEFF) is an excellent choice. The trade-off is the need for a copper catalyst, making it most suitable for in vitro or fixed-cell applications where cytotoxicity is not a concern.

  • For most live-cell and in-vivo applications , the catalyst-free nature of SPAAC is the gold standard. The moderately fast kinetics of handles like DBCO are sufficient for many labeling experiments, though researchers must validate that their larger size does not perturb the system under study.

  • When speed is critical , for tracking fast biological dynamics or labeling extremely low-abundance targets, the unparalleled kinetics of the iEDDA reaction between a tetrazine and a strained alkene are unmatched. Here, the primary consideration is the stability of the reagents and ensuring they persist long enough in the biological environment to react.

By understanding the fundamental trade-offs between reaction kinetics, size, stability, and biocompatibility, researchers can harness the power of these remarkable chemical tools to illuminate the inner workings of life with unprecedented precision.

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  • van Geel, R., van Delft, F. L., & Boelens, R. (2010). Protein Modification by Strain-Promoted Alkyne-Nitrone Cycloaddition. Radboud Repository. Retrieved from [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]

  • Fleming, S. R., & Llopis, J. (2018). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. PMC. Retrieved from [Link]

  • Zhang, W., & Chen, P. R. (2018). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest. Retrieved from [Link]

  • Lee, H. J., & Lim, S. I. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PMC. Retrieved from [Link]

  • Schmidt, F., & Summerer, D. (2020). Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. PMC. Retrieved from [Link]

  • CAS. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine. Retrieved from [Link]

  • de Groot, N. S., & van der Meer, J. H. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Recent Progress and Future Directions. PMC. Retrieved from [Link]

  • Galiana, I., & Pérez-Tomás, R. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. RSC Publishing. Retrieved from [Link]

  • Chin, J. W. (2013). 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. Retrieved from [Link]

Sources

Comparative

assessing the impact of 2-Amino-4-ethynylbenzoic acid incorporation on protein function

Publish Comparison Guide: Assessing the Impact of 2-Amino-4-ethynylbenzoic Acid Incorporation on Protein Function Executive Summary & Core Directive Subject: 2-Amino-4-ethynylbenzoic acid (4-Ethynyl-Abz) Classification:...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Assessing the Impact of 2-Amino-4-ethynylbenzoic Acid Incorporation on Protein Function

Executive Summary & Core Directive

Subject: 2-Amino-4-ethynylbenzoic acid (4-Ethynyl-Abz) Classification: Non-Canonical Amino Acid (ncAA) / Bifunctional Fluorescent Probe Primary Application: Bio-orthogonal labeling (Click Chemistry) and Conformational Analysis (FRET).

Strategic Overview: This guide provides a technical assessment of incorporating 2-Amino-4-ethynylbenzoic acid (hereafter referred to as 4-Ethynyl-Abz ) into protein and peptide scaffolds. Unlike standard


-amino acids (e.g., 4-ethynylphenylalanine), 4-Ethynyl-Abz is an anthranilic acid derivative. Its incorporation introduces a significant structural constraint (a 

-turn mimetic or "kink") and provides a unique handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Critical Distinction: Researchers must distinguish this molecule from p-ethynylphenylalanine (pEthF). While pEthF is a ribosomal substrate for genetic code expansion, 4-Ethynyl-Abz is typically incorporated via Solid Phase Peptide Synthesis (SPPS) or N-terminal acylation due to its ortho-aminobenzoic acid structure.

Mechanism of Action & Incorporation Strategy

To assess impact, one must first understand the mode of entry. 4-Ethynyl-Abz operates through two distinct mechanistic pillars:

A. Structural Perturbation (The "Kink" Effect)

The 2-amino-benzoic acid scaffold (Anthranilic acid) places the amine and carboxyl groups in an ortho relationship. When incorporated into a peptide backbone:

  • Constraint: It forces a local conformational restriction, often mimicking a

    
    -turn or inducing a rigid bend.
    
  • Impact: This is not a passive label; it actively alters local secondary structure. This property is exploited in peptidomimetics to lock bioactive conformations but can be deleterious if placed in an

    
    -helix.
    
B. Bio-orthogonal Utility (The "Click" Handle)

The ethynyl group at the 4-position serves as a steric-minimal alkyne handle.

  • Reactivity: Undergoes CuAAC with azides to form stable triazoles.

  • Fluorescence: The anthranilate core is intrinsically fluorescent (

    
     nm, 
    
    
    
    nm). Triazole formation often modulates this fluorescence, creating a "turn-on" or solvatochromic sensor.
Workflow Diagram: Incorporation & Assessment

IncorporationWorkflow Start Target Selection (Peptide/Protein) Method Incorporation Method (SPPS or N-Term Ligation) Start->Method Step1 Synthesis & Purification (HPLC) Method->Step1 Probe 4-Ethynyl-Abz (Scaffold) Probe->Method Step2 Click Reaction (CuAAC with Azide) Step1->Step2 Bio-orthogonal Labeling Analysis1 Structural Assay (CD / NMR) Step1->Analysis1 Native Impact Analysis2 Functional Assay (Binding / Activity) Step2->Analysis2 Post-Click Impact

Figure 1: Workflow for integrating 4-Ethynyl-Abz into protein studies. Note the bifurcation between structural assessment (pre-click) and functional assessment (post-click).

Comparative Analysis: 4-Ethynyl-Abz vs. Alternatives

This section objectively compares 4-Ethynyl-Abz against standard alternatives in the field of protein engineering and chemical biology.

Table 1: Performance Matrix of Ethynyl/Fluorescent Probes

Feature4-Ethynyl-Abz (Subject)p-Ethynylphenylalanine (pEthF) Tryptophan (Trp) EdU (Ethynyl-deoxyuridine)
Class Anthranilic Acid Derivative

-Amino Acid (ncAA)
Canonical Amino AcidNucleoside Analogue
Incorporation SPPS / Chemical LigationGenetic Code Expansion (Ribosomal)Genetic (Native)Metabolic Labeling
Structural Impact High (Induces Kink/Turn)Low (Bio-isostere of Phe/Tyr)Moderate (Bulky hydrophobic)N/A (DNA specific)
Fluorescence Yes (

nm)
No (unless derivatized)Yes (

nm)
No
Click Reactivity High (Sterically accessible)HighNoneHigh
Primary Use Peptidomimetics, FRET, N-term LabelingSite-specific Mutagenesis, ProteomicsNative FluorescenceDNA Proliferation

Expert Insight: Choose 4-Ethynyl-Abz when you need a dual-purpose probe (fluorescence + click) or specifically intend to constrain the peptide backbone. Choose pEthF if you require minimal structural perturbation within a folded protein domain and wish to use genetic incorporation in E. coli or mammalian cells.

Impact Assessment Protocols

To validate the function of a protein containing 4-Ethynyl-Abz, you must control for both the chemical modification and the structural distortion .

Protocol A: Structural Integrity Assessment (CD Spectroscopy)

Objective: Quantify secondary structure disruption caused by the anthranilate "kink".

  • Preparation: Dissolve wild-type (WT) and 4-Ethynyl-Abz labeled peptides in phosphate buffer (pH 7.4, 10 mM).

  • Measurement: Scan circular dichroism (CD) from 190 nm to 260 nm.

  • Analysis:

    • 
      -Helix signature: Minima at 208/222 nm.
      
    • 
      -Sheet signature: Minimum at 218 nm.
      
    • Pass Criteria: Retention of global minima positions relative to WT, even if amplitude varies.

Protocol B: Functional Click-Fluorescence Assay

Objective: Verify the "Click" reactivity and fluorescence modulation.

  • Reaction Mix:

    • Protein/Peptide (10

      
      M)
      
    • Azide-Fluorophore or Biotin-Azide (50

      
      M)
      
    • CuSO

      
       (1 mM) + THPTA Ligand (2 mM)
      
    • Sodium Ascorbate (2.5 mM)

  • Incubation: 1 hour at Room Temperature (protect from light).

  • Readout:

    • FRET Check: Excitation at 320 nm (Abz donor). Measure emission at acceptor wavelength.

    • Activity Check: Perform enzymatic assay (if enzyme) or binding ELISA (if ligand) post-click.

Pathway of Impact Logic

ImpactLogic Inc Incorporation of 4-Ethynyl-Abz Struct Structural Assessment Inc->Struct Func Functional Assessment Inc->Func Result1 Backbone Distortion? (CD/NMR) Struct->Result1 Result2 Steric Clash? (Binding Site) Func->Result2 Result3 Click Accessible? Func->Result3 OutcomeA Valid Peptidomimetic (Constrained) Result1->OutcomeA Intended Kink OutcomeB Loss of Function (Disrupted) Result1->OutcomeB Unintended Unfolding Result2->OutcomeB Yes Result3->OutcomeA Yes

Figure 2: Decision tree for interpreting experimental data. Distinguishes between intended structural constraints and deleterious unfolding.

References

  • ChemicalBridge. (2024). 2-Amino-4-ethynylbenzoic acid Product Specifications. Link

  • Sigma-Aldrich. (2024). Anthranilic Acid Derivatives and Fluorescence Properties. Link

  • BLD Pharm. (2024).[1][2] Structure and CAS 1015689-36-7 Data. Link

  • World Intellectual Property Organization. (2020). WO2020080979A1: Synthesis of PFKFB3 Inhibitors using 4-ethynylanthranilic acid. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews. (General reference for CuAAC protocol). Link

Sources

Validation

A Comparative Guide to Bioorthogonal Labeling: Quantitative Analysis of Efficiency with a Focus on 2-Amino-4-ethynylbenzoic Acid (AEEB)

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical biology and drug development, the ability to specifically and efficiently label biomolecules within their native environ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to specifically and efficiently label biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the covalent modification of proteins, glycans, and other macromolecules in living systems without interfering with endogenous biochemical processes. This guide offers an in-depth, data-driven comparison of prominent bioorthogonal labeling strategies, with a particular focus on the quantitative analysis of labeling efficiency. While we will explore the broader context of popular reagents, we will also position the terminal alkyne-containing amino acid, 2-Amino-4-ethynylbenzoic acid (AEEB), within this framework, providing a scientifically grounded perspective on its potential utility.

The Principle of Bioorthogonal Labeling: A Two-Step Strategy

Bioorthogonal labeling is fundamentally a two-step process that decouples the modification of a biomolecule from the introduction of a reporter moiety.[1] This strategy enhances specificity and minimizes perturbation of the biological system.

  • Metabolic or Site-Specific Incorporation of a Chemical Reporter: A biomolecule of interest is first functionalized with a "chemical reporter" – a small, non-native functional group that is inert to the biological environment. This can be achieved through metabolic labeling, where cells are fed precursors that are incorporated into macromolecules, or through site-specific incorporation of non-canonical amino acids (ncAAs) using genetic code expansion techniques.[2] 2-Amino-4-ethynylbenzoic acid (AEEB) represents such a chemical reporter, providing a terminal alkyne handle for subsequent ligation.

  • Bioorthogonal Ligation with a Probe: The chemically-tagged biomolecule is then selectively reacted with a probe molecule containing a complementary functional group. This probe can be a fluorophore, a biotin tag for affinity purification, or a drug molecule. The reaction between the reporter and the probe is highly specific and occurs rapidly under physiological conditions.

Quantifying Labeling Efficiency: Key Methodologies

Objective assessment of labeling efficiency is crucial for validating experimental results and comparing the performance of different bioorthogonal reagents. The two primary methodologies for quantitative analysis are mass spectrometry and fluorescence-based techniques.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers a powerful and sensitive platform for quantifying labeled proteins and peptides.[3] Several strategies exist:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. After labeling and experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.

  • Tandem Mass Tags (TMT): TMT reagents are isobaric chemical tags that label the N-terminus and lysine residues of peptides. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, allowing for the relative quantification of peptides from multiple samples simultaneously. The efficiency of TMT labeling is highly dependent on the pH of the sample.[3]

  • Label-Free Quantification: This method compares the signal intensities or spectral counts of peptides between different samples without the use of isotopic labels. While cost-effective, it requires highly reproducible chromatography and data analysis pipelines.

  • Chemical Isotope Labeling: Reagents like Isotope-Coded Affinity Tags (ICAT) introduce stable isotopes to specific amino acids (e.g., cysteine) for relative quantification.

Fluorescence-Based Quantification

Fluorescence-based methods provide a high-throughput and visually intuitive way to assess labeling efficiency, particularly for cell-surface labeling.

  • Flow Cytometry: This technique allows for the rapid analysis of thousands of individual cells.[4] Cells are labeled with a fluorescent probe, and the fluorescence intensity of each cell is measured. This provides a quantitative measure of the number of labeled sites on the cell surface and allows for the determination of labeling efficiency across a cell population.[5]

  • Fluorescence Microscopy: This method provides spatial information about the location of labeled biomolecules within a cell or tissue. Quantitative analysis of fluorescence intensity in different cellular compartments can provide insights into labeling efficiency and the subcellular distribution of the target molecule.

A Head-to-Head Comparison of Leading Bioorthogonal Reactions

The choice of a bioorthogonal reaction is a critical determinant of labeling efficiency. The two most prominent copper-free "click chemistry" reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage. The reaction rate is driven by the release of ring strain in the cyclooctyne.[6]

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

IEDDA is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO).[7] This reaction is known for its exceptionally fast kinetics.

Quantitative Performance Comparison

The second-order rate constant (k₂) is a key metric for comparing the kinetics of bioorthogonal reactions. A higher k₂ value indicates a faster reaction, which is often desirable for achieving high labeling efficiency at low reactant concentrations.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
IEDDA Tetrazine (Tz) + trans-Cyclooctene (TCO)Up to 10⁶Extremely fast kinetics, excellent bioorthogonality.[7]TCOs can be unstable and prone to isomerization.[8]
SPAAC Dibenzocyclooctyne (DBCO) + Azide~1.0Good balance of reactivity and stability.Slower than IEDDA.
SPAAC Bicyclononyne (BCN) + Azide~0.1 - 0.5More stable than some other cyclooctynes.Slower kinetics compared to DBCO and IEDDA.
SPAAC Difluorinated Cyclooctyne (DIFO) + Azide~0.04High stability.Slower reaction rate.

Positioning 2-Amino-4-ethynylbenzoic Acid (AEEB) in the Bioorthogonal Landscape

While extensive quantitative data exists for a variety of bioorthogonal reagents, there is a notable lack of published studies specifically detailing the labeling efficiency of 2-Amino-4-ethynylbenzoic acid (AEEB). However, based on its chemical structure as an aromatic terminal alkyne, we can infer its potential characteristics and role in bioorthogonal labeling.

AEEB would participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the original "click chemistry" reaction. CuAAC is known for its high efficiency and reliability.[9] The ethynyl group on the aromatic ring of AEEB provides the alkyne functionality for this reaction.

Potential Advantages of AEEB:
  • Small Size: As a small molecule, AEEB is less likely to perturb the structure and function of the biomolecule it is incorporated into compared to bulkier reporters.[2]

  • Aromatic Nature: The aromatic ring of AEEB may offer different solubility and stacking interactions compared to aliphatic alkynes, which could influence its incorporation and reactivity in certain biological contexts.[10]

Considerations and Unknowns:
  • Reaction Kinetics: The kinetics of CuAAC reactions with terminal alkynes are generally slower than those of SPAAC and IEDDA. The specific rate constant for AEEB in a CuAAC reaction would need to be experimentally determined.

  • Copper Toxicity: The requirement for a copper(I) catalyst in CuAAC limits its application in living cells due to cytotoxicity.[8] However, it remains a highly effective method for in vitro labeling and for applications in fixed cells or cell lysates.

  • Incorporation Efficiency: The efficiency with which AEEB can be incorporated into proteins using metabolic labeling or genetic code expansion is currently unknown and would require experimental validation.

Experimental Protocols

General Workflow for Comparing Labeling Efficiency

The following workflow provides a general framework for quantitatively comparing the labeling efficiency of different bioorthogonal reagents.

G cluster_0 Step 1: Introduce Chemical Reporter cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Quantitative Analysis A Metabolic Labeling (e.g., with AEEB precursor or azido-sugar) C Incubate with Complementary Probe (e.g., Azide-fluorophore or TCO-biotin) A->C B Site-Specific Incorporation (e.g., ncAA with alkyne or azide) B->C D Mass Spectrometry (e.g., SILAC, TMT, LFQ) C->D E Fluorescence Analysis (e.g., Flow Cytometry, Microscopy) C->E

Caption: A generalized workflow for the quantitative comparison of bioorthogonal labeling efficiency.

Protocol 1: Quantification of Cell Surface Labeling by Flow Cytometry

This protocol describes a method to quantify the efficiency of labeling cell surface proteins using a fluorescent probe.

  • Cell Culture and Reporter Incorporation: Culture cells in the presence of a metabolic precursor for the desired chemical reporter (e.g., an azido-sugar for SPAAC or IEDDA).

  • Labeling Reaction: Wash the cells to remove unincorporated precursor. Incubate the cells with a solution containing the fluorescently labeled bioorthogonal probe (e.g., DBCO-fluorophore or Tetrazine-fluorophore) at a predetermined concentration and for a specific time.

  • Washing: Wash the cells to remove the unbound probe.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer.[4]

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population. Compare the intensity of labeled cells to that of unlabeled control cells to determine the labeling efficiency.

Protocol 2: Quantification of Protein Labeling by LC-MS/MS

This protocol outlines a general approach for quantifying the labeling of a specific protein using mass spectrometry.

  • Protein Labeling: Label a purified protein or a complex protein lysate with the desired bioorthogonal reporter and probe.

  • Protein Digestion: Digest the labeled protein(s) into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the labeled peptides. The labeling efficiency can be calculated by determining the ratio of the intensity of the labeled peptide to the total intensity of both labeled and unlabeled forms of the peptide. For relative quantification between different labeling strategies, methods like SILAC or TMT can be employed.[3]

Conclusion and Future Directions

The field of bioorthogonal chemistry continues to evolve, providing researchers with an expanding arsenal of tools for labeling and studying biomolecules. While IEDDA reactions currently offer the fastest kinetics, SPAAC reagents provide a good balance of reactivity and stability. The choice of the optimal labeling strategy ultimately depends on the specific biological question, the nature of the target biomolecule, and the experimental context.

Although direct quantitative data for 2-Amino-4-ethynylbenzoic acid (AEEB) in bioorthogonal labeling is currently lacking in the public domain, its structure as a small, aromatic terminal alkyne makes it a potentially valuable tool for CuAAC-mediated bioconjugation, particularly for in vitro applications where copper toxicity is not a concern. Future studies are warranted to experimentally determine the labeling efficiency and reaction kinetics of AEEB and to compare its performance with other terminal alkynes and bioorthogonal reagents. Such data will be crucial for guiding researchers in the selection of the most appropriate chemical reporter for their specific needs in the exciting and rapidly advancing fields of chemical biology and drug discovery.

References

  • Levin, Y., & Bahn, S. (2010). Quantification of proteins by label-free LC-MS/MS. Methods in Molecular Biology, 658, 217–231.
  • Lang, K., & Chin, J. W. (2014). Site-specific incorporation of non-canonical amino acids into proteins.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • The Pharma Innovation Journal. (2018). Comparative study of aliphatic and aromatic compounds. Retrieved from [Link]

  • Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein engineering. Accounts of Chemical Research, 34(9), 727-736.
  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075-1101.
  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine ligations. Accounts of Chemical Research, 44(9), 816-827.
  • Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., ... & van Delft, F. L. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells.
  • Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Second-generation difluorinated cyclooctynes for copper-free click chemistry. Journal of the American Chemical Society, 130(34), 11486-11493.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The tetrazine ligation: a new bioorthogonal reaction for biomolecular labeling. Journal of the American Chemical Society, 130(41), 13518-13519.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Yao, J., & Li, J. (2021).
  • Lang, K., Davis, L., Torres-Kolbus, J., Chou, C., Deiters, A., & Chin, J. W. (2012). Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction.
  • Neilson, K. A., & Kumar, N. (2010). Label-free quantitative proteomics. Methods in Molecular Biology, 604, 199-215.
  • Mehl, R. A., & Peters, F. B. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. bioRxiv.
  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of Chemical Research, 44(9), 666-676.
  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2011). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+ 2) cycloaddition.
  • Wallace, S., & Chin, J. W. (2014). A system for the genetically directed synthesis of proteins with two distinct post-translational modifications.
  • Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2011). Genetically encoded copper-free click chemistry.
  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology, 9(3), 592-605.
  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1, 2, 4, 5-tetrazines for bioorthogonal conjugation.
  • McKinnon, K. M. (2018). Flow cytometry: an overview. Current Protocols in Immunology, 120, 5.1.1-5.1.11.
  • Wang, L., & Schultz, P. G. (2002). Expanding the genetic code.
  • Deiters, A., & Schultz, P. G. (2005). In vivo incorporation of an alkyne into proteins in Escherichia coli. Bioorganic & Medicinal Chemistry Letters, 15(5), 1521-1524.
  • Link, A. J., Vink, M. K., & Tirrell, D. A. (2007). Presentation and detection of azide-functionalized proteins on the surface of mammalian cells.
  • Laughlin, S. T., Baskin, J. M., Amacher, S. L., & Bertozzi, C. R. (2008). In vivo imaging of membrane-associated glycans in developing zebrafish. Science, 320(5876), 664-667.
  • Neef, A. B., & Schultz, C. (2009). A general method for the site-specific, covalent attachment of fluorescent dyes to proteins in living cells.
  • Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007-2010.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Sletten, E. M., & Bertozzi, C. R. (2011). A hydrophilic azacyclooctyne for Cu-free click chemistry. Organic Letters, 13(12), 3138-3141.
  • Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2008). Visualizing metabolically labeled glycoconjugates of living cells by copper-free and fast huisgen cycloadditions.
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  • van Kasteren, S. I., Kramer, H. B., Jensen, H. H., Campbell, S. J., Kirkpatrick, J., Oldham, N. J., ... & Davis, B. G. (2007). Expanding the diversity of chemical protein modification allows post-translational mimicry.

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Comparative

comparing the kinetics of different click reactions with 2-Amino-4-ethynylbenzoic acid

This guide provides an in-depth technical comparison of the kinetic profiles and experimental utility of 2-Amino-4-ethynylbenzoic acid in various "click" and coupling reactions. Executive Summary: The "Push-Pull" Alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the kinetic profiles and experimental utility of 2-Amino-4-ethynylbenzoic acid in various "click" and coupling reactions.

Executive Summary: The "Push-Pull" Alkyne

2-Amino-4-ethynylbenzoic acid (CAS: 1000339-49-4) represents a unique class of "push-pull" aromatic alkynes. Its reactivity is governed by the interplay between the electron-withdrawing carboxyl group (para to alkyne) and the electron-donating amino group (meta to alkyne).

  • Net Electronic Effect: The strong electron-withdrawing nature of the p-COOH (

    
    ) dominates over the weaker electron-donating effect of the m-NH
    
    
    
    (
    
    
    ).
  • Kinetic Consequence: The net electron withdrawal (

    
    ) increases the acidity of the terminal acetylenic proton (
    
    
    
    ), significantly accelerating CuAAC kinetics compared to unsubstituted phenylacetylene. Conversely, this electron deficiency can make the alkyne slightly less reactive in electrophilic aromatic substitution but highly active in nucleophilic attacks or anionic catalytic cycles.

Kinetic Comparison of Reaction Pathways

The following analysis contrasts the three primary ligation pathways available for this scaffold.

A. CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[1][2][3]
  • Mechanism: Stepwise formation of a copper(I) acetylide intermediate.

  • Kinetic Profile: Fast (

    
    ) .
    
  • Substrate Specifics: The rate-determining step in CuAAC is often the deprotonation and formation of the Cu-acetylide. The electron-deficient nature of the 2-amino-4-ethynylbenzoic acid core stabilizes the resulting acetylide anion, lowering the activation energy.

  • Regioselectivity: Exclusively 1,4-disubstituted 1,2,3-triazole.

B. Sonogashira Coupling[4][5][6]
  • Mechanism: Pd(0)/Cu(I) dual catalytic cycle involving oxidative addition and transmetallation.

  • Kinetic Profile: Moderate (Requires heat,

    
    C) .
    
  • Substrate Specifics: While the alkyne is activated for the copper cycle (transmetallation), the free ortho-amino group (relative to the acid) can act as a competing ligand for Pd, potentially poisoning the catalyst and creating an induction period.

  • Regioselectivity: Linearly coupled aryl-alkyne.

C. Thiol-yne Radical Addition[7][8]
  • Mechanism: Photo-initiated or thermal radical chain reaction.

  • Kinetic Profile: Variable (Fast initiation, slow propagation) .

  • Substrate Specifics: The reaction proceeds via a vinyl sulfide intermediate.[1] The electron-deficient alkyne facilitates the initial attack of the nucleophilic thiyl radical. However, the amino group can act as a radical scavenger (antioxidant), potentially terminating chains early and reducing yields unless high initiator loads are used.

  • Regioselectivity: Mixtures of mono-addition (vinyl sulfide) and bis-addition (1,2-dithioether) are common.

Comparative Data Matrix
FeatureCuAAC Sonogashira Thiol-yne
Reaction Order Second-order (approx.)Complex (Catalytic)First-order (Pseudo)
Est. Rate Constant (

)

N/A (Turnover Freq. dominates)

Electronic Influence Accelerated by EWG (-COOH)Accelerated (Transmetallation)Accelerated (Radical attack)
Interference Risk Low (Amino group inert)High (Amino group coordinates Pd)Moderate (Amino group scavenges)
Primary Utility Bioconjugation / DNA-DELSynthesis of conjugated systemsPolymer crosslinking

Reaction Landscape Visualization

The following diagram maps the kinetic pathways and intermediate states for 2-amino-4-ethynylbenzoic acid.

ReactionLandscape Substrate 2-Amino-4-ethynylbenzoic Acid (Net EWG Activated) Cu_Intermediate Cu(I)-Acetylide (Stabilized by -COOH) Substrate->Cu_Intermediate Cu(I), Base Fast Step Pd_Cycle Pd(II) Complex (Risk: NH2 Coordination) Substrate->Pd_Cycle Pd(0), Ar-X Slow Induction Radical Vinyl Radical (Thiyl Attack) Substrate->Radical R-SH, hν Radical Initiation Triazole 1,4-Triazole Product (High Yield, Fast) Cu_Intermediate->Triazole R-N3 Click Coupled Aryl-Alkyne (Conjugated System) Pd_Cycle->Coupled Heat Sulfide Vinyl Sulfide / Dithioether (Mixture) Radical->Sulfide Propagation

Figure 1: Reaction landscape showing the divergence of pathways based on catalyst and coreagent. Note the high-velocity path of CuAAC compared to the induction-limited Sonogashira path.

Validated Experimental Protocols

Protocol A: High-Efficiency CuAAC Conjugation

Best for: Labeling proteins, DNA-encoded libraries, or small molecule synthesis.

Safety Note: Copper(I) is cytotoxic. For live-cell applications, use ligand-assisted copper-free variants or strict chelation (THPTA).

Reagents:

  • Alkyne Stock: 10 mM 2-Amino-4-ethynylbenzoic acid in DMSO.

  • Azide Partner: 10 mM Azide-R in DMSO.

  • Catalyst Solution: Pre-mixed CuSO

    
     (1 mM) and THPTA (5 mM) in water (1:5 ratio protects Cu(I)).
    
  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.

Workflow:

  • Solubilization Check: Dilute the Alkyne Stock into PBS. If precipitation occurs (due to the zwitterionic isoelectric point), adjust pH to 8.0 using 0.1 M NaOH to ensure the carboxylate form (

    
    ) dominates.
    
  • Assembly: In a 1.5 mL Eppendorf tube, add:

    • 500 µL PBS (pH 8.0)

    • 10 µL Alkyne Stock (Final: 200 µM)

    • 10 µL Azide Stock (Final: 200 µM)

  • Initiation: Add 10 µL of the Cu-THPTA complex, followed immediately by 10 µL of Sodium Ascorbate .

  • Incubation: Vortex gently. Incubate at Room Temperature for 30-60 minutes .

    • Self-Validation: The solution should remain clear. If it turns yellow/brown, atmospheric oxygen has oxidized the copper; add more ascorbate.

  • Quenching: Add 10 mM EDTA to chelate copper before downstream analysis (LC-MS).

Protocol B: "Amino-Safe" Sonogashira Coupling

Best for: Synthesizing extended conjugated scaffolds.

Challenge: The free amino group can bind Pd. We use a "ligand overload" strategy to prevent this.

Reagents:

  • Substrate: 2-Amino-4-ethynylbenzoic acid (1.0 equiv).

  • Aryl Halide: Ar-I (1.0 equiv).[2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%).
  • Co-Catalyst: CuI (2 mol%).

  • Base/Solvent: Triethylamine (Et

    
    N) / DMF (1:3 ratio). De-gas thoroughly.
    

Workflow:

  • De-gassing: Sparge the Et

    
    N/DMF mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction, causing homocoupling (Glaser reaction) of the alkyne.
    
  • Catalyst Pre-load: Add Pd catalyst and CuI to the reaction vessel under Argon flow.

  • Addition: Add the Aryl Halide and 2-Amino-4-ethynylbenzoic acid.

  • Thermal Activation: Heat to 60°C .

    • Senior Scientist Insight: Do not exceed 80°C. High temperatures promote the nucleophilic attack of the amino group on the aryl halide (Buchwald-Hartwig type side reaction) or cyclization.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will likely be more fluorescent than the starting material.

  • Workup: Acidify carefully to pH 4 to precipitate the product (exploiting the benzoic acid solubility switch).

Mechanistic Diagram: Electronic Effects

This diagram details why the kinetics behave as they do, focusing on the Hammett parameters.

ElectronicEffects Core Benzene Ring COOH 4-COOH (Para) EWG (+0.45 σ) Core->COOH NH2 2-NH2 (Meta) Weak EDG (-0.16 σ) Core->NH2 Alkyne Ethynyl Group Reaction Center Core->Alkyne Core->Alkyne Net e- Withdrawal COOH->Core Pull e- density NH2->Core Push e- density (weak) Acidity Increased C-H Acidity (pK_a ~20) Alkyne->Acidity Cu_Binding Faster Cu(I) Insertion Acidity->Cu_Binding Kinetic Boost

Figure 2: Electronic "Push-Pull" map. The strong electron-withdrawing effect of the carboxyl group activates the alkyne for CuAAC by increasing proton acidity.

References

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Reactivity." Journal of the American Chemical Society. Link

    • Establishes the dependence of CuAAC r
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

    • Source for σ values: COOH (+0.45) and NH2 (-0.16).
  • Li, H., & Le, X. (2019). "Sonogashira Coupling in Aqueous Media: A Green Approach." Green Chemistry Letters and Reviews. Link

    • Provides context for aqueous coupling of polar substr
  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link

    • Authoritative review on CuAAC kinetics and mechanism.

Sources

Validation

comparative analysis of different synthetic routes for 2-Amino-4-ethynylbenzoic acid

Executive Summary 2-Amino-4-ethynylbenzoic acid (CAS: 1015689-36-7) is a critical pharmacophore and scaffold in medicinal chemistry, particularly valuable in the synthesis of DNA-encoded libraries (DEL) and kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-ethynylbenzoic acid (CAS: 1015689-36-7) is a critical pharmacophore and scaffold in medicinal chemistry, particularly valuable in the synthesis of DNA-encoded libraries (DEL) and kinase inhibitors (e.g., quinazolinone derivatives).[1][2] Its structure combines an ortho-aminobenzoic acid (anthranilic acid) core with a para-ethynyl handle, enabling orthogonal functionalization.

This guide evaluates three synthetic strategies. Route A (The Classical Protection Strategy) is identified as the most reliable for laboratory-scale synthesis due to robust purification profiles. Route B (The Nitro-Precursor Strategy) offers a cost-effective alternative for larger scales, leveraging the enhanced reactivity of nitro-arenes. Route C (Direct Functionalization) is discussed as an emerging "green" alternative, though currently less standardized.

Route Analysis & Comparative Methodology

Route A: The Classical Protection Strategy (Recommended)

This route relies on the transient protection of the carboxylic acid as a methyl ester. This is crucial because the free carboxylic acid can form insoluble copper(I) carboxylates during the Sonogashira coupling, stalling the catalytic cycle.

  • Mechanism: Esterification

    
     Sonogashira Coupling 
    
    
    
    Global Deprotection.
  • Starting Material: 2-Amino-4-bromobenzoic acid (or its methyl ester).

  • Key Reagents: TMS-acetylene, Pd(PPh

    
    )
    
    
    
    , CuI, TBAF or LiOH.

Causality & Insight: The amino group at position 2 is electron-donating, which deactivates the carbon-halogen bond at position 4 towards oxidative addition by Pd(0). However, by protecting the acid as an ester, we maintain solubility in non-polar solvents (THF/Toluene), facilitating the cross-coupling. The use of trimethylsilyl (TMS) acetylene prevents homocoupling (Glaser coupling) of the alkyne.

Route B: The Nitro-Precursor Strategy

This route utilizes 2-nitro-4-bromobenzoic acid .[3] The nitro group is strongly electron-withdrawing, significantly activating the C-Br bond for oxidative addition, often allowing for lower catalyst loadings.

  • Mechanism: Esterification

    
     Sonogashira Coupling 
    
    
    
    Chemoselective Reduction.
  • Critical Challenge: Reducing the nitro group to an amine without reducing the alkyne (ethynyl group) to an alkene or alkane.

  • Solution: Hydrogenation (H

    
    /Pd-C) is forbidden  here. Instead, chemoselective chemical reduction using Zinc/Acetic Acid (Zn/AcOH) or Iron/Ammonium Chloride is required.
    

Detailed Experimental Protocols

Protocol A: Methyl Ester/TMS Route (High Fidelity)

Step 1: Esterification

  • Dissolve 2-amino-4-bromobenzoic acid (10 mmol) in MeOH (50 mL).

  • Add conc.[4][5] H

    
    SO
    
    
    
    (1.0 mL) dropwise at 0°C.
  • Reflux for 12 hours.

  • Neutralize with NaHCO

    
    , extract with EtOAc, and concentrate to yield Methyl 2-amino-4-bromobenzoate .
    

Step 2: Sonogashira Coupling

  • Degassing: In a Schlenk flask, suspend Methyl 2-amino-4-bromobenzoate (5 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), and CuI (0.1 equiv) in anhydrous THF (20 mL) and Et
    
    
    N (10 mL). Sparge with Argon for 15 mins.
  • Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.5 equiv) via syringe.

  • Reaction: Heat to 60°C under Argon for 4–12 hours. Monitor by TLC (formation of fluorescent spot).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica flash chromatography (Hexane/EtOAc) to obtain the TMS-protected intermediate.

Step 3: Global Deprotection

  • Dissolve the intermediate in THF.

  • Add LiOH (3 equiv) in Water/MeOH (1:1). Stir at RT for 4 hours (hydrolyzes ester and cleaves TMS simultaneously).

    • Alternative: Use TBAF (1M in THF) for TMS cleavage first if stepwise control is needed.

  • Acidify carefully to pH 4-5 with 1M HCl. The product, 2-Amino-4-ethynylbenzoic acid , typically precipitates.

Protocol B: Nitro-Selective Reduction Route

Step 1: Coupling on Nitro-Scaffold Perform Sonogashira coupling on Methyl 2-nitro-4-bromobenzoate using the conditions in Protocol A. The reaction is typically faster (1–3 hours) due to electronic activation.

Step 2: Chemoselective Reduction (Zn/AcOH)

  • Note: This method preserves the C

    
    C triple bond.
    
  • Dissolve Methyl 2-nitro-4-((trimethylsilyl)ethynyl)benzoate (2 mmol) in Glacial Acetic Acid (10 mL).

  • Cool to 0°C. Add Zinc dust (10 equiv) portion-wise.

  • Stir vigorously at 0°C to RT for 1 hour.

  • Filter zinc residues. Neutralize filtrate with saturated NaHCO

    
    .
    
  • Extract with EtOAc. The TMS group may partially cleave under these acidic conditions; if so, complete the cleavage with K

    
    CO
    
    
    
    /MeOH.

Performance Comparison & Data

MetricRoute A (Amino-Ester)Route B (Nitro-Ester)Route C (Direct Acid)
Overall Yield 65–75%50–60%<40% (Variable)
Step Count 3 (Esterification, Coupling, Hydrolysis)4 (Includes Reduction)1 (Direct Coupling)
Reactivity Moderate (Electron-rich ring)High (Electron-poor ring)Low (Solubility issues)
Purification Easy (Flash Column)Moderate (Iron/Zinc removal)Difficult (Polar Acid)
Scalability HighHigh (Cheaper Start Mat.)Low
Safety Profile StandardExothermic Reduction RiskGreen (Avoids protection)

Visualized Workflows

Diagram 1: Route A - Classical Protection Pathway

RouteA Start 2-Amino-4-bromobenzoic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 2-amino-4-bromobenzoate Step1->Inter1 Step2 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Inter1->Step2 Inter2 TMS-Alkyne Intermediate Step2->Inter2 Step3 Global Deprotection (LiOH or TBAF) Inter2->Step3 Final 2-Amino-4-ethynylbenzoic Acid Step3->Final

Caption: Route A prioritizes solubility and purification ease via ester protection.

Diagram 2: Route B - Nitro-Precursor Pathway

RouteB Start 2-Nitro-4-bromobenzoic Acid Step1 Esterification Start->Step1 Inter1 Methyl 2-nitro-4-bromobenzoate Step1->Inter1 Step2 Sonogashira Coupling (Fast Kinetics) Inter1->Step2 Inter2 Nitro-Alkyne Intermediate Step2->Inter2 Step3 Chemoselective Reduction (Zn/AcOH) Inter2->Step3 Avoids H2/Pd Final 2-Amino-4-ethynylbenzoic Acid Step3->Final

Caption: Route B leverages the electron-deficient nitro group for faster coupling but requires selective reduction.

References

  • Locher, B., et al. (2020).[4] Design, Synthesis and Characterization of ABCG2 Inhibitors. University of Regensburg.[4] (Describes synthesis of Methyl 2-amino-4-ethynylbenzoate via TBAF deprotection).

  • Puentes, C. O., et al. (2012).[6] Potent and Selective ABCG2 Inhibitors Derived from Tariquidar. University of Regensburg.[4] (Protocol for TMS-alkyne synthesis and deprotection).

  • Bell, J. D., et al. (2023). Rotamer-Controlled Dual Emissive α-Amino Acids. Organic Letters. (Demonstrates Zn/AcOH reduction of nitro groups in the presence of sensitive functionalities).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Authoritative review on Sonogashira mechanisms and copper-free variants).

Sources

Safety & Regulatory Compliance

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